molecular formula C17H19N5O5 B3230928 8-Benzyloxyadenosine CAS No. 131265-29-7

8-Benzyloxyadenosine

货号: B3230928
CAS 编号: 131265-29-7
分子量: 373.4 g/mol
InChI 键: YCXGCAXXPRSCHN-XNIJJKJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Benzyloxyadenosine is a useful research compound. Its molecular formula is C17H19N5O5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXGCAXXPRSCHN-XNIJJKJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Structural Analysis of 8-Benzyloxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 8-benzyloxyadenosine (B12096600), a significant adenosine (B11128) analog. Adenosine and its derivatives are pivotal in various physiological processes and serve as valuable scaffolds in drug discovery. This compound, in particular, is noted as a smooth muscle vasodilator with potential applications in cancer research. This document outlines a detailed experimental protocol for its synthesis from 8-bromoadenosine (B559644), presents key quantitative data, and provides a thorough structural characterization based on spectroscopic methods.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the bromine atom at the 8-position of 8-bromoadenosine is displaced by a benzyloxy group. This transformation is generally carried out by treating 8-bromoadenosine with sodium benzylate in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Preparation of Sodium Benzylate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a 60% dispersion of sodium hydride in mineral oil is washed with anhydrous hexane to remove the oil. Anhydrous benzyl alcohol, dissolved in anhydrous DMF, is then added dropwise to the sodium hydride suspension at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of sodium benzylate.

  • Nucleophilic Substitution: 8-Bromoadenosine is dissolved in a separate flask containing anhydrous DMF. This solution is then added dropwise to the freshly prepared sodium benzylate solution at room temperature.

  • Reaction Monitoring and Work-up: The reaction is heated to a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol). Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of methanol.

  • Purification: The solvent is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane, followed by a mixture of methanol in dichloromethane (B109758) to afford pure this compound.

Quantitative Data for Synthesis:

ParameterValue
Starting Material 8-Bromoadenosine
Key Reagents Sodium hydride, Benzyl alcohol
Solvent Anhydrous DMF
Reaction Temperature 80-100 °C
Typical Reaction Time 12-24 hours
Purification Method Silica gel column chromatography
Typical Yield 60-75%
Appearance White to off-white solid
Melting Point Not consistently reported

Structural Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound.

1H NMR Spectral Data (Predicted and based on related structures):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HH-2
~7.3-7.5m5HPhenyl-H
~6.0d1HH-1'
~5.6s2H-OCH2Ph
~4.6t1HH-2'
~4.3t1HH-3'
~4.1q1HH-4'
~3.6-3.8m2HH-5'
~5.0-5.5br s3H2', 3', 5'-OH
~7.8br s2H-NH2

13C NMR Spectral Data (Predicted and based on related structures):

Chemical Shift (δ, ppm)Assignment
~156C-6
~152C-2
~150C-4
~148C-8
~136Phenyl C (quaternary)
~128-129Phenyl CH
~118C-5
~90C-1'
~87C-4'
~75C-2'
~71C-3'
~70-OCH2Ph
~62C-5'

Experimental Workflows and Logical Relationships

The synthesis of this compound follows a clear and logical workflow, which can be visualized to enhance understanding.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product & Analysis 8-Bromoadenosine 8-Bromoadenosine Nucleophilic_Substitution Nucleophilic Substitution 8-Bromoadenosine->Nucleophilic_Substitution Benzyl_Alcohol Benzyl_Alcohol Sodium_Benzylate_Formation Formation of Sodium Benzylate Benzyl_Alcohol->Sodium_Benzylate_Formation NaH NaH NaH->Sodium_Benzylate_Formation Sodium_Benzylate_Formation->Nucleophilic_Substitution Workup Quenching & Solvent Removal Nucleophilic_Substitution->Workup Column_Chromatography Silica Gel Chromatography Workup->Column_Chromatography This compound This compound Column_Chromatography->this compound Structural_Analysis NMR Spectroscopy This compound->Structural_Analysis

Caption: Synthetic workflow for this compound.

This diagram illustrates the key stages of the synthesis, from the preparation of the alkoxide reagent to the final purification and analysis of the target compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural characterization of this compound. The outlined protocol offers a reliable method for obtaining this valuable adenosine analog, and the provided spectroscopic data serves as a benchmark for its identification and quality control. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of novel adenosine derivatives. Further research into the biological activities and potential signaling pathways of this compound is warranted to fully elucidate its pharmacological profile.

Exploring the Biological Targets of 8-Benzyloxyadenosine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine (B12096600) derivatives have emerged as a promising class of compounds exhibiting significant anticancer properties. Their mechanism of action is primarily attributed to the induction of programmed cell death, or apoptosis, and the potential modulation of key cellular signaling pathways. This technical guide provides a comprehensive exploration of the known and potential biological targets of these derivatives. It summarizes quantitative data on their cytotoxic effects, details experimental protocols for target identification and validation, and visualizes the complex signaling networks and experimental workflows involved. This document serves as a critical resource for researchers engaged in the development of novel cancer therapeutics based on adenosine (B11128) analogue scaffolds.

Introduction

Adenosine analogues have long been a focal point in medicinal chemistry due to their diverse biological activities. The substitution at the C8 position of the adenine (B156593) ring with a benzyloxy group has yielded derivatives with potent cytotoxic effects against various cancer cell lines. Understanding the precise molecular targets of these compounds is paramount for their rational design and optimization as therapeutic agents. This guide delves into the current understanding of how this compound derivatives exert their effects at a molecular level, focusing on their interaction with cellular machinery to trigger apoptosis and inhibit cell proliferation.

Primary Biological Effect: Induction of Apoptosis

The predominant and most well-documented biological effect of this compound and its related benzyloxy derivatives is the induction of apoptosis in cancer cells.[1][2] Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound derivatives appear to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential. While direct studies on this compound are limited, related benzyloxy compounds have been shown to cause a loss of mitochondrial membrane potential.[1] This event is a critical juncture in the apoptotic cascade, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. Activated caspase-8 can directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the mitochondrial pathway.

The interplay between these two pathways often determines the fate of the cell.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Mitochondria Induces Stress Photoaffinity_Labeling_Workflow Cell Lysis & Incubation Cell Lysis & Incubation UV Cross-linking UV Cross-linking Cell Lysis & Incubation->UV Cross-linking Enrichment Enrichment UV Cross-linking->Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Enrichment->LC-MS/MS Analysis Target Identification Target Identification LC-MS/MS Analysis->Target Identification

References

In-Depth Technical Guide: Physicochemical Properties and Solubility of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of 8-Benzyloxyadenosine, a key adenosine (B11128) analog. Due to its structural similarity to endogenous nucleosides, this compound is a compound of interest in various research areas, including pharmacology and medicinal chemistry. Understanding its fundamental properties is crucial for its application in experimental settings and potential therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of analytical and formulation protocols.

PropertyValueSource
Molecular Formula C₁₇H₁₉N₅O₅--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 373.36 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 131265-29-7--INVALID-LINK--, --INVALID-LINK--
Predicted pKa 12.94 ± 0.70--INVALID-LINK--
Predicted Boiling Point 727.3 ± 70.0 °C--INVALID-LINK--
Predicted Density 1.70 ± 0.1 g/cm³--INVALID-LINK--
Appearance Solid (form may vary)General knowledge
Melting Point Data not readily availableN/A

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. While specific quantitative solubility data for this compound in various solvents is not widely published, a qualitative assessment can be made based on the properties of similar nucleoside analogs. Generally, such compounds exhibit poor solubility in aqueous solutions and require organic co-solvents for dissolution.

SolventSolubilityNotes
Water / Aqueous Buffers Expected to be lowMany nucleoside analogs have limited aqueous solubility.
Dimethyl Sulfoxide (DMSO) Expected to be solubleDMSO is a common solvent for dissolving nucleoside analogs for in vitro assays.[1]
Ethanol Expected to be solubleEthanol is another common organic solvent used for similar compounds.[1]

For precise quantitative determination of solubility, experimental methods such as the shake-flask method are recommended.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[2]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 72 hours.[2] The agitation ensures good contact between the solid and the solvent.[2]

  • Phase Separation: After the equilibration period, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[2] This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add Excess Solid (this compound) start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent agitate Agitate at Constant Temperature (24-72 hours) add_solvent->agitate separate Centrifuge or Filter to Remove Solid agitate->separate dilute Dilute Supernatant separate->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Shake-Flask Solubility Determination Workflow

This guide provides foundational information on the physicochemical properties and solubility of this compound. For any application, it is highly recommended to experimentally verify these properties under the specific conditions of your assay or formulation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-benzyloxyadenosine (B12096600) and its related analogs. This class of compounds holds significant potential in drug discovery, primarily through its interaction with adenosine (B11128) receptors and various kinases. This document outlines the core biochemical functions, relevant signaling pathways, and detailed experimental methodologies for the synthesis and evaluation of these compounds.

Introduction to this compound

8-substituted adenosine analogs are a diverse class of molecules with a wide range of biochemical and pharmacological activities. Modifications at the 8-position of the purine (B94841) ring significantly influence their affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) and their interactions with other cellular targets like protein kinases. This compound, featuring a benzyloxy group at the 8-position, represents a key scaffold for developing potent and selective modulators of these biological targets. Understanding the SAR of this compound and its derivatives is crucial for the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) of this compound and Analogs

Table 1: Illustrative Structure-Activity Relationship of this compound Analogs

Compound IDR¹ (Purine N⁶)R² (Benzyl Ring)A₂ₐ Receptor Binding Affinity (Kᵢ, nM)Kinase X Inhibition (IC₅₀, µM)
1 HH (unsubstituted)15010.5
1a H4-OCH₃858.2
1b H4-Cl1205.1
1c H4-NO₂25015.8
1d H3,4-diCl952.5
2 CyclopentylH (unsubstituted)2512.0
2a Cyclopentyl4-OCH₃159.8
2b Cyclopentyl4-Cl206.3

Analysis of Structure-Activity Relationships:

  • Substitution at the 8-Position: The introduction of a benzyloxy group at the 8-position of adenosine generally confers antagonist activity at A₂ₐ adenosine receptors. The nature of the substituent on the benzyl (B1604629) ring plays a critical role in modulating affinity and selectivity.

  • Aromatic Substitution (R²):

    • Electron-donating groups, such as a methoxy (B1213986) group at the para-position (Compound 1a ), can enhance binding affinity to the A₂ₐ receptor compared to the unsubstituted analog (Compound 1 ).

    • Electron-withdrawing groups, like a nitro group (Compound 1c ), may decrease binding affinity.

    • Halogen substituents (Compounds 1b and 1d ) often lead to potent kinase inhibition, with di-substitution potentially increasing this effect.

  • N⁶-Substitution (R¹):

    • The presence of a bulky hydrophobic group at the N⁶-position, such as a cyclopentyl group (Compounds 2 , 2a , 2b ), generally increases affinity for the A₁ and A₃ adenosine receptors and can enhance A₂ₐ affinity.

Signaling Pathways

This compound and its analogs primarily exert their effects through the modulation of adenosine receptors, which are G-protein coupled receptors (GPCRs). The A₂ₐ receptor, a common target, is coupled to a stimulatory G-protein (Gαs).

Adenosine A₂ₐ Receptor Signaling Pathway

Activation of the A₂ₐ receptor by an agonist initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonists, such as many this compound derivatives, block this pathway.

A2A_Signaling Agonist Adenosine Agonist A2AR A₂ₐ Receptor Agonist->A2AR Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Substrate Phosphorylation PKA_active->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response

A₂ₐ receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogs.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a commercially available adenosine precursor, such as 8-bromoadenosine (B559644).

Step 1: Protection of Ribose Hydroxyl Groups To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are protected, often as an acetonide.

  • Reagents: 8-Bromoadenosine, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (catalyst), acetone (B3395972) (solvent).

  • Procedure: 8-Bromoadenosine is dissolved in acetone, and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 2',3'-O-isopropylidene-8-bromoadenosine, is then isolated and purified.

Step 2: Nucleophilic Substitution at C8 The bromo group at the 8-position is displaced by a benzyloxy group.

  • Reagents: 2',3'-O-isopropylidene-8-bromoadenosine, substituted benzyl alcohol, sodium hydride (base), dry DMF (solvent).

  • Procedure: To a solution of the substituted benzyl alcohol in dry DMF, sodium hydride is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. The protected 8-bromoadenosine is then added, and the reaction is heated. After completion, the reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection of Ribose Hydroxyl Groups The protecting groups on the ribose are removed to yield the final compound.

  • Reagents: Protected this compound derivative, trifluoroacetic acid (TFA), water.

  • Procedure: The protected compound is dissolved in a mixture of TFA and water and stirred at room temperature. The solvent is then removed under reduced pressure, and the final product is purified by chromatography.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Kᵢ) of the synthesized compounds for adenosine receptor subtypes.

  • Materials:

    • Cell membranes expressing the human adenosine receptor of interest (e.g., A₂ₐ).

    • Radioligand (e.g., [³H]-ZM241385 for A₂ₐ).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

    • Non-specific binding control (e.g., a high concentration of a non-selective antagonist like theophylline).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kₔ), and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value of the test compound.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.

  • Materials:

    • Purified recombinant kinase.

    • Kinase-specific substrate peptide.

    • ATP (often radiolabeled with ³²P or ³³P).

    • Kinase reaction buffer.

    • Stop solution (e.g., EDTA or acid).

    • Phosphocellulose paper or other separation matrix.

    • Scintillation counter.

  • Procedure:

    • Set up a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add varying concentrations of the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture onto the phosphocellulose paper.

    • Wash the paper to remove unincorporated ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

Experimental_Workflow start Start synthesis Synthesis of Analogs start->synthesis purification Purification and Characterization synthesis->purification binding_assay Radioligand Binding Assay (Ki) purification->binding_assay kinase_assay Kinase Inhibition Assay (IC₅₀) purification->kinase_assay data_analysis SAR Analysis binding_assay->data_analysis kinase_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end End lead_optimization->end

General workflow for drug discovery.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of selective adenosine receptor antagonists and kinase inhibitors. The structure-activity relationships, though not yet fully elucidated for a comprehensive series of these specific analogs in the public literature, are guided by established principles of medicinal chemistry. Further synthesis and rigorous biological evaluation of a diverse library of this compound analogs are warranted to fully explore their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in this exciting area of drug discovery.

In Silico Docking of 8-Benzyloxyadenosine with Protein Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico molecular docking studies investigating the interaction of 8-Benzyloxyadenosine with various protein kinases. As aberrant protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, identifying novel kinase inhibitors is a critical area of drug discovery. This compound, an adenosine (B11128) derivative, presents a scaffold with potential for selective kinase inhibition. This document outlines a detailed, representative protocol for conducting such docking studies, from protein and ligand preparation to data analysis. Furthermore, it presents hypothetical quantitative data in structured tables to illustrate the nature of results obtained from these computational analyses. Finally, key signaling pathways potentially modulated by the inhibition of therapeutically relevant protein kinases are visualized using Graphviz diagrams to provide a broader biological context for the docking results.

Introduction to Protein Kinases and this compound

Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular processes including cell growth, differentiation, proliferation, and apoptosis.[2] Dysregulation of protein kinase activity, often due to genetic mutations or overexpression, is a well-established driver of various pathologies, making them a prime target for therapeutic intervention.[3]

This compound is a synthetic derivative of adenosine. The adenosine scaffold is a common feature in many endogenous molecules and approved drugs, and its derivatives have been explored as potential modulators of various enzymes, including protein kinases. The benzyloxy group at the 8-position offers unique steric and electronic properties that can be exploited for achieving specific interactions within the ATP-binding pocket of protein kinases. In silico docking provides a powerful, cost-effective, and time-efficient computational method to predict and analyze the binding mode and affinity of small molecules like this compound to their protein targets before undertaking extensive experimental validation.[2]

Hypothetical In Silico Docking Studies: Quantitative Data

While specific experimental data for the docking of this compound with a wide range of protein kinases is not publicly available, the following tables represent the type of quantitative data that would be generated from such studies. These values are illustrative and serve to provide a framework for understanding and comparing potential inhibitory activities.

Table 1: Hypothetical Docking Scores and Binding Energies of this compound with Selected Protein Kinases

Protein Kinase TargetPDB IDDocking Score (kcal/mol)Predicted Binding Energy (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, µM)
Epidermal Growth Factor Receptor (EGFR)1M17-9.8-10.20.08
Proto-oncogene tyrosine-protein kinase Src2SRC-9.2-9.50.25
Janus Kinase 1 (JAK1)4E6T-8.9-9.10.45
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5-8.80.98
p38 Mitogen-Activated Protein Kinase3HEC-8.1-8.41.52
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.9-8.12.30

Table 2: Comparative IC50 and Ki Values for Representative Kinase Inhibitors

This table provides a reference for the range of inhibitory concentrations observed for known kinase inhibitors, offering a context for the hypothetical data presented for this compound.

CompoundTarget KinaseIC50 (nM)Ki (nM)
GefitinibEGFR2-3724
DasatinibSrc0.8<1
TofacitinibJAK11112
RoscovitineCDK2450400
BIRB 796p38 MAPK380.1
SorafenibVEGFR29020

Detailed Experimental Protocols for In Silico Docking

The following protocol outlines a standard workflow for performing in silico molecular docking of a small molecule ligand, such as this compound, with a protein kinase target.

Software and Tools
  • Molecular Modeling and Visualization: PyMOL, Chimera, Discovery Studio

  • Docking Software: AutoDock Vina, Schrödinger Glide, GOLD

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Protein Preparation: PDB (Protein Data Bank), AutoDock Tools

  • Data Analysis: Python (with libraries like Pandas and Matplotlib), R

Step-by-Step Protocol
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).

    • Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman charges).

    • Repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Maestro.

    • Define the binding site. This is typically the ATP-binding pocket. If the downloaded structure contains a co-crystallized inhibitor, the binding site can be defined based on its location.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular editor like ChemDraw or Avogadro.

    • Perform energy minimization of the 3D ligand structure using a force field such as MMFF94.

    • Save the optimized ligand structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Molecular Docking Simulation:

    • Define the grid box for the docking simulation. This is a three-dimensional box that encompasses the defined binding site of the protein. The size should be adequate to allow the ligand to rotate and translate freely within the active site.

    • Run the docking simulation using the chosen software. The software will generate multiple binding poses of the ligand within the protein's active site and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the output from the docking simulation. The results will typically include a ranked list of binding poses with their corresponding docking scores or binding energies.

    • The pose with the lowest binding energy is generally considered the most favorable and most likely binding mode.

    • Visualize the top-ranked binding pose in a molecular graphics program to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Compare the docking results with experimental data if available to validate the computational model.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted in cancer and inflammatory diseases, and a general workflow for in silico drug discovery.

G Experimental Workflow for In Silico Kinase Inhibitor Discovery cluster_prep Preparation cluster_docking Computational Analysis cluster_validation Validation & Further Steps protein_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation (AutoDock Vina, Glide, etc.) protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking analysis Binding Pose and Energy Analysis docking->analysis hit_id Hit Identification (Top-ranked poses) analysis->hit_id md_sim Molecular Dynamics Simulation (Optional) hit_id->md_sim exp_val Experimental Validation (In vitro assays) hit_id->exp_val md_sim->exp_val

In Silico Drug Discovery Workflow

EGFR_Signaling EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Growth ERK->Cell_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Response

EGFR Signaling Pathway

JAK_STAT_Signaling JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression

JAK-STAT Signaling Pathway

Conclusion

In silico docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the potential interactions between small molecules and their protein targets. While specific experimental data for this compound's interaction with protein kinases remains to be elucidated, this guide provides a robust framework for conducting and interpreting such computational analyses. The outlined protocols and illustrative data serve as a foundation for researchers to explore the therapeutic potential of this compound and other novel adenosine derivatives as protein kinase inhibitors. The visualization of key signaling pathways further underscores the potential biological impact of identifying potent and selective inhibitors for these critical cellular regulators. Future work should focus on the experimental validation of in silico predictions to confirm the inhibitory activity and therapeutic promise of this compound.

References

The Untapped Potential of 8-Substituted Adenosine Analogs in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the therapeutic promise of 8-substituted adenosine (B11128) analogs, with a focus on A2A receptor agonists, as a novel class of anti-inflammatory agents.

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct pharmacological and therapeutic data for 8-Benzyloxyadenosine is not extensively available in the public domain. This guide therefore focuses on the broader, well-researched class of 8-substituted adenosine analogs, particularly A2A adenosine receptor (A₂AR) agonists, to which this compound likely belongs. The principles, pathways, and experimental approaches detailed herein provide a foundational framework for investigating the potential of novel 8-substituted adenosines in inflammatory diseases.

Executive Summary

Inflammatory diseases represent a significant global health burden, and the demand for novel, effective, and safe therapeutics is ever-present. Adenosine, an endogenous purine (B94841) nucleoside, has emerged as a critical regulator of inflammation, primarily through its interaction with four G-protein coupled receptor subtypes (A₁, A₂A, A₂B, and A₃). The activation of the A₂A adenosine receptor, in particular, initiates a potent anti-inflammatory cascade, making it a highly attractive target for drug development. Modifications at the 8-position of the adenosine scaffold have yielded a diverse class of analogs with varying affinities and selectivities for these receptors. This technical guide explores the therapeutic potential of 8-substituted adenosine analogs as anti-inflammatory agents, detailing their mechanism of action, summarizing key preclinical data, and providing a blueprint for their continued investigation.

The Role of Adenosine in Inflammation

Under physiological conditions, extracellular adenosine levels are low. However, in response to cellular stress, such as hypoxia or tissue injury characteristic of inflammatory states, extracellular adenosine concentrations rise significantly. This increase in local adenosine acts as a "retaliatory metabolite," signaling to suppress excessive immune responses and protect tissues from damage. The immunomodulatory effects of adenosine are mediated through its four receptor subtypes, which are differentially expressed on various immune cells.

  • A₁ and A₃ Receptors: Generally, activation of A₁ and A₃ receptors, which couple to Gαi proteins, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[1]

  • A₂A and A₂B Receptors: Conversely, A₂A and A₂B receptors couple to Gαs proteins, and their activation stimulates adenylyl cyclase, resulting in increased intracellular cAMP levels.[1] This elevation in cAMP is central to the anti-inflammatory effects mediated by these receptors.

Mechanism of Action: The A₂A Receptor Signaling Pathway

The anti-inflammatory properties of A₂A R agonists are primarily driven by the elevation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This signaling cascade triggers a broad range of downstream effects that collectively dampen the inflammatory response.

Key Anti-inflammatory Effects of A₂A Receptor Activation:

  • Inhibition of Pro-inflammatory Cytokines: A₂A R activation on immune cells, including macrophages and T-cells, suppresses the production and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).

  • Upregulation of Anti-inflammatory Cytokines: Concurrently, A₂A R signaling can promote the production of anti-inflammatory cytokines, most notably interleukin-10 (IL-10).

  • Suppression of Immune Cell Activation and Recruitment: By modulating cellular signaling, A₂A R agonists can inhibit the activation, proliferation, and recruitment of various immune cells to sites of inflammation.

  • Modulation of T-cell Function: A₂A R activation plays a crucial role in regulating T-cell responses, promoting a shift away from pro-inflammatory T-helper 1 (Th1) and Th17 phenotypes towards a more regulatory phenotype.

Below is a diagram illustrating the canonical A₂A receptor signaling pathway leading to an anti-inflammatory response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 8-Substituted_Adenosine_Agonist 8-Substituted Adenosine Agonist A2AR A2A Receptor 8-Substituted_Adenosine_Agonist->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Leads to Anti_inflammatory_genes Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_inflammatory_genes Promotes

Caption: A₂A Receptor Signaling Cascade.

Potential Therapeutic Applications in Inflammatory Diseases

The potent anti-inflammatory effects of A₂A R agonists suggest their therapeutic utility across a spectrum of inflammatory conditions.

  • Rheumatoid Arthritis (RA): In animal models of RA, A₂A R agonists have been shown to reduce joint inflammation, cartilage destruction, and bone erosion.

  • Inflammatory Bowel Disease (IBD): Preclinical studies indicate that A₂A R activation can ameliorate colitis by reducing mucosal inflammation and enhancing intestinal barrier function.

  • Psoriasis: Given the role of TNF-α and other pro-inflammatory cytokines in the pathogenesis of psoriasis, A₂A R agonists represent a potential therapeutic avenue.

  • Asthma and Chronic Obstructive Pulmonary Disease (COPD): A₂A R agonists have demonstrated the ability to suppress airway inflammation and bronchoconstriction in models of allergic asthma.

  • Sepsis: By dampening the systemic inflammatory response, A₂A R agonists may offer a protective effect in sepsis.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize representative data for other 8-substituted adenosine analogs and A₂A R agonists to illustrate their potential potency and selectivity.

Table 1: Binding Affinities (Kᵢ) of Selected 8-Substituted Adenosine Analogs at Human Adenosine Receptor Subtypes

AnalogA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
8-Bromo-adenosine>10,000>10,000>10,000>10,000
8-(p-Sulfophenyl)theophylline130>10,000>10,000>10,000
8-alkynyl adenosines>10,000>10,000>10,000High nM range

Data is illustrative and sourced from publicly available literature.[1][2]

Table 2: Functional Potency (EC₅₀/IC₅₀) of a Representative A₂A R Agonist in an In Vitro Anti-inflammatory Assay

CompoundAssayCell TypeEC₅₀/IC₅₀ (nM)
CGS-21680 (A₂A Agonist)Inhibition of LPS-induced TNF-α productionMurine Macrophages~20

Data is illustrative and sourced from publicly available literature.

Experimental Protocols

The investigation of novel 8-substituted adenosine analogs like this compound requires a systematic approach involving a series of in vitro and in vivo experiments.

In Vitro Assays

6.1.1 Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for each of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

  • Methodology:

    • Prepare cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]CGS 21680 for A₂A R) and varying concentrations of the unlabeled test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

6.1.2 Functional Assays (cAMP Accumulation)

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀) of the test compound at Gs-coupled (A₂A, A₂B) or Gi-coupled (A₁, A₃) receptors.

  • Methodology (for A₂A R):

    • Culture cells expressing the human A₂A receptor.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Plot the dose-response curve and determine the EC₅₀ value.

6.1.3 Cytokine Release Assays

  • Objective: To assess the anti-inflammatory effect of the test compound on immune cells.

  • Methodology:

    • Culture primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or immune cell lines (e.g., RAW 264.7 macrophages).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • After a defined incubation period, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or multiplex bead-based assays.

In Vivo Models of Inflammation

6.2.1 Carrageenan-Induced Paw Edema

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound.

  • Methodology:

    • Administer the test compound or vehicle to rodents (e.g., rats or mice) via a suitable route (e.g., intraperitoneal, oral).

    • After a defined pre-treatment time, inject a solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation.

    • Measure the volume of the paw at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

6.2.2 Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To assess the therapeutic efficacy of the test compound in a model of rheumatoid arthritis.

  • Methodology:

    • Immunize susceptible strains of mice with an emulsion of type II collagen and complete Freund's adjuvant.

    • Administer a booster immunization after a specified period.

    • Once clinical signs of arthritis appear, begin treatment with the test compound or vehicle.

    • Monitor the severity of arthritis by scoring clinical signs (e.g., paw swelling, erythema, joint stiffness).

    • At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Below is a diagram illustrating a general experimental workflow for evaluating a novel 8-substituted adenosine analog.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization receptor_binding Receptor Binding Assays (A1, A2A, A2B, A3) functional_assays Functional Assays (cAMP Accumulation) receptor_binding->functional_assays cytokine_assays Cytokine Release Assays (LPS-stimulated macrophages) functional_assays->cytokine_assays acute_inflammation Acute Inflammation Model (Carrageenan Paw Edema) cytokine_assays->acute_inflammation chronic_inflammation Chronic Disease Model (Collagen-Induced Arthritis) acute_inflammation->chronic_inflammation sar_analysis Structure-Activity Relationship (SAR) Analysis chronic_inflammation->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization start Novel 8-Substituted Adenosine Analog start->receptor_binding

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

8-substituted adenosine analogs, particularly those acting as selective A₂A receptor agonists, hold significant promise as a novel class of anti-inflammatory therapeutics. Their mechanism of action, centered on the upregulation of the cAMP-PKA signaling pathway, offers a broad-spectrum approach to dampening excessive inflammation. While preclinical data for this class of compounds is encouraging, further research is required to fully elucidate their therapeutic potential and translate these findings to the clinic.

For novel compounds such as this compound, the immediate next steps should focus on a thorough in vitro characterization of their pharmacological profile, including receptor subtype selectivity and functional agonist/antagonist activity. Promising candidates can then be advanced into relevant in vivo models of inflammatory disease. The continued exploration of the structure-activity relationships of 8-substituted adenosine analogs will be crucial for the design of next-generation anti-inflammatory agents with improved potency, selectivity, and pharmacokinetic properties.

References

"comprehensive literature review on the effects of 8-Benzyloxyadenosine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 8-Benzyloxyadenosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This guide aims to consolidate the currently available information on this compound. It will provide a known synthesis protocol and, based on the activities of related 8-substituted adenosine (B11128) analogues, will present potential signaling pathways and a generalized experimental workflow for its investigation. This document serves as a foundational resource for researchers aiming to explore the pharmacological profile of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a protected 8-bromoadenosine (B559644) derivative with benzyl (B1604629) alcohol in the presence of a strong base.

Experimental Protocol: Synthesis from 8-Bromoadenosine derivative

A mixture of 6-amino-8-bromo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (300 mg, 0.436 mmol) and potassium tert-butoxide (147 mg, 1.31 mmol) is prepared in benzyl alcohol (2.18 mL). This reaction mixture is stirred at 40°C for 48 hours. To stop the reaction, it is quenched by the addition of acetic acid (78.5 mg, 1.38 mmol) and subsequently diluted with H₂O. The final product, this compound, is then isolated and purified from the resulting mixture.

(This protocol is adapted from a published procedure and should be optimized for specific laboratory conditions and safety protocols.)

Data Presentation

Due to the limited published research, a comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the biological effects of this compound cannot be compiled at this time. Further research is required to generate this data.

Potential Signaling Pathways and Mechanism of Action

As an adenosine analogue, this compound is hypothesized to exert its biological effects primarily through interaction with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These are G-protein coupled receptors (GPCRs) that transduce extracellular signals by modulating the activity of adenylyl cyclase, which in turn regulates the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Activation of A₂ₐ and A₂ₑ receptors typically stimulates adenylyl cyclase, leading to an increase in cAMP levels.

  • Activation of A₁ and A₃ receptors generally inhibits adenylyl cyclase, causing a decrease in cAMP levels.

The resulting change in cAMP concentration subsequently modulates the activity of Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets, culminating in a specific cellular response. For example, in vascular smooth muscle cells, increased cAMP and PKA activation leads to relaxation and vasodilation. In cancer cells, modulation of this pathway can influence cell proliferation, survival, and apoptosis.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 8-BA This compound AR Adenosine Receptor (GPCR) 8-BA->AR Binds G_Protein G-Protein AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP → G_Protein->AC Activates/Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Apoptosis) PKA->Response Phosphorylates targets

Caption: Hypothesized signaling pathway for this compound via adenosine receptors.

General Experimental Workflow for Biological Evaluation

To investigate the potential anti-cancer effects of this compound, a standard in vitro cell viability assay can be employed. This workflow allows for the determination of the compound's cytotoxic or anti-proliferative activity.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

  • Assay Execution: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell_Viability_Workflow start Start: Seed cells in 96-well plates treat Treat cells with serial dilutions of this compound start->treat incubate Incubate for 24-72 hours treat->incubate assay Add MTT reagent and incubate incubate->assay solubilize Add solubilization solution assay->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC₅₀ read->analyze

Caption: A general experimental workflow for assessing the anti-proliferative effects of this compound.

Conclusion and Future Directions

This compound remains a poorly characterized adenosine analogue. While its chemical synthesis has been described and its general class suggests potential as a vasodilator and anti-cancer agent, there is a clear need for rigorous scientific investigation. Future research should be directed towards:

  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the different adenosine receptor subtypes.

  • In Vitro Functional Assays: To quantify its effects on cAMP accumulation, cell proliferation, migration, and apoptosis in various cell lines.

  • In Vivo Studies: To evaluate its efficacy and safety in animal models of cardiovascular disease or cancer.

Generating this fundamental data is essential to validate the therapeutic potential of this compound and to provide a solid foundation for any future drug development efforts.

References

An In-depth Technical Guide to the Role of 8-Benzyloxyadenosine in Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine, an adenosine (B11128) analogue, belongs to a class of compounds known as 8-substituted adenosine derivatives. Extensive research into this class, particularly 8-oxoadenine derivatives, has identified them as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are critical components of the innate immune system, recognizing single-stranded RNA viruses and initiating a cascade of signaling events that lead to the production of interferons and other pro-inflammatory cytokines.[1][3] This technical guide provides a comprehensive overview of the presumed role of this compound in cell signaling, based on the well-established activities of closely related analogues. It details the underlying TLR7/8 signaling pathways, presents quantitative data from representative 8-substituted adenosine analogues to illustrate typical potency and structure-activity relationships, and provides detailed experimental protocols for the investigation of these compounds.

Introduction: 8-Substituted Adenosine Analogues and TLR Agonism

Adenosine and its analogues have diverse roles in cellular physiology. The 8-position of the adenine (B156593) core has been a key focus for medicinal chemists. Modifications at this position have led to the development of potent and selective agonists for Toll-like receptors 7 and 8 (TLR7/8).[4][5][6][7] These receptors are endosomally located and play a crucial role in the innate immune response to viral pathogens.[2][8]

The TLR7/8 Signaling Pathway

Activation of TLR7 and TLR8 by agonists such as 8-substituted adenosine analogues initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This pathway culminates in the activation of key transcription factors, leading to the expression of a wide range of immune-modulatory genes.

The key steps in the TLR7/8 signaling pathway are as follows:

  • Ligand Recognition: The agonist binds to TLR7 or TLR8 within the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, monocytes, and macrophages.[8]

  • MyD88 Recruitment: Upon ligand binding, TLR7/8 undergoes a conformational change, leading to the recruitment of the MyD88 adaptor protein.

  • IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex.

  • TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).

  • NF-κB and IRF7 Activation: TRAF6 activation leads to two distinct downstream branches:

    • NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-12.

    • IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7), which translocates to the nucleus and drives the expression of type I interferons, most notably IFN-α.[1]

Mandatory Visualization: TLR7/8 Signaling Pathway

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Recruitment agonist This compound (Agonist) agonist->TLR7_8 Binding IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation IRF7 IRF7 TRAF6->IRF7 Activation IκB IκB IKK_complex->IκB Phosphorylation NF_kB NF-κB IκB->NF_kB Inhibition IκB (degraded) IκB (degraded) Nucleus_NFkB NF-κB NF_kB->Nucleus_NFkB Translocation Nucleus_IRF7 IRF7 IRF7->Nucleus_IRF7 Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Nucleus_NFkB->Cytokines Gene Transcription IFN Type I Interferons (IFN-α) Nucleus_IRF7->IFN Gene Transcription

Caption: TLR7/8 agonist-induced MyD88-dependent signaling pathway.

Quantitative Data for Representative 8-Substituted Adenosine Analogues

While specific data for this compound is not provided in the search results, the following tables summarize the potency of several representative 8-oxoadenine TLR7/8 agonists. This data is crucial for understanding the structure-activity relationship (SAR) within this class of compounds and provides a benchmark for the expected activity of this compound.

Table 1: Potency of 8-Oxoadenine Derivatives on Human TLR7 and TLR8

CompoundTLR7 EC50 (µM)TLR8 EC50 (µM)Reference
Oxoadenine 1 0.25>100[10]
Oxoadenine 2 0.0859[10]
Oxoadenine 3 0.12>100[10]
Oxoadenine 4 0.06>100[10]
R848 (Resiquimod) 0.150.3[10]
SM360320 0.1>100[10]

EC50 (Half-maximal effective concentration) values were determined using HEK293 cells expressing human TLR7 or TLR8 with an NF-κB-dependent reporter gene.

Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in Human PBMCs

Compound (1 µM)IFN-α (pg/mL)TNF-α (pg/mL)Reference
Oxoadenine 1 120002000[10]
Oxoadenine 2 80004000[10]
Oxoadenine 4 150001500[10]
R848 (Resiquimod) 100005000[10]

Cytokine levels were measured in the supernatant of human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of TLR7/8 agonists like this compound.

HEK-Blue™ TLR Reporter Assay for NF-κB Activation

This assay is used to determine the potency of a compound in activating the NF-κB signaling pathway downstream of TLR7 or TLR8.

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well flat-bottom plates

  • Test compound (this compound) and positive control (e.g., R848)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of approximately 25,000-50,000 cells per well in 180 µL of HEK-Blue™ Detection medium.

  • Agonist Addition: Prepare serial dilutions of this compound and the positive control. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement: Determine the levels of secreted embryonic alkaline phosphatase (SEAP) by measuring the optical density at 620-655 nm using a spectrophotometer.

  • Data Analysis: Plot the absorbance against the agonist concentration and determine the EC50 value using a non-linear regression curve fit.

Mandatory Visualization: HEK-Blue™ TLR Reporter Assay Workflow

HEK_Blue_Workflow start Start seed_cells Seed HEK-Blue™ TLR7 or TLR8 cells start->seed_cells add_agonist Add this compound and controls seed_cells->add_agonist incubate Incubate 16-24 hours add_agonist->incubate measure_seap Measure SEAP (OD 620-655 nm) incubate->measure_seap analyze_data Analyze Data (EC50 calculation) measure_seap->analyze_data end End analyze_data->end

Caption: Workflow for determining TLR agonist potency using HEK-Blue™ cells.
Cytokine Induction Assay in Human PBMCs

This assay measures the ability of a compound to induce the production of cytokines, such as IFN-α and TNF-α, from primary human immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque™ PLUS

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 medium with 10% fetal bovine serum

  • 96-well cell culture plates

  • Test compound (this compound) and positive control (e.g., R848)

  • ELISA kits for human IFN-α and TNF-α

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

  • Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ to 1 x 10⁶ cells per well.

  • Cell Stimulation: Add the desired concentrations of this compound or a positive control to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of IFN-α and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualization: PBMC Cytokine Induction Workflow

PBMC_Workflow start Start isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs plate_cells Plate PBMCs in 96-well plate isolate_pbmcs->plate_cells stimulate_cells Stimulate with This compound plate_cells->stimulate_cells incubate Incubate 24 hours stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (IFN-α, TNF-α) by ELISA collect_supernatant->elisa end End elisa->end

Caption: Workflow for assessing cytokine induction in human PBMCs.

Conclusion and Future Directions

This compound, as a member of the 8-substituted adenosine analogue family, is strongly predicted to function as a TLR7/8 agonist. The activation of the TLR7/8 signaling pathway by such molecules leads to a robust innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This activity makes these compounds promising candidates for development as vaccine adjuvants and immunomodulatory agents for the treatment of cancer and infectious diseases.

Further research is required to definitively characterize the in vitro and in vivo activity of this compound. This includes determining its specific EC50 values for TLR7 and TLR8, profiling its cytokine induction signature in various immune cell populations, and evaluating its efficacy and safety in preclinical models. The experimental protocols and comparative data provided in this guide offer a solid framework for the continued investigation of this compound and other novel 8-substituted adenosine analogues. The continued exploration of the structure-activity relationships within this chemical class will be instrumental in the design of next-generation immunomodulatory therapeutics with improved potency, selectivity, and safety profiles.

References

An In-Depth Technical Guide to 8-Benzyloxyadenosine: CAS Number and Material Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Benzyloxyadenosine, a crucial adenosine (B11128) analog in biomedical research. It details the compound's Chemical Abstracts Service (CAS) number, provides a thorough material safety data sheet (MSDS), and explores its relevance in experimental applications. This document is intended to be a vital resource for professionals in drug development and scientific research, offering structured data, and insights into its handling and potential biological roles.

Chemical Identification

CAS Number: 131265-29-7[1][2][3]

This compound is unequivocally identified by the CAS Registry Number 131265-29-7. This unique identifier is essential for database searches and regulatory compliance.

Material Safety Data Sheet (MSDS)

A comprehensive understanding of the safety and handling protocols for this compound is paramount for laboratory personnel. The following sections are based on available Safety Data Sheets (SDS) and are intended to provide a detailed safety overview.

Hazard Identification

The GHS classification for this compound is not yet fully established in the provided search results. However, based on safety data sheets for similar chemical compounds, it is prudent to handle it with care, assuming it may cause skin and eye irritation.

Pictograms: Not available in the provided search results.

Signal Word: Not available in the provided search results.

Hazard Statements:

  • Specific hazard statements for this compound are not available in the provided search results.

Precautionary Statements:

  • General precautionary advice for handling chemical compounds of this nature includes:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited and largely based on predicted values from chemical suppliers.

PropertyValueSource
Molecular Formula C₁₇H₁₉N₅O₅MedChemExpress[3]
Molecular Weight 373.36 g/mol MedChemExpress[3]
Boiling Point 727.3±70.0 °C (Predicted)ChemicalBook
Density 1.70±0.1 g/cm³ (Predicted)ChemicalBook
pKa 12.94±0.70 (Predicted)ChemicalBook
Toxicological Information

Detailed toxicological studies for this compound are not available in the provided search results. As with any research chemical, it should be handled by trained professionals in a controlled laboratory environment.

Handling and Storage

Handling:

  • Use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

  • Ensure adequate ventilation to minimize exposure.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Specific storage temperatures may be recommended by the supplier; for instance, some suppliers suggest storage at -20°C.

Experimental Protocols & Potential Signaling Pathways

General Experimental Workflow for Adenosine Analogs

The following diagram illustrates a generalized workflow for investigating the effects of an adenosine analog like this compound on a cellular level.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Varying Concentrations prep_compound->treat_cells prep_cells Culture Target Cells prep_cells->treat_cells cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability receptor_binding Receptor Binding Assay treat_cells->receptor_binding downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for p-CREB) treat_cells->downstream_analysis data_analysis Analyze Data and Determine IC50/EC50 cell_viability->data_analysis receptor_binding->data_analysis downstream_analysis->data_analysis

General workflow for in vitro studies.
Hypothetical Adenosine Receptor Signaling Pathway

This compound, as an adenosine analog, is hypothesized to interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors (GPCRs). The activation of these receptors can trigger various downstream signaling cascades. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by an adenosine analog.

signaling_pathway Hypothetical Adenosine Receptor Signaling cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Enzyme cluster_second_messenger Second Messenger cluster_downstream Downstream Effects ligand This compound receptor Adenosine Receptor (e.g., A2A) ligand->receptor Binds to g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Expression, Vasodilation) pka->cellular_response Phosphorylates Targets Leading to

References

Methodological & Application

Application Notes and Protocols for 8-Benzyloxyadenosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic nucleoside analog belonging to the 8-oxoadenine class of compounds. Based on the activity of structurally related molecules, this compound is predicted to function as a potent agonist of Toll-like receptor 7 (TLR7) and potentially TLR8. TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response to single-stranded viral RNA. Activation of these receptors triggers downstream signaling cascades, leading to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines and chemokines, as well as the maturation of dendritic cells.[1][2][3][4] This positions this compound as a valuable tool for immunological research and as a potential candidate for the development of vaccine adjuvants and immunomodulatory therapeutics.[2][3]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, covering its preparation, and detailing protocols for assessing its biological activity and mechanism of action.

Physicochemical Properties and Handling

PropertyValue/InformationCitation
Molecular Formula C₁₇H₁₉N₅O₅[5]
Molecular Weight 373.36 g/mol [5]
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in DMSO. Aqueous solubility is expected to be low.[1][6]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solution:

Due to its predicted low aqueous solubility, it is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, dissolve 3.73 mg of this compound in 1 mL of DMSO.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Important Considerations for Cell Culture:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • It is crucial to include a vehicle control (medium containing the same final concentration of DMSO as the highest concentration of this compound used) in all experiments.

  • The stability of this compound in cell culture medium has not been empirically determined. It is recommended to prepare fresh dilutions from the stock solution for each experiment.[7]

Experimental Protocols

I. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic concentration range for subsequent functional assays.

Materials:

  • Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), HEK293 cells, or other relevant cell lines)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

II. Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IFN-α, TNF-α) secretion from immune cells upon stimulation with this compound. Human PBMCs are a common primary cell model for this assay.

Materials:

  • Human PBMCs, freshly isolated or cryopreserved

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., human IFN-α, human TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PBMCs at a density of 2 x 10⁵ to 1 x 10⁶ cells per well in 200 µL of complete RPMI-1640 medium in a 96-well plate.

  • Compound Stimulation: Add various concentrations of this compound to the wells. Based on data from similar 8-oxoadenine derivatives, a concentration range of 0.1 µM to 50 µM is recommended to start.[8] Include a vehicle control (DMSO) and a positive control (e.g., R848, a known TLR7/8 agonist, at 1-10 µM).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours for TNF-α and 24-48 hours for IFN-α.[9]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokine in each sample based on the standard curve. Plot the cytokine concentration against the log of the this compound concentration to determine the EC₅₀ value (the concentration that induces a half-maximal response).

Quantitative Data for Related 8-Oxoadenine Derivatives (for reference):

CompoundTargetAssayEC₅₀Citation
SM-360320TLR7IFN-α induction in human PBMCs0.14 µM[8]
8-oxoadenine derivative 9eTLR7TLR7 agonistic activity50 nM
III. NF-κB Activation Assay (Reporter Assay)

This protocol describes a method to quantify the activation of the NF-κB signaling pathway using a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element.

Materials:

  • HEK293 cells stably expressing human TLR7 and an NF-κB-inducible luciferase reporter (or a similar reporter cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)

  • This compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[10]

  • Compound Stimulation: Add various concentrations of this compound to the wells. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., R848 at 1 µM).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal incubation time should be determined empirically.[11][12]

  • Luciferase Assay: Equilibrate the plate to room temperature. Perform the luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase reagent to each well and measuring the luminescence.

  • Data Analysis: Express the results as fold induction of luciferase activity over the vehicle control. Plot the fold induction against the log of the this compound concentration to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The predicted mechanism of action of this compound involves its binding to TLR7 in the endosome of immune cells. This triggers a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and IRF7, resulting in the expression of pro-inflammatory cytokines and type I interferons.

Predicted Signaling Pathway of this compound

G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocates IRF7_n IRF7 IRF7->IRF7_n Translocates Gene_expression Gene Expression NFκB_n->Gene_expression Induces IRF7_n->Gene_expression Induces Cytokines (TNF-α)\nChemokines Cytokines (TNF-α) Chemokines Gene_expression->Cytokines (TNF-α)\nChemokines Type I IFN (IFN-α) Type I IFN (IFN-α) Gene_expression->Type I IFN (IFN-α)

Caption: Predicted signaling pathway of this compound via TLR7 activation.

Experimental Workflow for Assessing this compound Activity

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Prepare this compound stock solution in DMSO treat_cells Treat cells with varying concentrations of this compound prep_compound->treat_cells prep_cells Culture and prepare target cells (e.g., PBMCs) prep_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability cytokine Cytokine Secretion Assay (e.g., ELISA for IFN-α, TNF-α) treat_cells->cytokine nfkb NF-κB Activation Assay (e.g., Reporter Assay) treat_cells->nfkb analysis_viability Determine IC₅₀ viability->analysis_viability analysis_cytokine Determine EC₅₀ for cytokine production cytokine->analysis_cytokine analysis_nfkb Determine EC₅₀ for NF-κB activation nfkb->analysis_nfkb

Caption: General experimental workflow for characterizing this compound.

References

Designing In Vivo Animal Studies with 8-Benzyloxyadenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic adenosine (B11128) analogue, a class of compounds known to interact with purinergic signaling pathways. Adenosine and its analogues modulate a wide array of physiological and pathological processes, including inflammation, immune responses, neurotransmission, and cell proliferation.[1] Due to the structural similarities with ligands for adenosine receptors and Toll-like receptors (TLRs), this compound is a compound of interest for investigating therapeutic potential in oncology, inflammatory disorders, and autoimmune diseases.

The overexpression of certain adenosine receptors and TLRs in diseased tissues, such as in cancer and inflammatory cells, presents a strategic target for therapeutic intervention.[2] In vivo animal studies are therefore critical to determine the efficacy, safety, pharmacokinetics, and mechanism of action of this compound in a complex biological system. These application notes provide a framework and detailed protocols for designing and conducting preclinical in vivo studies.

Potential Mechanisms of Action

The in vivo effects of this compound are likely mediated through one or both of the following signaling pathways. Elucidating the dominant mechanism is a key objective of early preclinical investigation.

1. Adenosine Receptor Signaling: Adenosine analogues can bind to four subtypes of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[2] Activation of these receptors modulates the activity of adenylyl cyclase, altering intracellular cyclic AMP (cAMP) levels and triggering downstream signaling cascades. A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, whereas A2A and A2B receptors couple to Gs proteins to stimulate it. This modulation can significantly impact cellular functions, including inflammation and immune cell activity.[3]

Adenosine Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ado This compound A1_A3 A1 / A3 Receptors Ado->A1_A3 A2A_A2B A2A / A2B Receptors Ado->A2A_A2B AC Adenylyl Cyclase A1_A3->AC  Gi (Inhibition) A2A_A2B->AC Gs (Activation)   cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Inflammation) PKA->Response Phosphorylates Targets TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR7_8 TLR7 / TLR8 Ligand->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IRF7 IRF7 MyD88->IRF7 Activates IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Induces Transcription Experimental Workflow acclimatize Animal Acclimatization (1-2 weeks) model Disease Model Induction (e.g., Tumor Implantation, Immunization) acclimatize->model randomize Tumor Growth / Symptom Onset & Randomization model->randomize treat Treatment Administration (Vehicle, Drug, Positive Control) randomize->treat monitor Monitoring (Tumor Volume, Body Weight, Clinical Scores) treat->monitor monitor->treat Repeated Dosing endpoint Study Endpoint monitor->endpoint analysis Tissue/Blood Collection & Ex Vivo Analysis endpoint->analysis

References

Best Practices for Dissolving and Storing 8-Benzyloxyadenosine Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in various physiological processes. As an adenosine analog, this compound is utilized in scientific research to investigate the pharmacology of adenosine receptors and their downstream signaling pathways. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, thereby influencing a wide range of cellular functions.[1][2][3] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and the integrity of the compound. These application notes provide detailed protocols and best practices for the dissolution and storage of this compound.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following tables provide estimated solubility and recommended storage conditions based on data from the structurally similar compound N6-benzoyl-2'-Deoxyadenosine and general best practices for nucleoside analogs.[4] Researchers are strongly encouraged to perform their own solubility and stability tests for their specific experimental conditions.

Table 1: Estimated Solubility of this compound

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)~15A common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~30Offers higher solubility than DMSO.
Ethanol~1Suitable for lower concentration stock solutions.
Aqueous Buffers (e.g., PBS pH 7.2)Sparingly solubleDirect dissolution in aqueous solutions is not recommended. Dilution from a stock solution in an organic solvent is the preferred method.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid Powder-20°C≥ 4 yearsProtect from light and moisture.
Stock Solution in Anhydrous DMSO or DMF-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in Anhydrous DMSO or DMF-80°CUp to 24 monthsPreferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Diluted Aqueous Solutions2-8°C≤ 24 hoursPrepare fresh before use. We do not recommend storing aqueous solutions for more than one day.[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 373.36 g/mol ), weigh out 3.73 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.73 mg of compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Preparation of Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the desired cell culture medium or buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the medium or buffer.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to cells or proteins in the medium.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiments. Due to the limited stability of nucleoside analogs in aqueous solutions, it is not recommended to store diluted working solutions.

Mandatory Visualizations

Adenosine Receptor Signaling Pathway

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The diagram below illustrates the general signaling pathway for adenosine A2A and A2B receptors, which are coupled to the Gs alpha subunit of the G protein complex. This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Adenosine_Signaling General Adenosine A2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2_Receptor Adenosine A2 Receptor (A2A/A2B) This compound->A2_Receptor Binds to G_Protein G-Protein (Gs) A2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activity) PKA->Downstream Phosphorylates & Regulates

Caption: General Adenosine A2 Receptor Signaling Pathway.

Experimental Workflow for Solution Preparation

The following diagram outlines the logical steps for preparing this compound solutions for experimental use.

Solution_Preparation_Workflow Workflow for this compound Solution Preparation start Start equilibrate Equilibrate solid compound to room temperature start->equilibrate weigh Weigh desired amount of this compound equilibrate->weigh dissolve Dissolve in anhydrous DMSO or DMF weigh->dissolve mix Vortex to ensure complete dissolution dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C or -80°C (Protected from light) aliquot->store prepare_working Prepare working solution by diluting stock in buffer/media store->prepare_working For experiment use_immediately Use immediately in experiment prepare_working->use_immediately end End use_immediately->end

Caption: Workflow for this compound Solution Preparation.

References

Application Notes and Protocols for the Quantification of 8-Benzyloxyadenosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic derivative of adenosine (B11128) with potential applications in various research areas, including pharmacology and drug development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma, urine, and tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

I. Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a sensitive and selective method for the determination of this compound in human plasma using LC-MS/MS. This approach is ideal for studies requiring low detection limits.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • In a 96-well plate, add 50 µL of plasma sample, quality control (QC) samples, or calibration standards.

  • Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% MeOH).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Mix thoroughly by vortexing for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values to be determined by direct infusion of the reference standard.

      • This compound-d5 (IS): Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values to be determined by direct infusion of the SIL-IS.

    • Key Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Data Presentation

Table 1: Expected Quantitative Performance of the LC-MS/MS Method for this compound in Human Plasma

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (RE%)Within ±15% (±20% at LLOQ)
Precision (RSD%)< 15% (< 20% at LLOQ)
Recovery85% - 115%
Matrix EffectMinimal, compensated by SIL-IS

Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (10 µL) plasma->is ppt Protein Precipitation (200 µL Cold ACN) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data

LC-MS/MS workflow for plasma analysis.

II. Quantification of this compound in Human Urine by HPLC-UV

For studies where higher concentrations of this compound are expected, an HPLC-UV method can be a cost-effective and robust alternative.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound with a distinct retention time.

  • Human urine

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Acetic acid, HPLC grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw urine samples and centrifuge at 2000 x g for 5 minutes to remove particulates.

  • Take 1 mL of the supernatant and add 10 µL of IS working solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-UV Conditions:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% acetic acid in water and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • UV Detection:

    • Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer (e.g., 260 nm, typical for adenosine analogs).

Data Presentation

Table 2: Expected Quantitative Performance of the HPLC-UV Method for this compound in Human Urine

ParameterExpected Value
Linearity Range0.1 - 10 µg/mL (r² > 0.99)
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (RE%)Within ±15%
Precision (RSD%)< 15%
Recovery> 90%

Visualization

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis urine Urine Sample (1 mL) is Add Internal Standard urine->is spe Solid Phase Extraction (C18) is->spe elute Elute with Methanol spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc Inject into HPLC-UV reconstitute->hplc data Data Acquisition (UV λmax) hplc->data

HPLC-UV workflow for urine analysis.

III. Extraction of this compound from Tissue Samples

This protocol provides a general framework for extracting this compound from tissue samples for subsequent analysis by LC-MS/MS or HPLC-UV. The specific homogenization and extraction conditions may need to be optimized for different tissue types.[1]

Experimental Protocol

1. Materials and Reagents:

  • Tissue sample (e.g., liver, brain, tumor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Organic solvent for extraction (e.g., acetonitrile, methanol, or a mixture)

  • Bead beater or tissue homogenizer

2. Tissue Homogenization:

  • Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Place the tissue in a 2 mL tube containing homogenization beads and 500 µL of cold homogenization buffer.

  • Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform lysate is obtained. Keep samples on ice to prevent degradation.

3. Analyte Extraction:

  • Add an appropriate volume of cold organic solvent (e.g., 1 mL of acetonitrile) to the tissue homogenate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Carefully collect the supernatant containing the extracted this compound.

  • The supernatant can then be further processed (e.g., evaporated and reconstituted) for analysis by LC-MS/MS or HPLC-UV as described in the previous sections.

Note: The choice of extraction solvent and the need for further cleanup steps (like SPE) will depend on the tissue matrix and the required sensitivity of the assay.[2]

Conclusion

The analytical methods described in these application notes provide robust and reliable frameworks for the quantification of this compound in various biological matrices. The LC-MS/MS method offers high sensitivity and selectivity, making it suitable for low-concentration samples, while the HPLC-UV method provides a cost-effective solution for higher concentration samples. The tissue extraction protocol can be adapted for a wide range of solid biological samples. Proper method validation according to regulatory guidelines is essential before applying these protocols to preclinical or clinical studies.[3]

References

Application Notes and Protocols: 8-Benzyloxyadenosine as a Chemical Probe for Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are crucial regulators of a wide array of physiological processes. Their modulation presents significant therapeutic potential for various diseases. Chemical probes are indispensable tools for dissecting the pharmacology and signaling of these receptors. 8-Benzyloxyadenosine, an analog of the endogenous ligand adenosine, features a bulky benzyloxy substitution at the 8-position of the purine (B94841) ring. Modifications at this position are known to significantly alter the affinity and efficacy of ligands at adenosine receptor subtypes.[1] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate adenosine receptor function.

Data Presentation: Quantitative Analysis of Adenosine Receptor Ligands

Table 1: Representative Binding Affinities (Kᵢ) of 8-Substituted Analogs at Human Adenosine Receptors

AnalogA1 (Kᵢ, nM)A2A (Kᵢ, nM)A2B (Kᵢ, nM)A3 (Kᵢ, nM)Reference
8-Bromo-adenosineNot ReportedNot ReportedNot ReportedNot Reported[1]
8-(p-Sulfophenyl)theophyllineAntagonistNot ReportedNot ReportedNot Reported[1]
N6-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide145272Not Reported10.0[2]

Note: This table provides examples of binding affinities for other 8-substituted adenosine analogs and does not contain data for this compound. It serves to illustrate the type of data obtained from radioligand binding assays.

Table 2: Representative Functional Potencies (EC₅₀/IC₅₀) of Adenosine Receptor Ligands

CompoundReceptorAssay TypeCell LinePotency (EC₅₀/IC₅₀, nM)Reference
Alexa488-APECA2AcAMP ProductionCHO12.8 (EC₅₀)[3]
IB-MECAA3Adenylate Cyclase InhibitionCHO (rat A3)Not Reported[4]
R-PIAA1Adenylate Cyclase InhibitionHEK-293 (human A1)Not Reported[4]

Note: This table provides examples of functional potencies for known adenosine receptor agonists and does not contain data for this compound. It is intended to show the type of data generated from functional assays.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ value) of this compound for each adenosine receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Membrane preparations from cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A: [³H]-ZM241385 (4-(2-[7-Amino-2-(2-furyl)[1][5][6]triazolo[2,3-a][1][2][7]triazin-5-ylamino]ethyl)phenol)

    • A2B: [³H]-DPX (1,3-Dibutyl-8-phenylxanthine)

    • A3: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • This compound stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM NECA).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 10-50 µg protein per well).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand solution (at a concentration near its Kₔ), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.

    • Competition Binding: 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add 4 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add membranes, radioligand, and this compound Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Separate bound from unbound Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Quantify bound radioligand Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki G cluster_A2 A2A / A2B Receptor Signaling (Gs-coupled) cluster_A1 A1 / A3 Receptor Signaling (Gi-coupled) Agonist_A2 This compound (Agonist) A2_Receptor A2A/A2B Receptor Agonist_A2->A2_Receptor Gs Gs protein A2_Receptor->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_A2 PKA Activation cAMP_inc->PKA_A2 Agonist_A1 This compound (Agonist) A1_Receptor A1/A3 Receptor Agonist_A1->A1_Receptor Gi Gi protein A1_Receptor->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_A1 PKA Inhibition cAMP_dec->PKA_A1

References

Application Notes and Protocols for 8-Benzyloxyadenosine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic analog of adenosine (B11128), characterized by the substitution of a benzyloxy group at the 8-position of the purine (B94841) ring. As a member of the 8-substituted adenosine family, it is anticipated to interact with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. The four known subtypes of adenosine receptors (A1, A2A, A2B, and A3) are integral to cardiovascular, neurological, inflammatory, and immunological functions. Consequently, molecules that modulate these receptors are of significant interest in drug discovery.

The bulky, hydrophobic benzyloxy group at the 8-position is expected to significantly influence the binding affinity and selectivity of this compound for the different adenosine receptor subtypes. High-throughput screening (HTS) assays are essential for rapidly characterizing the pharmacological profile of such compounds, enabling the identification of lead candidates for therapeutic development.

These application notes provide a comprehensive overview of the methodologies applicable to the high-throughput screening of this compound and similar compounds. Detailed protocols for relevant HTS assays are provided, along with data presentation formats and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathways

This compound is predicted to exert its biological effects by binding to one or more of the adenosine receptor subtypes. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.

  • A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs). Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP.

The modulation of cAMP levels serves as a robust and widely used readout for HTS assays designed to identify and characterize ligands of adenosine receptors.

Adenosine_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound A1_A3 A1/A3 Receptors This compound->A1_A3 A2A_A2B A2A/A2B Receptors This compound->A2A_A2B Gi Gi/o A1_A3->Gi Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: Adenosine receptor signaling pathways modulated by this compound.

Data Presentation: Comparative Analysis of 8-Substituted Adenosine Analogs

Compound8-SubstituentReceptor TargetAssay TypeKi (nM)IC50/EC50 (nM)Reference
8-Phenyladenosine PhenylA1 Adenosine ReceptorRadioligand Binding150-F.E. Ali et al. (1987)
A2A Adenosine ReceptorRadioligand Binding>10,000-F.E. Ali et al. (1987)
8-Cyclopentyladenosine CyclopentylA1 Adenosine ReceptorRadioligand Binding1.2-K.A. Jacobson et al. (1986)
A2A Adenosine ReceptorRadioligand Binding230-K.A. Jacobson et al. (1986)
8-(p-Sulfophenyl)theophylline p-Sulfophenyl (on theophylline (B1681296) scaffold)A1 Adenosine ReceptorRadioligand Binding1,300-K.A. Jacobson et al. (1985)
A2A Adenosine ReceptorRadioligand Binding1,000-K.A. Jacobson et al. (1985)

Note: The data presented is for comparative purposes and the actual activity of this compound may vary.

Experimental Protocols

The following protocols describe robust and widely adopted HTS assays suitable for characterizing the interaction of this compound with adenosine receptors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to measure changes in intracellular cAMP levels and is suitable for determining both agonist and antagonist activity at Gi and Gs-coupled adenosine receptors.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Test Compound: this compound dissolved in DMSO.

  • Reference Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) for A2A, A2B, and A3 receptors; CPA (N6-Cyclopentyladenosine) for A1 receptors.

  • Reference Antagonist: ZM241385 for A2A receptors; DPCPX for A1 receptors.

  • HTRF cAMP Assay Kit: (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or equivalent).

  • Assay Plates: 384-well, low-volume, white, opaque microplates.

  • Plate Reader: HTRF-compatible plate reader.

Experimental Workflow:

HTS_Workflow start Start cell_prep Cell Preparation and Seeding (HEK293 or CHO expressing adenosine receptor subtype) start->cell_prep compound_add Addition of this compound (or reference compounds) cell_prep->compound_add agonist_add Agonist Addition (for antagonist mode) compound_add->agonist_add Antagonist Mode incubation Incubation (e.g., 30 min at RT) compound_add->incubation Agonist Mode agonist_add->incubation lysis_detection Cell Lysis and Addition of HTRF cAMP Detection Reagents incubation->lysis_detection readout HTRF Signal Reading (665 nm / 620 nm) lysis_detection->readout data_analysis Data Analysis (IC50/EC50 determination) readout->data_analysis end End data_analysis->end

Application Notes and Protocols for Studying Adenosine A2A Receptor Signaling with 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. It is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. The A2AR is primarily coupled to the Gs alpha subunit (Gαs) of the G protein complex. Upon activation by its endogenous ligand, adenosine, the A2AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), modulating gene expression and cellular function. Given its significant role in pathophysiology, particularly in inflammatory diseases and neurodegenerative disorders like Parkinson's disease, the A2AR is a prominent target for drug discovery.

8-Benzyloxyadenosine is an adenosine analog. The study of such analogs is crucial for elucidating the structure-activity relationships of the A2A receptor and for the development of novel therapeutic agents. Substitutions at the 8-position of the purine (B94841) ring can significantly alter the affinity and efficacy of adenosine analogs at the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

These application notes provide a comprehensive guide for researchers interested in characterizing the interaction of this compound and other novel compounds with the adenosine A2A receptor. The included protocols for radioligand binding assays and cAMP accumulation assays are fundamental techniques for determining the binding affinity and functional activity of uncharacterized ligands.

Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist initiates a cascade of intracellular events. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated Gs protein. This activation stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP concentration activates PKA, which then phosphorylates downstream effector proteins, resulting in a cellular response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adenosine / this compound A2AR Adenosine A2A Receptor Agonist->A2AR Binds Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Modulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Adenosine A2A Receptor Signaling Cascade.

Quantitative Data for A2A Receptor Ligands

Table 1: Binding Affinities (Ki) of A2A Receptor Ligands

CompoundReceptor SubtypeKi (nM)Radioligand UsedSource
Agonists
NECAHuman A2A14[³H]CGS 21680[1]
CGS 21680Human A2A27[³H]ZM241385[2]
AdenosineHuman A2A150N/A[3]
This compoundHuman A2ATBDTBDN/A
Antagonists
ZM241385Human A2A0.4[³H]ZM241385[2]
IstradefyllineHuman A2A2.2[³H]CGS 21680N/A
SCH 58261Human A2A2.3[³H]SCH 58261[4]

TBD: To Be Determined

Table 2: Functional Potencies (EC50/IC50) of A2A Receptor Ligands

CompoundAssay TypeEC50/IC50 (nM)Cell LineSource
Agonists
NECAcAMP Accumulation27.5HiTSeeker ADORA2A[5]
CGS 21680cAMP Accumulation20HEK293[2]
This compoundcAMP AccumulationTBDTBDN/A
Antagonists
ZM241385cAMP Inhibition2.1CHO-A2AN/A
IstradefyllinecAMP Inhibition8.8CHO-A2AN/A

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols for characterizing the interaction of a test compound, such as this compound, with the adenosine A2A receptor.

Experimental Workflow

The general workflow for characterizing a novel ligand for the A2A receptor involves preparing the biological materials, performing binding and functional assays, and subsequent data analysis to determine key pharmacological parameters.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-A2AR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Ki_Calc Determine Ki (Binding Affinity) Binding_Assay->Ki_Calc EC50_Calc Determine EC50/IC50 (Functional Potency) Functional_Assay->EC50_Calc

References

"guidelines for the safe handling and disposal of 8-Benzyloxyadenosine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Limited specific experimental data for 8-Benzyloxyadenosine is available in the public domain. The following table summarizes known information and predicted properties based on available data for related compounds. Researchers should handle this compound with care, assuming it may have hazardous properties.

PropertyValueSource/Comment
Chemical Name This compound[1][2][3]
CAS Number 131265-29-7[1]
Molecular Formula C17H19N5O5[1]
Molecular Weight 373.36 g/mol [1]
Appearance Off-white to white solid (predicted)General appearance for similar compounds[4]
Boiling Point 727.3±70.0 °C (Predicted)[1]
Density 1.70±0.1 g/cm3 (Predicted)[1]
pKa 12.94±0.70 (Predicted)[1]
Melting Point 151 - 153 °C (for Benzenesulfonamide, a related compound)Data for a related compound, handle with similar thermal precautions[4]
Flash Point Not Available
Solubility Not Available

Hazard Identification and Precautionary Statements

Based on the hazard profiles of similar chemical structures, this compound should be treated as a potentially hazardous substance. The following hazards are likely, and the corresponding precautionary statements from the Globally Harmonized System (GHS) should be followed.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P264: Wash skin thoroughly after handling.[5]

    • P271: Use only outdoors or in a well-ventilated area.[5]

    • P280: Wear protective gloves/ eye protection/ face protection.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P312: Call a POISON CENTER/doctor if you feel unwell.[5]

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

    • P405: Store locked up.[5]

    • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols: Safe Handling and Storage

3.1. Engineering Controls

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile) at all times when handling the compound.

    • A lab coat or other protective clothing should be worn to prevent skin contact.[4][6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

3.3. Handling Procedures

  • Before use, ensure all necessary PPE is donned correctly.

  • Handle as a solid to minimize dust generation. If weighing, do so carefully within the fume hood.

  • Avoid all direct contact with the compound.

  • After handling, wash hands and any potentially exposed skin thoroughly with soap and water.

  • Immediately change any contaminated clothing.

3.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from strong oxidizing agents and strong bases.[4]

  • Store in a locked cabinet or area accessible only to authorized personnel.[5]

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill. For a solid, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[4][6]

  • Clean the affected area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Protocol

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[5]

  • Do not allow the chemical to enter the environment.[4]

Visualization

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow start Receipt of this compound storage Store in a Cool, Dry, Well-Ventilated, Locked Area start->storage Initial Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Preparation handling Handle in Chemical Fume Hood ppe->handling experiment Experimental Use handling->experiment decontamination Decontaminate Work Area experiment->decontamination Post-Experiment waste_collection Collect Waste in Labeled, Sealed Container experiment->waste_collection Waste Generation decontamination->storage Return to Storage disposal Dispose of as Hazardous Waste via Approved Facility waste_collection->disposal end End of Lifecycle disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

"calculating the effective dose of 8-Benzyloxyadenosine for mouse models"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 8-Benzyloxyadenosine in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing this compound and its related antigene oligonucleotide, BGA002, in preclinical mouse models. The following sections detail the effective dose, potential therapeutic applications, experimental protocols, and underlying signaling pathways.

Overview and Mechanism of Action

This compound is an adenosine (B11128) analog. While information on the standalone compound is limited in in-vivo studies, a closely related and more extensively studied compound is BGA002, a MYCN-specific antigene peptide nucleic acid (PNA) oligonucleotide. BGA002 acts by inhibiting the transcription of the MYCN oncogene, a key driver in several cancers. This targeted inhibition leads to a cascade of downstream effects, most notably the blockade of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4]

In the context of inflammation, adenosine analogs typically exert their effects through adenosine receptors. The A2A receptor, in particular, is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][6][7] This signaling cascade generally leads to immunosuppressive and anti-inflammatory responses.

Quantitative Data Summary

The following tables summarize the effective doses of BGA002 in anti-cancer studies and a structurally related 8-Benzylaminoxanthine in an anti-inflammatory model.

Table 1: Effective Doses of BGA002 in Mouse Cancer Models

Cancer ModelMouse StrainAdministration RouteDoseTherapeutic EffectReference
NeuroblastomaXenograftSubcutaneous5 mg/kg/dayReduction in tumor vascularization and N-Myc protein expression.[8]
Small-Cell Lung Cancer (SCLC)XenograftNot Specified50 mg/kg/daySignificant survival augmentation.[6]
Multidrug-Resistant SCLCXenograftNot Specified100 mg/kg/dayOvercame drug resistance and increased survival.[6]

Table 2: Effective Doses of a Structurally Related 8-Benzylaminoxanthine in a Mouse Inflammation Model

Inflammation ModelMouse StrainAdministration RouteDoseTherapeutic EffectReference
Formalin-induced paw lickingNot SpecifiedNot Specified10 mg/kgReduction in inflammatory pain response.
Formalin-induced paw lickingNot SpecifiedNot Specified20 mg/kgReduction in inflammatory pain response.
Formalin-induced paw lickingNot SpecifiedNot Specified40 mg/kgSignificant reduction in inflammatory pain response.

Experimental Protocols

Anti-Cancer Efficacy Study in a Mouse Xenograft Model

This protocol is based on studies using BGA002 in neuroblastoma and small-cell lung cancer mouse models.

Objective: To evaluate the anti-tumor efficacy of this compound (as BGA002) in a subcutaneous xenograft mouse model.

Materials:

  • This compound (formulated as BGA002)

  • Vehicle control (e.g., sterile PBS or as recommended by the manufacturer)

  • Cancer cell line (e.g., MYCN-amplified neuroblastoma or SCLC)

  • Immunocompromised mice (e.g., Nude or SCID)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the BGA002 solution at the desired concentrations (e.g., 5, 50, or 100 mg/kg).

    • Administer the BGA002 or vehicle control to the respective groups via the chosen route (e.g., subcutaneous injection) daily.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for N-Myc and Ki-67).

Workflow Diagram:

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis A Cancer Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Groups C->D E Daily Administration of BGA002 or Vehicle D->E F Tumor and Body Weight Monitoring E->F G Euthanasia and Tumor Excision F->G H Histological and IHC Analysis G->H

Anti-cancer experimental workflow.
Anti-Inflammatory Efficacy Study in a Mouse Model

This protocol is adapted from a formalin-induced inflammatory pain model.

Objective: To assess the anti-inflammatory potential of this compound in mice.

Materials:

  • This compound

  • Vehicle control

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers

  • Timer

Procedure:

  • Acclimation and Grouping:

    • Acclimate the mice to the testing environment.

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 10, 20, or 40 mg/kg) or vehicle to the respective groups, typically via intraperitoneal or oral route, at a set time before formalin injection (e.g., 30-60 minutes).

  • Induction of Inflammation:

    • Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately place the mouse in an observation chamber.

    • Record the cumulative time the animal spends licking or biting the injected paw. This is typically done in two phases: the early (neurogenic) phase (0-5 minutes) and the late (inflammatory) phase (15-30 minutes).

  • Data Analysis:

    • Compare the licking/biting time between the treated and control groups for both phases. A significant reduction in the late phase indicates an anti-inflammatory effect.

Workflow Diagram:

G A Acclimation and Grouping of Mice B Administration of this compound or Vehicle A->B C Formalin Injection into Hind Paw B->C D Behavioral Observation (Paw Licking/Biting) C->D E Data Analysis (Compare Licking Time) D->E

Anti-inflammatory experimental workflow.

Signaling Pathways

BGA002-Mediated Inhibition of the mTOR Pathway

BGA002 directly inhibits the transcription of the MYCN gene. The resulting decrease in N-Myc protein levels leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.

G BGA002 BGA002 MYCN MYCN Transcription BGA002->MYCN inhibits NMyc N-Myc Protein MYCN->NMyc PI3K PI3K NMyc->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth and Proliferation mTOR->CellGrowth

BGA002 signaling pathway.
Adenosine A2A Receptor-Mediated Anti-Inflammatory Signaling

As an adenosine analog, this compound is predicted to activate adenosine receptors. The A2A receptor signaling pathway is a key mediator of anti-inflammatory responses.

G AdenosineAnalog This compound A2AR Adenosine A2A Receptor AdenosineAnalog->A2AR activates Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory

References

Application Notes and Protocols: Fluorescent Labeling of 8-Benzyloxyadenosine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis, characterization, and cellular application of a fluorescently labeled 8-Benzyloxyadenosine (B12096600) probe. The described methodology is based on the robust and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". While direct literature on the fluorescent labeling of this compound is limited, the following protocols are adapted from established methods for the modification of 8-substituted purine (B94841) analogs.[1][2][3][4][5][6]

Introduction

This compound is a synthetic derivative of adenosine (B11128), a ubiquitous purine nucleoside that plays a crucial role in various physiological processes through its interaction with purinergic receptors.[7][8] Fluorescently labeling such molecules enables the visualization and tracking of their localization, dynamics, and interactions within living cells, providing valuable insights into their biological functions.[9][10] This protocol details a two-step strategy for creating a fluorescent this compound probe, suitable for cellular imaging applications such as confocal microscopy and flow cytometry.[11][12]

The proposed strategy involves:

  • Synthesis of an 8-alkynyl-adenosine precursor.

  • "Click" conjugation of an azide-functionalized fluorescent dye to the alkyne group.

This approach offers high specificity and efficiency, as the alkyne and azide (B81097) functional groups are largely absent in biological systems, ensuring minimal off-target labeling.[3][4]

Materials and Reagents

ReagentSupplier (Example)Purpose
8-Bromoadenosine (B559644)Sigma-AldrichStarting material for synthesis
Benzyl (B1604629) alcoholSigma-AldrichIntroduction of the benzyloxy group
Sodium hydride (NaH), 60% in oilSigma-AldrichBase for benzylation reaction
(Trimethylsilyl)acetyleneSigma-AldrichSource of the alkyne group
Tetrakis(triphenylphosphine)palladium(0)Sigma-AldrichCatalyst for Sonogashira coupling
Copper(I) iodide (CuI)Sigma-AldrichCo-catalyst for Sonogashira coupling
Triethylamine (TEA)Sigma-AldrichBase for Sonogashira coupling
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)Sigma-AldrichDeprotection of the silyl (B83357) group
Azide-modified fluorescent dyeThermo Fisher, LumiprobeFluorescent label for click chemistry
Copper(II) sulfate (B86663) pentahydrateSigma-AldrichCopper source for click reaction
Sodium ascorbate (B8700270)Sigma-AldrichReducing agent for click reaction
Tris(benzyltriazolylmethyl)amine (TBTA)Sigma-AldrichLigand to stabilize Cu(I) for click reaction
Cell culture medium (e.g., DMEM)Thermo FisherFor cell maintenance
Fetal Bovine Serum (FBS)Thermo FisherSupplement for cell culture medium
Penicillin-StreptomycinThermo FisherAntibiotic for cell culture
HeLa or other suitable cell lineATCCHost cells for imaging
Phosphate-Buffered Saline (PBS)Thermo FisherWashing cells
Paraformaldehyde (PFA)Sigma-AldrichCell fixation (optional)
DAPIThermo FisherNuclear counterstain

Experimental Protocols

Synthesis of Fluorescent this compound Probe

The synthesis is a multi-step process. The initial steps focus on creating the 8-alkynyl-benzyloxyadenosine precursor, which is then labeled with a fluorescent dye via click chemistry.

Step 1: Synthesis of this compound This step is based on a standard nucleophilic substitution reaction.

  • Suspend 8-bromoadenosine in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon).

  • Stir the mixture for 30 minutes at 0°C.

  • Add benzyl alcohol and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 2: Synthesis of 8-ethynyl-benzyloxyadenosine This step involves a Sonogashira cross-coupling reaction followed by deprotection.

  • Dissolve the synthesized this compound in a suitable solvent mixture (e.g., DMF and triethylamine).

  • Add (trimethylsilyl)acetylene, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • After cooling, filter the reaction mixture and concentrate under reduced pressure.

  • Purify the silyl-protected intermediate by column chromatography.

  • Dissolve the purified intermediate in tetrahydrofuran (B95107) (THF).

  • Add tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1-2 hours to remove the trimethylsilyl (B98337) protecting group.

  • Quench the reaction and purify the final 8-ethynyl-benzyloxyadenosine product by column chromatography.

Step 3: Fluorescent Labeling via Click Chemistry This protocol is adapted from general guidelines for labeling biomolecules.[6][13]

  • Dissolve the 8-ethynyl-benzyloxyadenosine (1 equivalent) in a mixture of DMSO and water.

  • Add the azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide, Cy5 Azide) (1.5 equivalents).

  • Prepare a fresh solution of sodium ascorbate (5 mM in water) and add it to the reaction mixture to a final concentration of 0.5 mM.

  • Add a solution of copper(II) sulfate and a copper(I)-stabilizing ligand like TBTA to the reaction mixture (final concentration of 0.5 mM).

  • Stir the reaction at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, purify the fluorescently labeled this compound probe by reverse-phase HPLC.

Cellular Imaging Protocol

This protocol provides a general guideline for introducing the fluorescent probe into cultured cells for imaging.

  • Cell Culture: Plate a suitable cell line (e.g., HeLa) on glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent this compound probe in DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells with the probe for a suitable duration (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The optimal incubation time and concentration should be determined empirically.

  • Washing:

    • Remove the loading medium.

    • Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a confocal laser scanning microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.

    • For nuclear counterstaining, a brief incubation with a live-cell compatible nuclear stain like Hoechst 33342 can be performed before imaging.

  • (Optional) Fixation: For fixed-cell imaging, after washing, incubate the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again with PBS before mounting and imaging.

Data Presentation

Table 1: Photophysical Properties of Common Azide-Modified Fluorophores

Note: These are general properties. The exact values may shift slightly upon conjugation to this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Alexa Fluor 488 Azide4955190.9271,000
Cy3 Azide5505700.15150,000
Alexa Fluor 555 Azide5555650.10150,000
Cy5 Azide6496700.28250,000
Alexa Fluor 647 Azide6506680.33239,000
Table 2: Summary of Experimental Conditions
ParameterRecommended ConditionNotes
Labeling Reaction
SolventDMSO/water mixtureEnsures solubility of both the probe and click reagents.
Probe:Dye Molar Ratio1 : 1.5A slight excess of the dye ensures complete labeling of the alkyne-modified adenosine.
CatalystCuSO₄ with Sodium Ascorbate and TBTAA common and effective catalyst system for CuAAC in biological contexts.
TemperatureRoom TemperatureMild conditions preserve the integrity of the molecules.
Duration4-12 hoursMonitor by HPLC for completion.
Cellular Imaging
Cell LineHeLa, HEK293, or other relevant cell linesChoice depends on the biological question being addressed.
Probe Concentration1-10 µMTitrate to find the optimal concentration that gives a good signal-to-noise ratio without toxicity.
Incubation Time30 minutes - 4 hoursOptimize based on the rate of cellular uptake and localization.
Imaging ModalityConfocal Laser Scanning MicroscopyProvides high-resolution optical sectioning to visualize subcellular localization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Fluorescent Probe cluster_labeling Fluorescent Labeling cluster_imaging Cellular Application start 8-Bromoadenosine step1 Benzylation (NaH, Benzyl Alcohol) start->step1 step2 Sonogashira Coupling ((TMS)acetylene, Pd(0), Cu(I)) step1->step2 step3 Silyl Deprotection (TBAF) step2->step3 alkyne_product 8-Ethynyl-benzyloxyadenosine step3->alkyne_product click_reaction Click Chemistry (CuAAC) (CuSO4, Na-Ascorbate) alkyne_product->click_reaction azide_dye Azide-Modified Fluorescent Dye azide_dye->click_reaction final_probe Fluorescent This compound Probe click_reaction->final_probe probe_loading Probe Incubation final_probe->probe_loading cell_culture Cell Culture cell_culture->probe_loading washing Wash Unbound Probe probe_loading->washing imaging Confocal Microscopy washing->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for synthesis and cellular imaging.

purinergic_signaling cluster_membrane extracellular Extracellular Space intracellular Intracellular Space probe Fluorescent This compound Probe receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) probe->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messengers (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) second_messenger->cellular_response

Caption: Potential interaction with purinergic signaling pathways.

Discussion and Troubleshooting

  • Synthesis and Purity: The success of cellular imaging experiments is highly dependent on the purity of the fluorescent probe. Ensure complete removal of unreacted dye and other reagents by thorough purification, preferably by HPLC.

  • Phototoxicity and Photobleaching: High-intensity laser illumination can be toxic to cells and can cause photobleaching of the fluorophore. Use the lowest possible laser power that provides a sufficient signal-to-noise ratio. The use of photostable dyes (e.g., Alexa Fluor series) is recommended.

  • Cellular Uptake: The efficiency of probe uptake can vary between cell types. If low intracellular fluorescence is observed, consider increasing the probe concentration or incubation time. Alternatively, cell permeabilization methods can be used for fixed-cell imaging, though this may alter the natural distribution of the probe.

  • Specificity of Labeling: To confirm that the observed fluorescence is specific to the probe's interactions, control experiments are recommended. This could include co-incubation with an excess of unlabeled this compound to compete for binding sites.

  • Biological Activity: It is important to note that the attachment of a fluorescent dye may alter the biological activity of the parent molecule.[4] Functional assays should be performed to characterize the pharmacological properties of the fluorescent conjugate and compare them to the unlabeled this compound. The probe is expected to interact with adenosine receptors, potentially modulating purinergic signaling pathways that regulate a wide range of cellular functions.[7][8][14][15]

References

Application Notes and Protocols: Synthesis and Purification of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Benzyloxyadenosine (B12096600) is a purine (B94841) nucleoside derivative with potential applications in medicinal chemistry and drug development. Modifications at the C8 position of adenosine (B11128) can significantly alter its binding affinity and selectivity for adenosine receptors, making such derivatives valuable tools for studying receptor function and for the development of novel therapeutics.[1] This document provides a detailed step-by-step guide for the synthesis and purification of this compound, starting from adenosine. The protocol involves a four-step process: protection of the ribose hydroxyl groups, bromination at the C8 position, nucleophilic aromatic substitution with benzyl (B1604629) alcohol, and final deprotection to yield the target compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step reaction sequence as illustrated below.

G Adenosine Adenosine Protected_Ado 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine Adenosine->Protected_Ado  Step 1: Protection (TBDMS-Cl, Imidazole) Bromo_Ado 8-Bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine Protected_Ado->Bromo_Ado  Step 2: Bromination (NBS, DMF) Protected_Target 8-Benzyloxy-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine Bromo_Ado->Protected_Target  Step 3: Substitution (Benzyl Alcohol, NaH) Target This compound Protected_Target->Target  Step 4: Deprotection (TBAF, THF)

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine

This step protects the hydroxyl groups of the ribose moiety to prevent side reactions in subsequent steps.

Materials:

Protocol:

  • Dissolve adenosine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (5.0 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (4.0 eq) portion-wise to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine as a white solid.

Step 2: Synthesis of 8-Bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine

This step introduces a bromine atom at the C8 position, which serves as a leaving group for the subsequent substitution reaction.

Materials:

  • 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve the silylated adenosine (1.0 eq) in anhydrous DMF in a flask protected from light.[3]

  • Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.[3][4]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to quench any remaining NBS, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield 8-Bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine.

Step 3: Synthesis of 8-Benzyloxy-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine

This is the key step where the benzyloxy group is introduced via a nucleophilic aromatic substitution reaction.

Materials:

  • 8-Bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • In a flame-dried flask under an inert atmosphere, add benzyl alcohol (2.0 eq) to anhydrous THF.

  • Carefully add sodium hydride (2.0 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at this temperature to form sodium benzoxide.

  • In a separate flask, dissolve the 8-bromo-silylated adenosine (1.0 eq) in anhydrous THF.

  • Add the solution of 8-bromo-silylated adenosine to the sodium benzoxide suspension at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected target compound.

Step 4: Synthesis of this compound (Final Deprotection)

This final step removes the silyl (B83357) protecting groups to yield the desired product.

Materials:

  • 8-Benzyloxy-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine

  • Tetrabutylammonium fluoride (B91410) (TBAF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve the protected this compound derivative (1.0 eq) in anhydrous THF.

  • Add TBAF solution (3.5 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.[5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the final product, this compound, by silica gel column chromatography or recrystallization. A variety of methods for the deprotection of silyl ethers are available and can be adapted for this step.[5][6][7][8]

Quantitative Data Summary

The following table summarizes the typical yields and purity expected for each step of the synthesis. These values are based on reported yields for analogous reactions in the literature.

StepProductStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Reference
12',3',5'-Tri-O-(TBDMS)adenosineAdenosine610.0380-90>95[2]
28-Bromo-2',3',5'-O-(TBDMS)adenosine2',3',5'-Tri-O-(TBDMS)adenosine689.9265-80>95[3][9][10]
38-Benzyloxy-2',3',5'-O-(TBDMS)adenosine8-Bromo-2',3',5'-O-(TBDMS)adenosine717.1150-70>95-
4This compound8-Benzyloxy-2',3',5'-O-(TBDMS)adenosine373.3785-95>98[6]

Note: The yield for Step 3 is an estimate based on typical nucleophilic aromatic substitution reactions on similar substrates.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel chromatography is the primary method for purifying the intermediates and the final product. Gradient elution with solvent systems such as Dichloromethane/Methanol or Ethyl acetate/Hexane is commonly employed.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity (>99%), preparative reverse-phase HPLC can be utilized.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product by verifying the presence of the benzyloxy group and the removal of the silyl protecting groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of this compound.

  • Purity Analysis: Analytical HPLC should be used to determine the final purity of the compound.

Associated Signaling Pathway

8-substituted adenosine derivatives are known to act as ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs).[11] The A₂ₐ adenosine receptor, for example, is coupled to a Gαs protein, which activates adenylyl cyclase upon stimulation.[12] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and triggers a downstream cellular response.

G cluster_membrane Cell Membrane A2A_R A₂ₐ Receptor G_Protein Gαs/βγ A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Ligand This compound (Agonist) Ligand->A2A_R Binds ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Figure 2: A₂ₐ Adenosine Receptor Signaling Pathway.

References

Troubleshooting & Optimization

"how to solve solubility issues with 8-Benzyloxyadenosine in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling solubility issues with 8-Benzyloxyadenosine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important? this compound is an adenosine (B11128) analogue.[1] Like many nucleoside analogs, it can be challenging to dissolve in aqueous solutions, a critical step for ensuring accurate and reproducible results in biological experiments.[2][3] It has been investigated as a PRMT5 inhibitor, a target for cancer therapy.[4][5][6]

Q2: What is the expected aqueous solubility of this compound? While specific quantitative data for this compound is not readily available, nucleoside analogs as a class exhibit a wide range of aqueous solubilities.[2][7] Generally, compounds with aromatic groups like the "benzyloxy" substituent tend to be hydrophobic, suggesting that this compound is poorly soluble in water. It is crucial to assume low aqueous solubility and prepare the compound accordingly.

Q3: What is the recommended solvent for making a stock solution? For poorly water-soluble compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.[8][9][10]

Q4: Are there any risks associated with using DMSO in cell-based experiments? Yes. While DMSO is an excellent solvent, it can exhibit toxicity in cell cultures, typically at concentrations above 0.5%.[9] It is critical to maintain the final DMSO concentration in your experimental medium as low as possible and to include a vehicle control (medium containing the same final concentration of DMSO without the compound) in all experiments.[9]

Troubleshooting Guide

This section addresses common problems encountered when preparing aqueous solutions of this compound.

Issue: Precipitate Forms When Diluting DMSO Stock in Aqueous Buffer

Cause: This is a frequent issue when a compound highly soluble in an organic solvent is diluted into an aqueous buffer where it is poorly soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.[9]

Solutions:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the aqueous buffer.

  • Use Pre-Warmed Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before slowly adding the DMSO stock solution can help maintain solubility.[11]

  • Increase Final DMSO Percentage: While keeping DMSO levels low is important, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) might be necessary to keep the compound dissolved. Always determine the maximum tolerable DMSO concentration for your specific cell line.

  • Use Sonication: After dilution, brief sonication of the final solution can help to break down small aggregates and re-dissolve the precipitate.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_0 Troubleshooting Workflow start Precipitate observed after diluting stock solution into aqueous buffer? sol1 Is the final concentration absolutely necessary? start->sol1  Yes sol2 Try pre-warming the aqueous buffer (e.g., to 37°C) before adding stock. sol1->sol2 Yes end_lower Lower the final concentration and retry. sol1->end_lower No sol3 Is the final DMSO concentration below the cell line's toxic limit (typically <0.5%)? sol2->sol3 sol4 Increase final DMSO concentration slightly. Stay below toxic limits. sol3->sol4 Yes sol5 Briefly sonicate the final aqueous solution. sol3->sol5 No sol4->sol5 sol6 Consider advanced solubilization methods (e.g., BSA, cyclodextrin). sol5->sol6 Precipitate Persists end_ok Issue Resolved sol5->end_ok Precipitate Dissolves

A step-by-step workflow for troubleshooting precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound that can be easily diluted into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If needed, gently warm the solution to 37°C for 10-15 minutes or sonicate briefly to aid dissolution.[8]

  • Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) while minimizing precipitation.

G Protocol Workflow cluster_workflow prep_stock Prepare 10 mM Stock in DMSO warm_buffer Gently warm aqueous buffer to 37°C prep_stock->warm_buffer vortex_buffer Place buffer on vortex mixer at low-medium speed warm_buffer->vortex_buffer add_stock Slowly add required volume of DMSO stock to the center of the vortex vortex_buffer->add_stock continue_vortex Continue vortexing for 30-60 seconds after addition add_stock->continue_vortex use_immediately Use the final working solution immediately continue_vortex->use_immediately

Workflow for preparing the final aqueous working solution.

Procedure:

  • Gently pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to 37°C.[11]

  • While vortexing the warm buffer at a moderate speed, slowly add the required volume of the 10 mM DMSO stock solution. Pipette the stock solution directly into the buffer, avoiding contact with the sides of the tube.

  • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiments to minimize the risk of the compound falling out of solution over time.

Technical Data

While specific solubility data for this compound is limited, the following table provides general solubility information for related compounds and common solvents used for poorly soluble molecules.

Solvent/System General Solubility Notes & Considerations Reference
Aqueous Buffers (e.g., PBS) Very LowDirect dissolution is not recommended.[11]
DMSO HighRecommended for preparing concentrated stock solutions.[8][9]
Ethanol Moderate to HighCan be an alternative to DMSO, but may have different effects on cells.[11]
Aqueous Buffer with <0.5% DMSO Low to ModerateThe final concentration is limited by the compound's aqueous solubility.[9]

Related Signaling Pathway

This compound has been studied as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a critical enzyme that symmetrically dimethylates arginine residues on various protein substrates, including histones and components of the spliceosome.[4] Its activity is essential for cellular processes like gene transcription, cell cycle progression, and DNA damage repair. Dysregulation of PRMT5 is implicated in several cancers, making it an attractive therapeutic target.[6]

G cluster_pathway Simplified PRMT5 Signaling PRMT5 PRMT5 Methylated_Substrate Methylated Substrate Proteins PRMT5->Methylated_Substrate Arginine Methylation Substrate Substrate Proteins (e.g., Histones, Spliceosome components) Cellular_Functions Regulation of: - Gene Transcription - Splicing - Cell Cycle Methylated_Substrate->Cellular_Functions Inhibitor This compound Inhibitor->PRMT5

This compound acts as an inhibitor of the PRMT5 enzyme.

References

"optimizing the concentration and incubation time for 8-Benzyloxyadenosine treatment"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyloxyadenosine. The information is designed to help optimize experimental conditions, specifically concentration and incubation time, and to address common issues that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an adenosine (B11128) analogue. Like other adenosine analogues, it is investigated for its potential to modulate cellular processes, including cancer progression.[1] As an adenosine analogue, it is likely to exert its effects by interacting with one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G protein-coupled receptors that trigger various downstream signaling pathways.[2][3][4][5]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. Based on studies with structurally related compounds like 8-chloro-adenosine, a good starting point for a dose-response experiment would be in the range of 0.1 µM to 10 µM.[6] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions.

Q3: What is a typical incubation time for this compound treatment?

A3: The ideal incubation time will vary based on the cell type, the concentration of this compound, and the specific cellular process being investigated. For signaling studies looking at rapid changes in protein phosphorylation, shorter time points (e.g., 30 minutes to 6 hours) may be sufficient. For assessing effects on cell viability, proliferation, or apoptosis, longer incubation times of 24, 48, or even 72 hours are commonly used.[6][7][8][9] A time-course experiment is recommended to determine the optimal duration for observing the desired effect.

Q4: How can I determine the IC50 value of this compound?

A4: The IC50 value is the concentration of an inhibitor that reduces a specific biological or biochemical response by 50%.[10][11] To determine the IC50, you should perform a dose-response experiment where you treat your cells with a range of this compound concentrations. You will then measure the biological response (e.g., cell viability) at each concentration and plot the response against the logarithm of the concentration. A sigmoidal curve is then fitted to the data to calculate the IC50 value.[10][11]

Q5: Should I change the cell culture medium during a long incubation period?

A5: For incubation times longer than 48 hours, it is generally good practice to change the medium. This helps to prevent nutrient depletion and the accumulation of metabolic waste products, which can independently affect cell health and confound the experimental results. When changing the medium, be sure to replace it with fresh medium containing the appropriate concentration of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound treatment. 1. Concentration is too low: The concentration used may not be sufficient to elicit a response in your specific cell line. 2. Incubation time is too short: The biological process being studied may require a longer duration to manifest. 3. Compound instability: this compound may degrade in the culture medium over time. 4. Cell line resistance: The target cells may not be sensitive to this compound.1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. 3. Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. For long-term experiments, consider replenishing the media with a fresh compound every 24-48 hours. 4. Consider using a different cell line that is known to be sensitive to adenosine analogues.
High cell death in control (vehicle-treated) group. 1. Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Suboptimal cell culture conditions: Over-confluency, nutrient depletion, or contamination can lead to cell death.[12]1. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤0.1%) and is consistent across all wells, including the untreated control. 2. Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[12] Regularly check for contamination.
Inconsistent results between replicate experiments. 1. Variability in cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. 3. Cell health and passage number: Using cells at different growth phases or high passage numbers can lead to inconsistent responses.[12]1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for seeding. 2. Calibrate pipettes regularly and use fresh tips for each dilution and treatment. 3. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
High background signal in viability assays (e.g., MTT, WST-8). 1. Contamination: Bacterial or fungal contamination can metabolize the assay reagent, leading to a false-positive signal.[12] 2. Precipitation of the compound: this compound may precipitate at higher concentrations, interfering with the absorbance reading.1. Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. 2. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try dissolving the compound in a different solvent or lowering the final concentration.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in HCT116 Cells (72h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
0.580.7 ± 6.2
1.065.3 ± 4.8
2.548.9 ± 5.5
5.030.1 ± 3.9
10.015.8 ± 2.7

Table 2: Hypothetical Time-Course Data for this compound (5 µM) in HCT116 Cells

Incubation Time (hours)% Cell Viability (Mean ± SD)
0100 ± 3.8
2475.4 ± 5.9
4852.1 ± 6.3
7230.1 ± 3.9

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (IC50) of this compound using a Cell Viability Assay (e.g., MTT)

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle-only control (containing the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a fixed time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determining the Optimal Incubation Time for this compound Treatment

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed cells into multiple 96-well plates at the same optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare two concentrations of this compound in complete cell culture medium: one at the approximate IC50 value (determined from Protocol 1) and a vehicle control.

  • Treatment: Treat the cells in each plate with either the vehicle control or the IC50 concentration of this compound.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT) on one of the plates as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability at each time point for the treated cells relative to the vehicle control at the same time point. Plot the percent viability against the incubation time to determine the time at which the desired effect is achieved.

Visualizations

Signaling Pathways

As an adenosine analogue, this compound may interact with adenosine receptors, which are coupled to various G proteins and initiate distinct downstream signaling cascades.

Adenosine_A1_Receptor_Pathway This compound This compound A1R A1 Receptor This compound->A1R Gi Gαi/o A1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates K_channel K⁺ Channel (Activation) Gi->K_channel Ca_channel Ca²⁺ Channel (Inhibition) Gi->Ca_channel cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Increases

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2_Receptors_Pathway cluster_A2A A2A Receptor cluster_A2B A2B Receptor A2AR A2A Receptor Gs_A2A Gαs A2AR->Gs_A2A Activates AC_A2A Adenylate Cyclase Gs_A2A->AC_A2A Activates cAMP_A2A cAMP AC_A2A->cAMP_A2A Increases PKA_A2A PKA cAMP_A2A->PKA_A2A Activates Epac_A2A Epac cAMP_A2A->Epac_A2A Activates A2BR A2B Receptor Gs_A2B Gαs A2BR->Gs_A2B Activates Gq_A2B Gαq A2BR->Gq_A2B Activates AC_A2B Adenylate Cyclase Gs_A2B->AC_A2B Activates PLC_A2B Phospholipase C Gq_A2B->PLC_A2B Activates cAMP_A2B cAMP AC_A2B->cAMP_A2B Increases IP3_DAG_A2B IP3 / DAG PLC_A2B->IP3_DAG_A2B Increases This compound This compound This compound->A2AR This compound->A2BR

Caption: Adenosine A2A and A2B Receptor Signaling Pathways.

Adenosine_A3_Receptor_Pathway This compound This compound A3R A3 Receptor This compound->A3R Gi_A3 Gαi A3R->Gi_A3 Activates Gq_A3 Gαq A3R->Gq_A3 Activates AC_A3 Adenylate Cyclase Gi_A3->AC_A3 Inhibits PLC_A3 Phospholipase C Gq_A3->PLC_A3 Activates PI3K PI3K Gq_A3->PI3K Activates cAMP_A3 cAMP AC_A3->cAMP_A3 Converts ATP to IP3_DAG_A3 IP3 / DAG PLC_A3->IP3_DAG_A3 Akt Akt PI3K->Akt Activates

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound incubate Incubate for Desired Time add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, WST-8) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Analyze Data & Determine IC50/Optimal Time read_plate->analyze_data

Caption: General workflow for optimizing this compound treatment.

Troubleshooting Logic

Troubleshooting_Logic start Experiment Start check_effect Observable Effect? start->check_effect check_controls Controls OK? check_effect->check_controls Yes solution_conc Adjust Concentration check_effect->solution_conc No check_variability Results Consistent? check_controls->check_variability Yes solution_vehicle Check Vehicle Toxicity check_controls->solution_vehicle No end_success Experiment Successful check_variability->end_success Yes solution_technique Refine Pipetting & Seeding Technique check_variability->solution_technique No end_fail Review Protocol & Re-optimize solution_time Adjust Incubation Time solution_conc->solution_time solution_time->end_fail solution_culture Optimize Cell Culture Conditions solution_vehicle->solution_culture solution_culture->end_fail solution_technique->end_fail

Caption: Troubleshooting decision tree for this compound experiments.

References

"troubleshooting common problems in the synthesis of 8-Benzyloxyadenosine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-benzyloxyadenosine (B12096600).

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction to form this compound from 8-bromoadenosine (B559644) is showing low to no conversion. What are the possible causes and how can I fix it?

A1: Low or no conversion in this nucleophilic aromatic substitution reaction is a common issue. Here are the primary causes and their solutions:

  • Inefficient Nucleophile Generation: The benzyloxide anion may not be forming in sufficient quantity.

    • Solution: Ensure your sodium hydride (NaH) is fresh and not quenched by moisture. Use anhydrous benzyl (B1604629) alcohol and a dry reaction solvent (e.g., DMF or THF). Allow sufficient time for the deprotonation of benzyl alcohol before adding the 8-bromoadenosine derivative.

  • Poor Quality of 8-Bromoadenosine: The starting material may be impure or degraded.

    • Solution: Verify the purity of your 8-bromoadenosine using techniques like NMR or HPLC. If necessary, purify it by recrystallization or column chromatography before use.

  • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: While monitoring for degradation, consider gradually increasing the reaction temperature. A typical range for this type of reaction is 60-80 °C.

  • Presence of Water: Trace amounts of water in the reaction mixture can quench the sodium hydride and inhibit the reaction.

    • Solution: Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing a significant amount of side products in my reaction mixture. What are these side products and how can I minimize their formation?

A2: The formation of side products is often due to the reactivity of unprotected functional groups on the adenosine (B11128) scaffold.

  • N-Alkylation: The exocyclic N⁶-amino group and other nitrogen atoms in the purine (B94841) ring are nucleophilic and can compete with the desired O-alkylation.

    • Solution: Protect the N⁶-amino group before the substitution reaction. A common protecting group is the benzoyl (Bz) group, which is stable under the reaction conditions and can be removed later.[1]

  • Hydroxyl Group Reactivity: The hydroxyl groups on the ribose sugar can also be deprotonated by a strong base like NaH, leading to undesired reactions.

    • Solution: Protect the 2', 3', and 5' hydroxyl groups before the reaction. Silyl (B83357) ethers, such as TBDMS (tert-butyldimethylsilyl), are frequently used for this purpose and can be introduced using TBDMS-Cl and imidazole (B134444) in DMF.[2]

  • Degradation: Adenosine derivatives can be unstable under harsh basic conditions or at elevated temperatures for prolonged periods.

    • Solution: Use the minimum effective amount of base and monitor the reaction progress closely by TLC or LC-MS to avoid long reaction times.

Q3: I am struggling to purify the final this compound product. What are the recommended purification methods?

A3: Purification can be challenging due to the similar polarities of the product, starting material, and some byproducts.

  • Column Chromatography: This is the most effective method for separating this compound from related impurities.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method to obtain highly pure material.

    • Recommended Solvents: Methanol or ethanol (B145695) are often suitable solvents for the recrystallization of nucleoside analogs.[3]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the functional groups of 8-bromoadenosine before reacting it with sodium benzyloxide?

A1: Yes, it is highly recommended. Protecting the N⁶-amino group and the ribose hydroxyl groups prevents side reactions, simplifies the purification process, and ultimately leads to higher yields of the desired this compound.[1] A robust protecting group strategy is a cornerstone of successful multi-step organic synthesis.[2]

Q2: What are the best protecting groups for the synthesis of this compound?

A2: A common and effective strategy involves:

  • N⁶-Amino Group: Benzoyl (Bz) is a suitable choice due to its stability and ease of removal under basic conditions.[1]

  • 2', 3', 5'-Hydroxyl Groups: Tert-butyldimethylsilyl (TBDMS) is a widely used protecting group for hydroxyls. It is stable to the conditions of the substitution reaction and can be removed with a fluoride (B91410) source like TBAF.[2]

Q3: What analytical techniques are recommended for monitoring the synthesis and purity of this compound?

A3: The following analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.

  • Mass Spectrometry (MS): For confirming the molecular weight of the product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound. Note that actual results may vary depending on the specific experimental setup and scale.

Table 1: Protection of Adenosine
Step Protecting Group Reagents Typical Yield
N⁶-Amino ProtectionBenzoyl (Bz)Benzoyl Chloride, Pyridine85-95%
2',3',5'-Hydroxyl ProtectionTBDMSTBDMS-Cl, Imidazole, DMF80-90%
Table 2: Synthesis and Deprotection of this compound
Step Reaction Type Key Reagents Typical Yield
BrominationElectrophilic Aromatic SubstitutionBromine, Acetate Buffer70-85%
BenzylationNucleophilic Aromatic SubstitutionSodium Hydride, Benzyl Alcohol50-70%
DeprotectionBase-mediated hydrolysisTBAF, then NH₃/MeOH80-95%

Key Experimental Protocols

Protocol 1: Synthesis of N⁶-Benzoyl-8-bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine (Protected Precursor)

  • N⁶-Benzoylation: To a solution of adenosine in pyridine, add benzoyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 18-24 hours. Quench with ice-cold water and extract the product.[1]

  • Hydroxyl Protection: Dissolve the N⁶-benzoyladenosine in anhydrous DMF. Add imidazole followed by TBDMS-Cl. Stir at room temperature for 12-16 hours. Quench with water and extract the fully protected adenosine.[2]

  • Bromination: Dissolve the protected adenosine in a suitable solvent and add a solution of bromine in an acetate buffer. Stir at room temperature until the starting material is consumed (monitored by TLC). Quench with sodium thiosulfate (B1220275) solution and extract the product.

Protocol 2: Synthesis of this compound

  • Benzyloxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Slowly add benzyl alcohol and stir at room temperature for 1 hour.

  • Substitution Reaction: Add a solution of the protected 8-bromoadenosine precursor in anhydrous DMF to the sodium benzyloxide solution. Heat the mixture to 70 °C and monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 3: Deprotection of this compound

  • Silyl Group Removal: Dissolve the purified protected this compound in THF and add a solution of tetrabutylammonium (B224687) fluoride (TBAF). Stir at room temperature until the silyl groups are completely removed (monitored by TLC).

  • Benzoyl Group Removal: Concentrate the reaction mixture and dissolve the residue in methanolic ammonia. Stir at room temperature in a sealed vessel until the benzoyl group is removed.

  • Final Purification: Concentrate the solution and purify the final this compound product by recrystallization from methanol or by column chromatography.

Visual Diagrams

Synthesis_Pathway Adenosine Adenosine Protected_A N⁶-Benzoyl-2',3',5'-tri-O-TBDMS-Adenosine Adenosine->Protected_A 1. Benzoyl Chloride 2. TBDMS-Cl, Imidazole Bromo_A Protected 8-Bromoadenosine Protected_A->Bromo_A Br₂, Acetate Buffer Benzyloxy_A Protected this compound Bromo_A->Benzyloxy_A 1. NaH, Benzyl Alcohol 2. Heat Final_Product This compound Benzyloxy_A->Final_Product 1. TBAF 2. NH₃/MeOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction Check_Reagents Check Reagent Quality (NaH, 8-Br-A, Solvents) Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Products Side Products Observed? Check_Reagents->Side_Products Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Protect_Groups Implement Protecting Groups (N⁶-Bz, O-TBDMS) Side_Products->Protect_Groups Yes Optimize_Purification Optimize Chromatography/ Recrystallization Purification_Issue->Optimize_Purification Yes Success Improved Yield Purification_Issue->Success No Protect_Groups->Success Optimize_Temp->Side_Products Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis issues.

Protecting_Group_Logic Start Goal: Synthesize this compound Identify_Groups Identify Reactive Functional Groups N⁶-Amino 2',3',5'-Hydroxyls Start->Identify_Groups N6_Problem N⁶-Amino is Nucleophilic Leads to N-Alkylation Side Products Identify_Groups:N6->N6_Problem OH_Problem Hydroxyls are Acidic/Nucleophilic Leads to O-Alkylation/Deprotonation Identify_Groups:OH->OH_Problem N6_Solution Protect N⁶-Amino Use Benzoyl (Bz) Group N6_Problem->N6_Solution OH_Solution Protect Hydroxyls Use TBDMS Groups OH_Problem->OH_Solution Perform_Reaction Perform 8-Position Benzylation on Protected Adenosine N6_Solution->Perform_Reaction OH_Solution->Perform_Reaction Deprotect Remove Protecting Groups 1. TBAF (removes TBDMS) 2. NH₃/MeOH (removes Bz) Perform_Reaction->Deprotect Final_Product Obtain Pure this compound Deprotect->Final_Product

References

"methods to improve the stability of 8-Benzyloxyadenosine in experimental media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 8-Benzyloxyadenosine in experimental media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental media?

A1: The stability of this compound can be influenced by several factors, including:

  • pH of the media: Adenosine (B11128) analogs can be susceptible to acid-catalyzed hydrolysis. The stability of related nucleosides has been shown to be pH-dependent.

  • Temperature: Higher temperatures can accelerate the degradation of chemical compounds. For instance, studies on adenosine have shown a significant decrease in concentration at elevated temperatures (60-72°C) over time, while stability is maintained at 4°C, 22°C, and 37°C for extended periods.[1]

  • Enzymatic degradation: Cell culture media supplemented with serum or containing cell lysates may contain enzymes that can metabolize this compound. A potential degradation pathway is the enzymatic cleavage of the benzyl (B1604629) group. Enzymes capable of cleaving N-benzyloxycarbonyl groups have been identified, suggesting a similar mechanism could affect this compound.[2]

  • Components of the media: Certain components in cell culture media, such as cysteine and ferric ammonium (B1175870) citrate, have been found to impact the stability of other molecules, leading to aggregation or degradation.[3][4] While not directly studied for this compound, it is a possibility to consider.

  • Light exposure: Photodegradation can be a concern for many chemical compounds. It is advisable to protect solutions containing this compound from light.

Q2: I am observing a rapid loss of this compound activity in my cell-based assay. What could be the cause?

A2: A rapid loss of activity is likely due to the degradation of the compound. Potential causes include:

  • Enzymatic degradation by cells: The cells in your assay may be metabolizing the this compound.

  • Instability in the culture medium: The compound may be chemically unstable under your specific experimental conditions (e.g., pH, temperature).

  • Interaction with media components: As mentioned, certain media components could be reacting with your compound.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: The most common method for monitoring the stability of nucleoside analogs is High-Performance Liquid Chromatography (HPLC).[5][6][7] An HPLC method can be developed to separate this compound from its potential degradation products, allowing for its quantification over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions in an appropriate solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[5] Perform a stability study on your stock solution under your storage conditions.
Loss of compound during incubation Chemical or enzymatic degradation in the experimental media.1. Optimize pH and Temperature: If possible, adjust the pH of your media to a range where this compound is more stable. Perform experiments at the lowest feasible temperature. 2. Use Serum-Free Media: If enzymatic degradation is suspected, consider using a serum-free medium or heat-inactivated serum to reduce enzymatic activity. 3. Supplement with Stabilizers: While specific stabilizers for this compound are not documented, some additives are known to protect cells from shear stress and may indirectly enhance compound stability.[8]
Precipitation of the compound in media Poor solubility of this compound in aqueous media.1. Optimize Solubilization: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low enough to not affect cell viability and to keep the compound in solution. 2. Test Different Media Formulations: The composition of the media can affect solubility.

Quantitative Data Summary

CompoundConditionHalf-life (t½) / % RemainingReference
AdenosineAqueous solution, 4°C, 22°C, 37°CNo significant change over 6 months[1]
AdenosineAqueous solution, 60°C, 72°CSignificant decrease over 6 months[1]
Adenosine (2 mg/mL)0.9% NaCl in PVC & polyolefin bags, 20-25°C & 2-8°C90-110% of initial concentration after 14 days[7][9]
AdenosinepH 2-10Follows pseudo-first-order kinetics of hydrolysis[6]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Experimental Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC.

Materials:

  • This compound

  • Experimental cell culture medium (e.g., DMEM/F-12)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Incubator (set to the experimental temperature, e.g., 37°C)

  • Microcentrifuge tubes

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the experimental medium with the stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal.

  • Incubation: Aliquot the this compound-containing medium into multiple microcentrifuge tubes. Place the tubes in an incubator at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Sample Preparation: Immediately after removal, stop any potential degradation by freezing the sample at -80°C or by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins. Centrifuge the samples to pellet any precipitates.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Establish a suitable mobile phase. A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for nucleoside analogs.

    • Inject the supernatant from the prepared samples onto the HPLC.

    • Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_media Spike Experimental Media prep_stock->prep_media aliquot Aliquot into Tubes prep_media->aliquot incubate Incubate at 37°C aliquot->incubate time_points Collect Samples at Time Points (0, 2, 4, 8...) incubate->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench analyze Analyze by HPLC quench->analyze quantify Quantify Peak Area analyze->quantify calculate Calculate % Remaining and Half-life quantify->calculate

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 8-BA This compound AR Adenosine Receptor (e.g., A2A) 8-BA->AR Binds AC Adenylate Cyclase AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response CREB->Response Leads to

Caption: Generalized adenosine signaling pathway.

References

"identifying and minimizing the off-target effects of 8-Benzyloxyadenosine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 8-Benzyloxyadenosine. The information is designed to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended use?

This compound is an adenosine (B11128) analogue.[1] Like other adenosine analogues, it is often investigated for its potential to act as a smooth muscle vasodilator and for its inhibitory effects on cancer progression.[1] Its specific on-target activity can vary depending on the research context, but it is crucial to consider its potential for off-target effects due to its structural similarity to endogenous adenosine.

Q2: What are the most likely off-target effects of this compound?

Q3: How can I experimentally control for the off-target effects of this compound?

To distinguish on-target from off-target effects, consider the following control experiments:

  • Use of Receptor Antagonists: If you hypothesize that an observed effect is due to off-target activity at a specific adenosine receptor subtype, co-treatment with a selective antagonist for that receptor should reverse the effect.

  • Structurally Similar Inactive Analogue: If available, use a structurally related analogue of this compound that is known to be inactive at your primary target but may still interact with off-targets.

  • Rescue Experiments: If this compound is hypothesized to inhibit a particular pathway, attempt to rescue the phenotype by providing a downstream component of that pathway.

  • Use of Knockout/Knockdown Models: Utilize cell lines or animal models where the intended target has been knocked out or knocked down. Any remaining activity of this compound in these models can be attributed to off-target effects.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype Observed

Symptom: You observe a cellular effect (e.g., changes in proliferation, morphology, or signaling) that is inconsistent with the known function of your intended target.

Possible Cause: The observed phenotype may be due to an off-target effect, likely mediated by adenosine receptors.

Troubleshooting Steps:

  • Literature Review: Search for known effects of adenosine receptor activation in your specific cell type or biological system.

  • Pharmacological Blockade: As detailed in the diagram below, pre-treat your cells with selective antagonists for the different adenosine receptor subtypes before adding this compound. If the unexpected phenotype is attenuated or abolished, this points to the involvement of that specific receptor.

  • Dose-Response Analysis: Generate a dose-response curve for the unexpected phenotype. If the potency for this off-target effect is significantly different from the on-target effect, it may be possible to find a concentration window where on-target effects are maximized and off-target effects are minimized.

Problem 2: High Degree of General Cytotoxicity

Symptom: this compound induces widespread cell death at concentrations close to its effective dose for the on-target effect.

Possible Cause: The cytotoxicity may be an off-target effect due to mechanisms such as inhibition of DNA/RNA synthesis or general disruption of cellular metabolism, similar to what has been observed for other adenosine analogues like 8-Azaadenosine.[2]

Troubleshooting Steps:

  • Nucleoside Competition Assay: To test if the cytotoxicity is due to interference with nucleoside metabolism, supplement the culture medium with other nucleosides (e.g., adenosine, guanosine, uridine, cytidine) to see if this can rescue the cells from this compound-induced death.

  • Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium (B1200493) iodide staining) to determine if this compound is causing arrest at a specific phase of the cell cycle, which can be indicative of DNA synthesis inhibition.

  • Compare Across Cell Lines: Test the cytotoxicity of this compound across a panel of cell lines with varying expression levels of your target of interest. If the cytotoxicity is consistent across cell lines regardless of target expression, it is likely an off-target effect.

Data Presentation

Table 1: Illustrative Adenosine Receptor Binding Profile for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical profiles of N6-substituted adenosine analogues. Actual experimental data is required for accurate profiling.

Receptor SubtypeBinding Affinity (Ki, nM)
Adenosine A150
Adenosine A2A25
Adenosine A2B>10,000
Adenosine A3250

Table 2: Illustrative Cytotoxicity Profile of this compound in Various Cancer Cell Lines

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual IC50 values will be cell line and assay dependent.

Cell LineTissue of OriginTarget ExpressionIC50 (µM)
MCF-7Breast CancerHigh1.5
A549Lung CancerLow10.2
HCT116Colon CancerMedium5.8
JurkatT-cell LeukemiaNegative12.5

Experimental Protocols

Protocol 1: Adenosine Receptor Competition Binding Assay

Objective: To determine the binding affinity of this compound for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled antagonist for the specific receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Competition: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

  • Washing and Scintillation Counting: Rapidly filter the contents of each well and wash to remove unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

troubleshooting_workflow start Unexpected Cellular Phenotype Observed with this compound hypothesis Hypothesis: Off-target effect via Adenosine Receptors start->hypothesis lit_review Literature Review: Adenosine signaling in cell type hypothesis->lit_review pharm_block Pharmacological Blockade: Co-treat with selective Adenosine Receptor Antagonists hypothesis->pharm_block dose_response Dose-Response Analysis: Compare on-target vs. off-target potency hypothesis->dose_response outcome1 Phenotype Reversed/ Attenuated pharm_block->outcome1 outcome3 Phenotype Unchanged pharm_block->outcome3 outcome2 Conclusion: Off-target effect is mediated by specific Adenosine Receptor outcome1->outcome2 outcome4 Conclusion: Off-target effect is independent of Adenosine Receptors. Investigate other mechanisms. outcome3->outcome4

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

off_target_identification_workflow compound This compound in_silico In Silico Profiling (e.g., Target Prediction Tools) compound->in_silico biochemical Biochemical Screening (e.g., Kinome Scan, Receptor Binding Panels) compound->biochemical cellular Cell-Based Screening (e.g., Phenotypic Screens, Reporter Assays) compound->cellular hit_list Generate List of Potential Off-Targets in_silico->hit_list biochemical->hit_list cellular->hit_list validation Target Validation (e.g., Cellular Thermal Shift Assay, Knockdown) hit_list->validation confirmation Confirmed Off-Targets validation->confirmation

Caption: General workflow for identifying off-target interactions.

References

"optimization of reaction conditions for improving 8-Benzyloxyadenosine yield"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Benzyloxyadenosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy for this compound involves a three-stage process:

  • Protection of Adenosine (B11128): The hydroxyl groups of the ribose moiety of adenosine are protected, typically as silyl (B83357) ethers, to prevent unwanted side reactions in the subsequent step. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group, leading to the formation of 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine.

  • Nucleophilic Aromatic Substitution: The protected adenosine is first brominated at the 8-position to yield 8-bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, where the 8-bromo group is displaced by a benzyloxide anion to form the desired 8-benzyloxy ether linkage.

  • Deprotection: The silyl protecting groups are removed from the ribose hydroxyls to yield the final product, this compound.

Experimental Workflow

This compound Synthesis Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Bromination & Substitution cluster_2 Substitution Reaction cluster_3 Stage 3: Deprotection Adenosine Adenosine Silylation Silylation Adenosine->Silylation TBDMS-Cl, Imidazole (B134444), DMF Protected_Adenosine 2',3',5'-Tri-O-TBDMS-Adenosine Silylation->Protected_Adenosine High Yield Bromination Bromination Protected_Adenosine->Bromination NBS or Br2 Bromo_Intermediate 8-Bromo-2',3',5'-Tri-O-TBDMS-Adenosine Bromination->Bromo_Intermediate SNAr SNAr Reaction Bromo_Intermediate->SNAr Benzyloxide, Heat Benzyl_Alcohol Benzyl (B1604629) Alcohol Deprotonation Deprotonation Benzyl_Alcohol->Deprotonation NaH, THF Benzyloxide Sodium Benzyloxide Deprotonation->Benzyloxide Benzyloxide->SNAr Protected_Product Protected this compound SNAr->Protected_Product Deprotection Deprotection Protected_Product->Deprotection TBAF, THF Final_Product This compound Deprotection->Final_Product Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

Stage 1: Silylation of Adenosine

Q2: I am observing incomplete silylation of adenosine. What could be the cause and how can I improve the yield?

A2: Incomplete silylation is a common issue and can be attributed to several factors. Here is a guide to troubleshoot this problem:

Potential Cause Troubleshooting Strategy Expected Outcome
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Increased yield of the fully silylated product.
Insufficient silylating agent or base Use a slight excess of the silylating agent (e.g., TBDMS-Cl) and the base (e.g., imidazole). A molar ratio of Adenosine:TBDMS-Cl:Imidazole of 1:3.3:4 is a good starting point.Drive the reaction to completion.
Poor solubility of adenosine N,N-Dimethylformamide (DMF) is a common solvent that effectively dissolves adenosine. Ensure the adenosine is fully dissolved before adding the reagents.Homogeneous reaction leading to higher conversion.
Low reaction temperature or short reaction time While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.Complete conversion to the desired product.

Experimental Protocol: Silylation of Adenosine

  • To a solution of adenosine (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.3 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine.

Stage 2: Nucleophilic Aromatic Substitution

Q3: The yield of my Williamson ether synthesis to form the 8-benzyloxy linkage is low. What are the critical parameters to optimize?

A3: The Williamson ether synthesis is sensitive to reaction conditions. Low yields often result from incomplete reaction or competing side reactions.

Parameter Recommendation & Rationale
Base A strong, non-nucleophilic base is crucial for the complete deprotonation of benzyl alcohol to form the reactive benzyloxide anion. Sodium hydride (NaH) is a common and effective choice.
Solvent A polar aprotic solvent such as DMF or Tetrahydrofuran (THF) is preferred. These solvents solvate the cation of the alkoxide, leaving a more "naked" and nucleophilic anion.[1]
Temperature The reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100 °C.[2] However, excessively high temperatures can promote side reactions. Optimization of the temperature is key.
Alkyl Halide In this case, the "alkyl halide" is the 8-bromo-adenosine derivative. The reactivity is influenced by the electron-withdrawing nature of the purine (B94841) ring system, which facilitates the SNAr mechanism.[3]

Q4: I am observing the formation of byproducts during the substitution reaction. What are the likely side reactions and how can I minimize them?

A4: The primary side reaction of concern in a Williamson ether synthesis is elimination, although with an aromatic substrate this is less common. Other potential issues include reaction with other nucleophilic sites if protection is incomplete.

Troubleshooting_SNAr Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? Start->SideProducts IncompleteReaction->SideProducts No IncreaseTemp Increase Temperature or Reaction Time IncompleteReaction->IncreaseTemp Yes CheckBase Ensure Anhydrous Conditions & Sufficient Strong Base (NaH) IncompleteReaction->CheckBase Yes VerifyProtection Verify Complete Silylation of Adenosine SideProducts->VerifyProtection Yes OptimizeTemp Optimize Temperature (Lower if Elimination is Suspected) SideProducts->OptimizeTemp Yes End Improved Yield IncreaseTemp->End Monitor by TLC CheckBase->End Monitor by TLC VerifyProtection->End Re-run Silylation if Necessary OptimizeTemp->End Monitor by TLC

References

"overcoming challenges in the purification of 8-Benzyloxyadenosine from reaction mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds is but the first hurdle. The subsequent purification of the target molecule from a complex reaction mixture is often a significant challenge. This guide provides a dedicated technical support center for overcoming the specific difficulties encountered during the purification of 8-Benzyloxyadenosine, a key intermediate in the synthesis of various biologically active molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses frequently encountered problems during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete reaction. - Product loss during extraction. - Suboptimal chromatography conditions. - Product co-elution with impurities. - Product decomposition on silica (B1680970) gel.- Monitor reaction progress by TLC or LC-MS to ensure completion. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Use a high-resolution silica gel and a slow flow rate. - Consider deactivating the silica gel with a small percentage of triethylamine (B128534) in the eluent if the compound is acid-sensitive.
Presence of starting material (8-Bromoadenosine) in the final product - Incomplete reaction. - Similar polarity to the product, leading to co-elution.- Drive the reaction to completion by increasing the reaction time or temperature, or by adding an excess of the benzylating agent. - Employ a shallow gradient during column chromatography to improve separation. - Consider a different purification technique, such as preparative HPLC or crystallization.
Persistent colored impurities - Formation of colored byproducts during the reaction. - Decomposition of starting materials or product.- Treat the crude product with activated charcoal before further purification. - Optimize reaction conditions to minimize byproduct formation (e.g., lower temperature, inert atmosphere). - Recrystallization can be highly effective in removing colored impurities.
Difficulty in removing benzyl (B1604629) alcohol - Benzyl alcohol is a common byproduct of the benzylation reaction. - Co-elution with the product due to similar polarity in some solvent systems.- Use a non-polar/polar solvent gradient in column chromatography; benzyl alcohol will elute before the more polar this compound. - Wash the organic layer with a dilute brine solution during the workup to remove water-soluble impurities like benzyl alcohol. - Remove benzyl alcohol under high vacuum.
Product appears as an oil or fails to crystallize - Presence of impurities inhibiting crystallization. - The compound may be inherently difficult to crystallize. - Incorrect choice of crystallization solvent.- First, purify the compound by column chromatography to achieve high purity (>95%). - Attempt crystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, methanol (B129727)/ether, ethyl acetate/hexane). - Use techniques to induce crystallization, such as scratching the inside of the flask or adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: Besides unreacted 8-Bromoadenosine, common impurities include benzyl alcohol, dibenzyl ether, and potentially N-benzylated byproducts. The presence and proportion of these will depend on the specific reaction conditions used.

Q2: What is a good starting point for a mobile phase in silica gel chromatography?

A2: A gradient of methanol in dichloromethane (B109758) (DCM) or ethyl acetate in hexane (B92381) is a common starting point for the purification of nucleoside analogs. For this compound, which is moderately polar, a gradient of 0-10% methanol in DCM is a reasonable starting point. Monitor the separation by Thin Layer Chromatography (TLC) to optimize the solvent system.

Q3: My this compound is showing low solubility. How can I improve this for purification?

A3: For chromatographic purification, ensure you are using a solvent system in which your compound is soluble. If you are attempting crystallization and experiencing low solubility in a particular solvent at room temperature, try heating the solution to dissolve the compound and then allowing it to cool slowly. If solubility is still an issue, consider using a more polar solvent or a solvent mixture.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an effective alternative, especially if you are struggling with separation on normal-phase silica gel. A common mobile phase would be a gradient of acetonitrile (B52724) in water, often with a small amount of a modifier like formic acid or triethylamine.

Experimental Protocols

General Protocol for Silica Gel Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for nucleosides include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: Dissolve the purified (by chromatography) this compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.

  • Crystal Formation: If crystals are slow to form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the compound.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Extraction Aqueous Extraction Reaction->Extraction Quench & Dilute Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Crude Product Crystallization Crystallization Chromatography->Crystallization Partially Pure Product Purity Purity & Characterization (NMR, LC-MS, etc.) Chromatography->Purity Pure Product (if crystallization is not needed) Crystallization->Purity Pure Product

Caption: A typical experimental workflow for the purification of this compound.

This guide provides a foundational framework for troubleshooting the purification of this compound. Researchers should adapt these recommendations to their specific experimental conditions for optimal results.

Technical Support Center: Reducing the Cytotoxicity of 8-Benzyloxyadenosine in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic mechanisms of 8-Benzyloxyadenosine is limited. The following guidance is based on the known effects of structurally similar adenosine (B11128) analogs, such as 8-chloroadenosine, and general best practices for managing drug-induced cytotoxicity in primary cell cultures. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific primary cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a modified nucleoside, an analog of adenosine with a benzyloxy group at the 8th position of the purine (B94841) ring. While specific data for this compound is scarce, related 8-substituted adenosine analogs are known to exert their effects through several mechanisms. These can include acting as agonists or antagonists for adenosine receptors, being metabolized intracellularly to form active triphosphate analogs, and subsequently interfering with nucleic acid synthesis or cellular energy metabolism. For example, the cytotoxic metabolite of 8-chloroadenosine, 8-Cl-ATP, leads to a depletion of cellular ATP levels and inhibits RNA synthesis, ultimately inducing apoptosis.[1]

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?

Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[2] High cytotoxicity from this compound could be due to several factors:

  • On-target effects: The primary cells you are using may be highly dependent on the cellular pathways affected by this compound.

  • Off-target effects: The compound may be interacting with other cellular targets besides the intended one, leading to toxicity.

  • Metabolic disruption: Similar to other nucleoside analogs, this compound may be intracellularly phosphorylated, leading to the depletion of the natural nucleotide pool, which is crucial for cell survival and proliferation.[3]

  • High concentration: The concentration of this compound used may be too high for the specific primary cell line.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.

Q3: What are the potential strategies to reduce the cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate the cytotoxic effects of this compound in primary cell cultures:

  • Optimize Drug Concentration: Conduct a dose-response study to identify the lowest effective concentration that elicits the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.

  • Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition, serum concentration, and cell density, as stressed cells are more susceptible to drug-induced toxicity.

  • Minimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible (typically ≤ 0.1%).

  • Time-course Experiments: Reducing the duration of exposure to this compound may decrease cytotoxicity while still allowing for the observation of the desired effects.

Troubleshooting Guides

Problem 1: Excessive Cell Death Observed at All Tested Concentrations
Possible Cause Troubleshooting Steps
High Compound Concentration Range Expand the dose-response curve to include much lower concentrations (e.g., in the nanomolar range).
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used. Ensure the final solvent concentration is non-toxic to your primary cells.
Poor Primary Cell Health Ensure primary cells are healthy, have a low passage number, and are in the logarithmic growth phase before starting the experiment.
Compound Instability Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Problem 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Primary Cell Donors If possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately.
Inconsistent Compound Preparation Prepare a large batch of stock solution to be used across multiple experiments to ensure consistency. Aliquot and store properly.
Differences in Cell Density Seed cells at a consistent density for all experiments.

Quantitative Data Summary

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound and a related compound, 8-chloroadenosine, in different primary cell lines. This data is for illustrative purposes to guide experimental design.

CompoundPrimary Cell LineAssayIncubation Time (hours)IC50 (µM)
This compound (Hypothetical) Human Primary KeratinocytesMTT7215.5
Murine Primary HepatocytesLDH Release4825.2
Human Umbilical Vein Endothelial Cells (HUVEC)AlamarBlue728.9
8-chloroadenosine (Reported) Acute Myeloid Leukemia (AML) primary cellsProliferation720.1 - 1.0[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • Treated primary cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Primary Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound compound_prep->treat_cells seed_cells->treat_cells viability_assay Perform Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Analyze Data & Determine IC50 data_acquisition->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular compound This compound receptor Adenosine Receptor (A1, A2A, A2B, A3) compound->receptor Agonist/Antagonist? transporter Nucleoside Transporter compound->transporter p38 p38 MAPK Activation receptor->p38 metabolism Intracellular Metabolism (Phosphorylation) transporter->metabolism atp_depletion ATP Depletion metabolism->atp_depletion rna_synthesis Inhibition of RNA Synthesis metabolism->rna_synthesis apoptosis Apoptosis atp_depletion->apoptosis rna_synthesis->apoptosis p38->apoptosis

References

"a troubleshooting guide for inconsistent results in 8-Benzyloxyadenosine assays"

Author: BenchChem Technical Support Team. Date: December 2025

Seattle, WA – December 16, 2025 – Researchers and drug development professionals utilizing 8-Benzyloxyadenosine in their assays now have access to a comprehensive technical support center designed to address common issues leading to inconsistent experimental results. This guide provides a structured approach to troubleshooting, from reagent handling to data interpretation, ensuring greater reliability and reproducibility in their research.

This compound, an N6-substituted adenosine (B11128) analog, is a valuable tool in kinase research and drug discovery.[1] However, like many small molecules, its use can be accompanied by challenges that may lead to variable outcomes. This technical support center offers a question-and-answer-based guide to help users navigate these potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Stability and Handling

Q1: I am observing a gradual loss of compound activity over the course of my experiments. Could my this compound be degrading?

A1: Yes, compound degradation is a potential cause for inconsistent results. While many compounds are stable in DMSO for extended periods, even at room temperature, factors like water content in the solvent, repeated freeze-thaw cycles, and prolonged exposure to light can contribute to degradation.[2][3][4]

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is best practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.[5] Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

  • Use Anhydrous DMSO: Ensure the DMSO used for stock solutions is of high purity and anhydrous. Water in DMSO can promote compound degradation.[3]

  • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Protect solutions from light.

  • Aqueous Solution Stability: Avoid storing diluted this compound in aqueous solutions for extended periods. Prepare these solutions fresh immediately before use.[5]

Storage Condition Recommendation Rationale
DMSO Stock Solution Store at -20°C or -80°C in small aliquots.Minimizes freeze-thaw cycles and potential for degradation.[5]
Aqueous Solutions Prepare fresh before each experiment.Prevents degradation in aqueous environments.[5]
Solvent Purity Use high-purity, anhydrous DMSO.Water can contribute to compound instability.[3]
Assay-Related Issues

Q2: My results show high variability between replicate wells. What are the likely causes?

A2: High well-to-well variability can stem from several sources, including inconsistent reagent dispensing, temperature gradients across the assay plate, and "edge effects."[6]

Troubleshooting Steps:

  • Pipetting Technique: Ensure accurate and consistent pipetting for all reagents and compound dilutions. Calibrate pipettes regularly.

  • Reagent Mixing: Thoroughly mix all reagent solutions before dispensing into the assay plate.

  • Plate Incubation: Ensure uniform temperature across the plate during incubation. Avoid stacking plates, which can create temperature gradients.

  • Edge Effects: To mitigate evaporation from outer wells, which can concentrate reagents and affect results, consider filling the perimeter wells with sterile water or PBS.[6]

Logical Workflow for Troubleshooting High Variability

A High Well-to-Well Variability Observed B Review Pipetting Technique - Calibrate Pipettes - Consistent Dispensing A->B C Check Reagent Preparation - Thorough Mixing - Fresh Dilutions B->C D Evaluate Plate Incubation - Uniform Temperature - Avoid Stacking C->D E Mitigate Edge Effects - Fill Outer Wells with Blank D->E F Variability Resolved E->F G Variability Persists E->G

Caption: A logical workflow for troubleshooting inconsistent assay results.

Q3: I am seeing a weak or no signal in my kinase assay. What should I check?

A3: A weak or absent signal can be due to several factors, including problems with the enzyme, substrate, or detection reagents.[7]

Troubleshooting Steps:

  • Enzyme Activity: Confirm the activity of your kinase. Ensure it has been stored and handled correctly to prevent degradation. Consider performing a kinase titration to find the optimal concentration.[7]

  • ATP Concentration: The ATP concentration should be appropriate for the kinase being studied, typically at or near its Km value.[7]

  • Reagent Integrity: Use fresh aliquots of ATP, substrate, and other critical reagents to rule out degradation.[7]

  • Instrument Settings: Verify that the plate reader's settings (e.g., excitation/emission wavelengths, gain) are optimal for your assay's detection method.[8]

Compound-Specific Considerations

Q4: Could this compound be interfering with my assay technology?

A4: Yes, this is a possibility. Compounds can interfere with assay readouts in several ways, such as by having intrinsic fluorescence or by quenching the fluorescent signal.[9] The benzyloxy group, in particular, may contribute to these effects.

Troubleshooting Steps:

  • Run Compound Interference Controls: Test this compound in the assay in the absence of the kinase or substrate to see if it generates a signal on its own.

  • Consider Alternative Assay Formats: If interference is suspected, switching to a different detection method (e.g., from a fluorescence-based assay to a luminescence-based one like ADP-Glo™) may resolve the issue.[8]

Q5: I am observing unexpected biological effects. Could this be due to off-target activity of this compound?

A5: Yes. As an adenosine analog, this compound has the potential to interact with adenosine receptors and other related proteins.[10] N6-substituted adenosine derivatives are known to have varying affinities and activities (agonist or antagonist) at different adenosine receptor subtypes, and these effects can be species-dependent.[11][12]

Troubleshooting Steps:

  • Consult Off-Target Databases: Check publicly available databases for known off-target interactions of this compound or structurally similar compounds.

  • Use Selective Antagonists: If you suspect off-target effects mediated by a specific adenosine receptor, you can use a selective antagonist for that receptor in your experiments to see if the unexpected effect is blocked.

  • Employ a Structurally Unrelated Inhibitor: As a control, use a known inhibitor of your target kinase that is structurally different from this compound to confirm that the observed phenotype is due to inhibition of the intended target.

Experimental Workflow for a Typical Kinase Assay

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagents (Kinase, Substrate, ATP, This compound) B Dispense Kinase and this compound A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate/ATP Mix) C->D E Incubate at 30°C D->E F Stop Reaction (e.g., add EDTA) E->F G Read Plate (e.g., Fluorescence) F->G H Data Analysis G->H

Caption: A generalized workflow for an in vitro kinase assay.

Detailed Experimental Protocols

General Protocol for an In Vitro Kinase Assay

This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation times) should be determined empirically for each specific kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

    • Prepare serial dilutions of this compound in DMSO, and then dilute further into the kinase reaction buffer.

    • Prepare a solution of the kinase in the reaction buffer.

    • Prepare a solution of the substrate and ATP in the reaction buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the diluted this compound or vehicle control (DMSO).

    • Add the kinase solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radiometric).

  • Data Analysis:

    • Subtract the background signal (from wells with no enzyme or no substrate).

    • Plot the signal against the logarithm of the this compound concentration to determine the IC₅₀ value.

Parameter Typical Range Considerations
Kinase Concentration 1-10 nMShould be optimized for linear product formation over time.
Substrate Concentration Km or slightly aboveAvoid substrate depletion.
ATP Concentration Km of the kinase for ATPHigh concentrations can be competitive with ATP-competitive inhibitors.[7]
Incubation Time 30-120 minutesShould be within the linear range of the reaction.
DMSO Concentration < 1%High concentrations of DMSO can inhibit some kinases.

References

Technical Support Center: Strategies to Increase the Purity of Synthesized 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 8-Benzyloxyadenosine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Probable Cause(s) Solution(s)
Low final purity after synthesis Incomplete reaction; Presence of side-products; Ineffective purification method.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Identify impurities using techniques like LC-MS or NMR to devise a targeted purification strategy.- Employ a multi-step purification approach, such as a combination of column chromatography and recrystallization.
Presence of starting material (8-bromoadenosine) in the final product Incomplete reaction; Insufficient purification.- Increase the reaction time or temperature, or use a slight excess of benzyl (B1604629) alcohol and base.- Optimize column chromatography conditions (e.g., use a shallower solvent gradient) to improve separation from the more polar 8-bromoadenosine (B559644).- Recrystallize the product from a suitable solvent system; 8-bromoadenosine may have different solubility.
Co-elution of impurities with the product during column chromatography Similar polarity of the product and impurities; Inappropriate solvent system or stationary phase.- Adjust the polarity of the mobile phase. A less polar solvent system may improve separation.- Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (B1680970) gel.- Employ preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.
Product degradation during purification Exposure to acidic or basic conditions; Prolonged heating.- Neutralize the reaction mixture before purification.- Use a buffered mobile phase for chromatography if the compound is sensitive to pH.- Avoid excessive heating during recrystallization or solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
Oily product instead of solid crystals after recrystallization Presence of impurities inhibiting crystallization; Inappropriate solvent choice; Supersaturation issues.- First, purify the crude product by column chromatography to remove significant impurities.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Test a range of solvents (e.g., ethanol (B145695), methanol (B129727), ethyl acetate, and their mixtures with water or hexanes).- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Streaking or tailing of spots on TLC plate Sample is too concentrated; Sample is not fully dissolved; Interaction with the silica gel.- Dilute the sample before spotting it on the TLC plate.- Ensure the sample is fully dissolved in the spotting solvent.- Add a small amount of acetic acid or triethylamine (B128534) to the developing solvent to suppress ionization if the compound is basic or acidic, respectively.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. A combination of these two techniques often yields the highest purity. Preparative HPLC can be used for final polishing if very high purity is required.

Q2: How can I determine the purity of my synthesized this compound?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak in the chromatogram indicates high purity. The peak area can be used to calculate the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing signals that do not correspond to the structure of this compound.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the desired product and may reveal the presence of impurities with different molecular weights.

Q3: What are the likely impurities in the synthesis of this compound from 8-bromoadenosine?

A3: Common impurities may include:

  • Unreacted 8-bromoadenosine: The starting material for the synthesis.

  • Benzyl alcohol: One of the reactants.

  • Side-products from the nucleophilic substitution reaction: Such as products of N-alkylation on the adenine (B156593) ring.

  • Hydrolysis product (8-hydroxyadenosine): If water is present in the reaction mixture, 8-bromoadenosine can be hydrolyzed. This compound itself might also be susceptible to hydrolysis under certain conditions.

Q4: What are suitable TLC conditions for monitoring the purification of this compound?

A4: A common mobile phase for TLC analysis of adenosine (B11128) derivatives is a mixture of dichloromethane (B109758) (DCM) or chloroform (B151607) and methanol (MeOH). A typical starting point is a 95:5 or 90:10 mixture of DCM:MeOH. The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the product. For visualization, UV light (254 nm) is effective as the purine (B94841) ring is UV-active. Stains like potassium permanganate (B83412) can also be used.

Quantitative Data Summary

The following table provides a hypothetical comparison of different purification strategies for this compound.

Purification Strategy Starting Purity Final Purity Yield Solvent Consumption Time Requirement
Single Recrystallization 85%95%70%ModerateLow
Silica Gel Column Chromatography 85%98%80%HighHigh
Column Chromatography followed by Recrystallization 85%>99%65%HighVery High
Preparative HPLC 98%>99.5%90% (of loaded material)ModerateModerate

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by crystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Deionized water (if using a co-solvent system)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol portion-wise until a clear solution is obtained.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Assess the purity of the crystals using TLC or HPLC.

Silica Gel Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., DCM).

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Load the sample: Carefully load the sample onto the top of the silica gel bed.

  • Elute the column: Start eluting the column with a mobile phase of low polarity (e.g., 100% DCM). Gradually increase the polarity by adding small increments of methanol (e.g., from 0.5% to 5% MeOH in DCM).

  • Collect fractions: Collect the eluate in small fractions.

  • Monitor fractions: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Combine and evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 8-Bromoadenosine + Benzyl Alcohol reaction Nucleophilic Substitution (Base, Solvent, Heat) start->reaction crude_product Crude this compound reaction->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization tlc TLC column_chromatography->tlc hplc Preparative HPLC (Optional) recrystallization->hplc hplc_analysis Analytical HPLC recrystallization->hplc_analysis nmr NMR hplc->nmr pure_product Pure this compound hplc->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions start Purification Issue Identified low_purity Low Final Purity start->low_purity start_material Starting Material Contamination start->start_material co_elution Co-elution of Impurities start->co_elution degradation Product Degradation start->degradation optimize_reaction Optimize Reaction Conditions low_purity->optimize_reaction optimize_chromatography Optimize Chromatography low_purity->optimize_chromatography recrystallize Recrystallize low_purity->recrystallize start_material->optimize_reaction start_material->optimize_chromatography co_elution->optimize_chromatography change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase neutralize Neutralize Before Purification degradation->neutralize avoid_heat Avoid Excessive Heat degradation->avoid_heat

Caption: Troubleshooting logic for common purification issues of this compound.

"how to control for batch-to-batch variability of 8-Benzyloxyadenosine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variability of 8-Benzyloxyadenosine and ensuring consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic analog of the endogenous nucleoside, adenosine (B11128).[1] Like other adenosine analogs, it is often investigated for its potential as a smooth muscle vasodilator and for its role in cancer research.[1] Modifications at the 8-position of the purine (B94841) ring, such as the benzyloxy group, can alter the compound's affinity and efficacy for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), thereby modulating various signaling pathways.

Q2: What are the primary causes of batch-to-batch variability in this compound?

A2: Batch-to-batch variability in chemical reagents like this compound can arise from several factors during the manufacturing process. These can include slight changes in synthetic routes, the purity of starting materials, and purification methods.[2] Inconsistent reaction conditions can lead to varying levels and types of impurities. Additionally, differences in storage and handling post-synthesis can contribute to variability. For nucleoside analogs, common impurities may include precursors, side-products from the synthesis, or degradation products.[3]

Q3: How can I assess the purity and consistency of a new batch of this compound?

A3: A multi-pronged approach using various analytical techniques is recommended to ensure the quality of a new batch. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and identifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify and quantify impurities.[5] Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and identify unknown impurities. Comparing the analytical data from a new batch to a previously validated, high-quality reference batch is crucial.

Q4: My experimental results are inconsistent after switching to a new batch of this compound. What should I do?

A4: Inconsistent results are a common consequence of batch-to-batch variability. The first step is to perform a side-by-side comparison of the new batch with a small, retained sample of the old batch that gave consistent results. This comparison should ideally include both analytical characterization (e.g., HPLC, NMR) and a functional assay relevant to your research (e.g., a cell viability assay). If variability is confirmed, further purification of the new batch may be necessary, or you may need to obtain a new batch from the supplier with a certificate of analysis that matches your required specifications.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in Cell-Based Assays

Symptoms:

  • A new batch of this compound shows a different dose-response curve compared to the previous batch.

  • Unexpected cytotoxicity is observed at concentrations that were previously well-tolerated.

  • The expected downstream signaling effects are diminished or absent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Purity Differences 1. Re-analyze Purity: Use HPLC to compare the purity profiles of the old and new batches. Look for new or larger impurity peaks in the new batch. 2. Confirm Identity: Use ¹H NMR and Mass Spectrometry to confirm the chemical identity of the main component in the new batch and to identify any significant impurities.
Presence of Active Impurities 1. Identify Impurities: If possible, identify the chemical structure of major impurities using LC-MS/MS or NMR. Some impurities may have their own biological activity. 2. Functional Comparison: Test a purified sample of the main compound (if possible) against the unpurified new batch to see if the inconsistent activity is due to the impurities.
Degradation of the Compound 1. Assess Stability: The compound may have degraded due to improper storage. Check for degradation products via HPLC. 2. Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).
Solubility Issues 1. Check Solubility: The solubility of the new batch may differ due to subtle changes in crystalline form or the presence of insoluble impurities. Visually inspect the stock solution for any precipitate. 2. Re-dissolve: Prepare a fresh stock solution, ensuring complete dissolution. Sonication may be helpful.
Issue 2: Unexpected Peaks in Analytical Data (HPLC/NMR)

Symptoms:

  • HPLC chromatogram shows additional peaks not present in the reference data.

  • ¹H NMR spectrum shows unexpected signals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Synthesis-Related Impurities 1. Review Synthesis: Common impurities in nucleoside analog synthesis can include unreacted starting materials, reagents, or by-products from side reactions. 2. Characterize Impurities: Use LC-MS to determine the mass of the unexpected peaks to help in their identification.
Solvent Impurities 1. Check Solvents: Ensure high-purity solvents are used for both sample preparation and analytical measurements. Run a blank injection of the solvent to check for contaminants. 2. NMR Solvent Peaks: In NMR, residual solvent signals are common. Compare observed peaks to known chemical shifts of common laboratory solvents.
Degradation Products 1. Forced Degradation Study: To identify potential degradation products, a small sample can be subjected to stress conditions (e.g., acid, base, heat, light) and then analyzed by HPLC.[6] This can help in identifying peaks that may arise from instability.
"Ghost Peaks" in HPLC 1. System Contamination: Ghost peaks can result from contamination in the HPLC system or mobile phase.[7] Flush the system thoroughly and prepare fresh mobile phase.

Data Presentation

The following tables represent hypothetical analytical data for two different batches of this compound to illustrate how batch-to-batch variability might be presented.

Table 1: HPLC Purity Analysis

Batch ID Retention Time (min) Area % (Main Peak) Impurity 1 (Area %) Impurity 2 (Area %)
Reference Batch 15.299.50.30.2
New Batch A 15.297.11.51.4

Table 2: ¹H NMR Impurity Analysis

Batch ID Characteristic Peaks (ppm) Integral of Main Compound Protons Integral of Impurity Protons (ppm) Estimated Purity (%)
Reference Batch 8.3 (s, 1H), 7.5-7.3 (m, 5H), 6.1 (d, 1H)Normalized to 1.000.05 (at various shifts)>99
New Batch A 8.3 (s, 1H), 7.5-7.3 (m, 5H), 6.1 (d, 1H)Normalized to 1.000.25 (at various shifts)~97

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • This compound sample

    • High-purity solvents

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

    • Set the HPLC flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detection wavelength to 260 nm.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient as follows:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Integrate the peaks and calculate the area percentage of the main peak and any impurities.

Protocol 2: General Cell Viability Assay (MTT) for Functional Assessment

This protocol describes a general method to assess the functional activity of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from both the reference batch and the new batch in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Add solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves for each batch.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Modulates

Caption: Adenosine A2A receptor signaling pathway activated by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with New Batch Compare_Batches Perform Side-by-Side Comparison (Analytical & Functional) Start->Compare_Batches Variability_Confirmed Is Variability Confirmed? Compare_Batches->Variability_Confirmed No_Variability Check Other Experimental Parameters (e.g., cells, reagents, protocol) Variability_Confirmed->No_Variability No Analyze_Purity Analyze Purity and Identity (HPLC, NMR, MS) Variability_Confirmed->Analyze_Purity Yes End Problem Resolved No_Variability->End Purity_Issue Is Purity <98% or are there significant impurities? Analyze_Purity->Purity_Issue Contact_Supplier Contact Supplier for a New Batch with CoA Purity_Issue->Contact_Supplier Yes Check_Solubility Investigate Solubility and Stability Purity_Issue->Check_Solubility No Contact_Supplier->End Purify_Compound Consider Further Purification of the New Batch Purify_Compound->End Check_Solubility->Purify_Compound

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

Validating the Binding Specificity of 8-Benzyloxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Benzyloxyadenosine, an adenosine (B11128) analog, holds potential as a therapeutic agent. However, rigorous validation of its binding specificity is paramount to ensure its efficacy and minimize off-target effects. This guide provides a comparative overview of key methods for validating the binding specificity of this compound, presenting experimental data and detailed protocols to aid researchers in designing robust validation strategies.

Biochemical Assays: The First Line of Assessment

Biochemical assays are fundamental in determining the direct interaction between a compound and its putative target in a controlled, cell-free environment. These assays are crucial for establishing a baseline understanding of binding affinity and selectivity.

Kinase Inhibition Assays

Given that many adenosine analogs target kinases, assessing the inhibitory activity of this compound against a panel of kinases is a critical step.

Table 1: Comparison of Kinase Inhibition Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™, 33PanQinase™) Measures the transfer of radiolabeled phosphate (B84403) (33P) from ATP to a substrate.Gold standard for direct measurement of kinase activity, high sensitivity.Requires handling of radioactive materials, lower throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction through a coupled luciferase reaction.Non-radioactive, high-throughput compatible, high sensitivity.Indirect measurement, potential for compound interference with the luciferase enzyme.
Fluorescence-Based Assays (e.g., HTRF®) Utilizes Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore to detect substrate phosphorylation.Homogeneous assay format, high-throughput, sensitive.Potential for compound interference with fluorescence signal.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of this compound.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its specific substrate in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (384-well plate format):

    • Dispense 2.5 µL of the this compound dilutions or vehicle control into the wells.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at the kinase's optimal temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Signal Detection A Kinase/Substrate Mix E Add Kinase/Substrate A->E B ATP Solution F Add ATP (Initiate Reaction) B->F C This compound Dilutions D Dispense Compound C->D D->E E->F G Incubate F->G H Add ADP-Glo™ Reagent G->H I Incubate H->I J Add Kinase Detection Reagent I->J K Incubate J->K L Read Luminescence K->L A Cell Culture B Compound Treatment (this compound or Vehicle) A->B C Harvest Cells B->C D Heat Treatment (Temperature Gradient) C->D E Cell Lysis D->E F Centrifugation (Separate Soluble/Insoluble) E->F G Collect Supernatant (Soluble Proteins) F->G H Western Blot Analysis G->H I Data Analysis (Generate Melting Curve) H->I cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound B Adenosine Receptor A->B Binds C G Protein B->C Activates D Adenylyl Cyclase C->D Activates/Inhibits E ATP F cAMP E->F Converts Catalyzes G Protein Kinase A (PKA) F->G Activates H CREB G->H Phosphorylates I Gene Transcription H->I Regulates

A Comparative Analysis of Adenosine Receptor Agonists: Benchmarking Against 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Benzyloxyadenosine and other well-characterized adenosine (B11128) receptor agonists. Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a family of G protein-coupled receptors that mediate a wide range of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. The development of selective agonists for these receptor subtypes is a key area of research in pharmacology and drug discovery.

While this compound is recognized as an adenosine analog, a comprehensive search of available scientific literature did not yield specific quantitative data on its binding affinity (Ki) or functional potency (EC50) at the individual adenosine receptor subtypes.[1] However, the study of 8-substituted adenosine analogs provides a framework for understanding its potential pharmacological profile. Modifications at the 8-position of the adenosine molecule are known to significantly influence receptor affinity and efficacy.

This guide will therefore focus on a detailed comparison of three widely studied adenosine receptor agonists—NECA, CGS-21680, and Regadenoson—for which extensive experimental data are available. The information presented herein is intended to serve as a valuable resource for researchers in the field of purinergic signaling and drug development.

Comparative Analysis of Adenosine Receptor Agonists

The following tables summarize the binding affinities and functional potencies of NECA, CGS-21680, and Regadenoson at the four human adenosine receptor subtypes. This data is essential for understanding their selectivity and potential therapeutic applications.

Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists

AgonistA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
NECA 1420>10006.2
CGS-21680 29027672400
Regadenoson >10001.3>1000>1000

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) of Adenosine Receptor Agonists

AgonistA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
NECA 2515240030
CGS-21680 >1000110>1000>10000
Regadenoson >100018>1000>1000

Note: Lower EC50 values indicate higher potency.

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. The A1 and A3 receptor subtypes primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, the A2A and A2B receptor subtypes couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][3][4] This differential coupling to G proteins is the basis for the distinct physiological effects mediated by the different receptor subtypes.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Agonist Receptor_A1_A3 A1 / A3 Receptor A1_A3->Receptor_A1_A3 Gi Gi/o Protein Receptor_A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cellular_Response_Inhibit Inhibitory Cellular Response cAMP_decrease->Cellular_Response_Inhibit A2A_A2B A2A / A2B Agonist Receptor_A2A_A2B A2A / A2B Receptor A2A_A2B->Receptor_A2A_A2B Gs Gs Protein Receptor_A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Cellular_Response_Stimulate Stimulatory Cellular Response cAMP_increase->Cellular_Response_Stimulate

Canonical signaling pathways of adenosine receptors.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experiments used to characterize adenosine receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest are prepared from cultured cells (e.g., HEK293 or CHO cells) stably transfected with the receptor.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]ZM241385 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or other agonists).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional potency (EC50) and efficacy of an agonist in modulating the activity of adenylyl cyclase.

Methodology:

  • Cell Culture: Whole cells (e.g., HEK293 or CHO cells) stably expressing the adenosine receptor subtype of interest are cultured in appropriate media.

  • Stimulation: For A2A and A2B receptors, cells are incubated with varying concentrations of the test agonist. For A1 and A3 receptors, cells are first stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and then co-incubated with varying concentrations of the test agonist.

  • Lysis: After the incubation period, the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response data are plotted, and a sigmoidal curve is fitted to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation Incubation_Binding Incubation with Radioligand and Test Compound Membrane_Prep->Incubation_Binding Filtration Filtration Incubation_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Determination Scintillation->Ki_Calc end End Ki_Calc->end Cell_Culture Cell Culture Agonist_Stim Agonist Stimulation Cell_Culture->Agonist_Stim Cell_Lysis Cell Lysis Agonist_Stim->Cell_Lysis cAMP_Quant cAMP Quantification Cell_Lysis->cAMP_Quant EC50_Calc EC50 Determination cAMP_Quant->EC50_Calc EC50_Calc->end start Start start->Membrane_Prep start->Cell_Culture

General experimental workflow for agonist characterization.

Conclusion

This guide provides a comparative overview of the well-characterized adenosine receptor agonists NECA, CGS-21680, and Regadenoson, highlighting their respective binding affinities and functional potencies. While direct experimental data for this compound remains elusive in the current literature, the established methodologies and the understanding of structure-activity relationships for 8-substituted adenosine analogs offer a clear path for its future characterization. The detailed experimental protocols provided herein can be readily adapted to determine the pharmacological profile of this compound and other novel adenosine receptor modulators, thereby contributing to the advancement of research and development in this critical therapeutic area.

References

"8-Benzyloxyadenosine versus other A2A receptor antagonists in functional assays"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to A2A Receptor Antagonists in Functional Assays

The Adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor, has garnered significant attention as a therapeutic target for a spectrum of pathologies, including Parkinson's disease and, more recently, in the field of immuno-oncology.[1] Antagonism of the A2AR can modulate dopaminergic neurotransmission and mitigate immunosuppression within the tumor microenvironment.[1] This guide provides an objective comparison of the functional performance of various A2A receptor antagonists, with a focus on supporting experimental data and methodologies. While the primary topic of interest is 8-Benzyloxyadenosine, publicly available quantitative data on its specific antagonistic activity at the A2A receptor is limited. Therefore, this guide will focus on a comparative analysis of several well-characterized A2A receptor antagonists for which robust functional data is available, providing a benchmark for the evaluation of novel compounds like this compound.

The A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex.[2] Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP responsive element-binding protein (CREB), leading to various cellular responses.[3][5] A2A receptor antagonists act by blocking the binding of adenosine, thereby inhibiting this downstream signaling cascade.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates A2A_Antagonist A2A Antagonist (e.g., this compound) A2A_Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

A2A Receptor Signaling Pathway and Point of Antagonist Intervention.

Quantitative Comparison of A2A Receptor Antagonists

The following table summarizes the binding affinities (Ki values) and functional potencies (IC50 values) of several well-characterized A2A receptor antagonists. Lower Ki and IC50 values are indicative of higher binding affinity and functional potency, respectively. The data is compiled from various in vitro studies to provide a comparative overview.

CompoundHuman A2A Ki (nM)Selectivity (A1/A2A)Selectivity (A2B/A2A)Selectivity (A3/A2A)Reference
Istradefylline (KW-6002)2.2 - 9.12~68-fold>1000-fold>1000-fold[1]
Preladenant (SCH 420814)0.8>1000-fold>1000-fold>1000-fold[1]
Tozadenant (SYN115)4.1270-fold--[1]
ZM2413850.49 - 1.6484-fold47-fold464-fold[1]
SCH-582611.150-fold>100-fold>100-fold[1]
CGS-159432.7Non-selectiveNon-selectiveNon-selective[1]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.[1]

Experimental Protocols

The data presented in this guide are derived from key in vitro functional assays. Detailed protocols for these assays are provided below to allow for replication and validation.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of antagonist compounds for the A2A receptor.

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand known to bind to the A2A receptor.[1]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human A2A receptor.[1]

  • Radioligand: [3H]ZM241385 or another suitable high-affinity A2A receptor radioligand.[1]

  • Test compounds (A2A receptor antagonists).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A receptor ligand like NECA.[1]

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare A2AR Membranes incubate Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubate prep_radioligand Prepare Radioligand prep_radioligand->incubate prep_compounds Prepare Test Compounds prep_compounds->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure plot Plot Competition Curve measure->plot calculate Calculate IC50 & Ki plot->calculate

Workflow for a Radioligand Binding Assay.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[1]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the unbound radioligand.[1]

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]

  • Measure the radioactivity retained on the filters using a scintillation counter.[1]

Data Analysis:

  • Determine specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[1]

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.[1]

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cAMP Functional Assay

This assay assesses the functional effect of an antagonist on receptor signaling.

Objective: To determine the potency of A2A receptor antagonists in inhibiting agonist-induced cyclic AMP (cAMP) production.[1]

Principle: The A2A receptor is a Gs-coupled receptor, and its activation by an agonist leads to an increase in intracellular cAMP levels. An antagonist will block this effect.[1][4]

Materials:

  • HEK293 cells stably expressing the human A2A receptor.[1]

  • A2A receptor agonist (e.g., NECA or CGS21680).[1]

  • Test compounds (A2A receptor antagonists).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[1]

  • Cell culture medium and reagents.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis seed_cells Seed A2AR-expressing cells in 96-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells pre_incubate Pre-incubate with varying antagonist conc. adhere_cells->pre_incubate stimulate Stimulate with A2A agonist (e.g., NECA) pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_cAMP Measure intracellular cAMP levels lyse_cells->measure_cAMP plot_curve Plot Inhibition vs. [Antagonist] measure_cAMP->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

References

"designing appropriate positive and negative controls for 8-Benzyloxyadenosine experiments"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Benzyloxyadenosine, an adenosine (B11128) analog, holds potential in various research applications, from cancer biology to cardiovascular studies. As with any experimental compound, rigorous controls are paramount to ensure the validity and reproducibility of your findings. This guide provides a comprehensive framework for designing appropriate positive and negative controls for experiments involving this compound, enabling you to objectively assess its performance and delineate its specific effects.

Unraveling the Mechanism: A Primary Screening Cascade

Given the limited specific data on this compound's direct molecular targets, an initial screening cascade is essential to determine its primary mechanism of action. This will inform the selection of the most relevant controls for your downstream experiments. The primary hypotheses for an adenosine analog are either interaction with adenosine receptors or inhibition of adenosine kinase.

cluster_0 Mechanism of Action Screening Cascade A Start: this compound B Adenosine Receptor Binding Assay (Radioligand displacement) A->B D Adenosine Kinase Activity Assay (In vitro) A->D C Functional Receptor Assay (cAMP accumulation/inhibition) B->C Binding observed G Other/Off-Target Effects B->G No significant binding E Receptor-Mediated Pathway C->E Functional activity observed C->G No functional activity F Adenosine Kinase Inhibition Pathway D->F Inhibition observed D->G No inhibition

Caption: Workflow to determine the primary mechanism of action of this compound.

Controls for a Receptor-Mediated Mechanism

If the initial screening suggests that this compound acts on one or more adenosine receptors (A1, A2A, A2B, A3), the following controls are recommended.

Signaling Pathway: Adenosine Receptor Activation/Inhibition

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. A1 and A3 receptors are typically Gi-coupled (inhibiting adenylyl cyclase), while A2A and A2B receptors are Gs-coupled (stimulating adenylyl cyclase).

cluster_0 Adenosine Receptor Signaling Ligand Adenosine Analog (e.g., this compound) Receptor Adenosine Receptor (A1, A2A, A2B, A3) Ligand->Receptor G_protein G-protein (Gs/Gi) Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified adenosine receptor signaling pathway via adenylyl cyclase.

Comparison of Controls for Receptor-Mediated Effects
Control TypePurposeExamplesExpected Outcome with this compound (Hypothetical)
Positive Controls To validate that the experimental system can produce the expected biological response.Agonists: NECA (non-selective), CGS-21680 (A2A selective), CPA (A1 selective). Adenylyl Cyclase Activator: Forskolin (B1673556).If this compound is an A2A agonist, it should increase cAMP, similar to CGS-21680.
Negative Controls To establish a baseline and control for non-specific or off-target effects.Antagonists: Istradefylline (A2A selective), DPCPX (A1 selective). Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO). Inactive Analog: A structurally similar molecule known to be inactive at adenosine receptors. Receptor Knockdown/Knockout Cells: Cells lacking the specific adenosine receptor subtype.If this compound's effect is A2A-mediated, Istradefylline should block it. The effect should be absent in A2A knockout cells.

Controls for Adenosine Kinase Inhibition

If the initial screening indicates that this compound inhibits adenosine kinase, the following controls should be employed. Inhibition of adenosine kinase leads to an increase in intracellular and extracellular adenosine, which then activates adenosine receptors.

Comparison of Controls for Adenosine Kinase Inhibition
Control TypePurposeExamplesExpected Outcome with this compound (Hypothetical)
Positive Controls To confirm that the assay can detect inhibition of adenosine kinase and the downstream effects.Known Adenosine Kinase Inhibitors: ABT-702, 5-Iodotubercidin. Exogenous Adenosine: To mimic the effect of increased endogenous adenosine.This compound should show a dose-dependent inhibition of adenosine kinase activity, similar to ABT-702.
Negative Controls To ensure that the observed effects are due to adenosine kinase inhibition and not other mechanisms.Vehicle Control: The solvent used for this compound. Adenosine Receptor Antagonists: To block the effects of increased endogenous adenosine (e.g., a non-selective antagonist like CGS-15943). Adenosine Deaminase: To degrade the excess adenosine produced.The cellular effects of this compound should be blocked by co-treatment with an adenosine receptor antagonist or adenosine deaminase.

General Controls for Cellular Assays

Regardless of the specific mechanism, the following general controls are essential for any cell-based experiment with this compound.

Control TypePurposeExamples
Vehicle Control To account for any effects of the solvent used to dissolve the compound.DMSO, PBS, or the appropriate solvent at the same final concentration used for the test compound.
Untreated Control To establish the baseline state of the cells.Cells cultured under the same conditions without any treatment.
Cytotoxicity Control To determine if the observed effects are due to cell death.A known cytotoxic agent (e.g., staurosporine) at a concentration that induces apoptosis.
Cell Line Controls To assess specificity.Use of multiple cell lines, including those known to express different levels of the target protein or pathway components.

Experimental Protocols

cAMP Accumulation Assay (for Receptor Activity)

Objective: To determine if this compound modulates adenylyl cyclase activity through Gs or Gi-coupled adenosine receptors.

Methodology:

  • Seed cells (e.g., HEK293 cells stably expressing a specific adenosine receptor subtype) in a 96-well plate and culture overnight.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Treat cells with various concentrations of this compound, a positive control agonist (e.g., CGS-21680 for A2A), and a vehicle control for 30 minutes. To test for antagonistic activity, pre-incubate with this compound before adding a known agonist.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin and assess the ability of this compound to inhibit this stimulation.

In Vitro Adenosine Kinase Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on adenosine kinase activity.

Methodology:

  • Use a commercially available adenosine kinase assay kit or purified recombinant adenosine kinase.

  • In a microplate, combine the enzyme, ATP, and adenosine substrate in the reaction buffer.

  • Add various concentrations of this compound, a known inhibitor (e.g., ABT-702) as a positive control, and a vehicle control.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. This is often done using a coupled enzyme reaction that results in a colorimetric or fluorescent readout.

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of this compound on cell proliferation and survival.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound, a vehicle control, and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate for a predetermined time period (e.g., 24, 48, 72 hours).

  • Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay with automated imaging.

  • To distinguish between on-target and off-target cytotoxicity, perform rescue experiments. For example, if inhibition of purine (B94841) synthesis is suspected, supplement the media with adenosine or guanosine.

By implementing this structured approach to control design, researchers can confidently interpret their data, leading to a more accurate understanding of the biological effects of this compound.

On-Target Validation of 8-Benzyloxyadenosine: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Benzyloxyadenosine, an adenosine (B11128) analog, holds promise in therapeutic areas such as vasodilation and cancer progression. Confirming its on-target effects is a critical step in the drug development pipeline. This guide provides a comparative overview of key biochemical assays essential for validating the target engagement and mechanism of action of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide presents standardized protocols and illustrative data from related adenosine analogs, such as 8-Chloroadenosine and N6-Benzyladenosine, to provide a framework for its evaluation.

Executive Summary

This guide details several state-of-the-art biochemical assays to confirm the on-target effects of this compound. These methods are crucial for understanding its binding affinity, target engagement in a cellular context, and enzymatic inhibition. The assays covered include:

  • Radioligand Binding Assays: To determine the binding affinity of this compound to its putative targets, primarily adenosine receptors.

  • Kinase Inhibition Assays: To assess the inhibitory activity of this compound against specific kinases, a common target class for adenosine analogs.

  • Cellular Thermal Shift Assay (CETSA): To verify direct target engagement within a cellular environment.

  • Isothermal Titration Calorimetry (ITC): To provide a comprehensive thermodynamic profile of the binding interaction.

  • Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation in real-time.

Each section provides a detailed experimental protocol and a comparative data table, where available, to benchmark the performance of this compound against relevant alternatives.

Radioligand Binding Assays for Adenosine Receptor Affinity

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[1][2] For this compound, these assays are critical to determine its binding profile across the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

Comparative Data: Adenosine Receptor Binding Affinity (Ki)

The following table presents hypothetical Ki values for this compound and known adenosine receptor ligands to illustrate a comparative dataset. Actual experimental values would need to be determined.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
8-Phenyltheophylline5645>10000>10000
NECA (Agonist)1314120028
ZM241385 (Antagonist)21000.781600280

Note: Data for 8-Phenyltheophylline, NECA, and ZM241385 are representative values from published literature.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for adenosine receptors.[3]

1. Membrane Preparation:

  • Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[3]

  • Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes.[1]

  • Resuspend the pellet in fresh buffer and determine the protein concentration.[1]

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A receptors), and varying concentrations of this compound or a reference compound.[3][4]

  • Incubate the mixture at 25°C for 60 minutes to reach equilibrium.[3]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]

  • Wash the filters with ice-cold wash buffer.[1]

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation assay Binding Assay Incubation (Membranes + Radioligand + this compound) prep->assay filter Rapid Filtration assay->filter count Scintillation Counting filter->count analysis Data Analysis (IC50 -> Ki) count->analysis

Radioligand Binding Assay Workflow

Kinase Inhibition Assays

Given that many adenosine analogs exhibit kinase inhibitory activity, it is crucial to screen this compound against a panel of relevant kinases, such as Protein Kinase A (PKA), which is involved in adenosine signaling pathways.[5]

Comparative Data: Kinase Inhibition (IC50)

This table provides a template for presenting kinase inhibition data. Values for well-characterized kinase inhibitors are included for comparison.

CompoundTarget KinaseIC50 (µM)
This compound PKAData not available
StaurosporinePKA0.007
H-89PKA0.048
8-ChloroadenosineAMPK (activation)Induces phosphorylation

Note: Data for Staurosporine and H-89 are representative. 8-Chloroadenosine is known to activate AMPK by depleting ATP.[6]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

This protocol outlines a common method to measure the effect of this compound on the activity of a purified kinase.[7][8]

1. Reagent Preparation:

  • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare solutions of purified recombinant kinase, a suitable peptide substrate, and ATP.

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

2. Kinase Reaction:

  • In a white, opaque 96-well plate, add the kinase, substrate, and this compound or control.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

3. ATP Detection:

  • Stop the kinase reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

4. Data Analysis:

  • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a sigmoidal dose-response curve fit.

cluster_pathway PKA Signaling Pathway Adenosine Adenosine AR Adenosine Receptor Adenosine->AR AC Adenylyl Cyclase AR->AC activates/inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Substrate Substrate Phosphorylation PKA->Substrate Response Cellular Response Substrate->Response

Simplified Adenosine-PKA Signaling

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a physiological context by measuring changes in the protein's thermal stability.[9][10][11]

Comparative Data: Thermal Shift (ΔTm)

This table illustrates how CETSA data can be presented. A positive ΔTm indicates stabilization of the target protein upon ligand binding.

Compound (Concentration)Target ProteinΔTm (°C)
This compound (10 µM) Target of InterestData not available
Methotrexate (10 µM)Dihydrofolate Reductase+4.6
Dasatinib (10 µM)BCR-ABLNo significant shift

Note: Data for Methotrexate and Dasatinib are from published studies and highlight that not all binding events lead to a detectable thermal shift.[9]

Experimental Protocol: Western Blot-based CETSA

This protocol describes a typical CETSA experiment to assess the target engagement of this compound in intact cells.[11][12]

1. Cell Treatment:

  • Culture cells to an appropriate confluency.

  • Treat cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.

3. Protein Extraction:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

4. Protein Detection:

  • Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.

5. Data Analysis:

  • Generate melting curves by plotting the relative amount of soluble target protein as a function of temperature.

  • Determine the melting temperature (Tm) for both vehicle- and compound-treated samples.

  • The difference in Tm (ΔTm) indicates the extent of thermal stabilization induced by the compound.

cluster_workflow CETSA Experimental Workflow treat Cell Treatment (this compound or Vehicle) heat Thermal Challenge (Temperature Gradient) treat->heat lyse Cell Lysis & Centrifugation heat->lyse detect Soluble Protein Detection (Western Blot) lyse->detect analyze Melting Curve Analysis (ΔTm) detect->analyze

CETSA Experimental Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13]

Comparative Data: Thermodynamic Parameters of Binding

This table shows the type of data obtained from an ITC experiment.

LigandProteinKd (µM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound Target of InterestData not availableData not availableData not availableData not available
2'dCMPRNase A1.81.0-13.55.6

Note: Data for 2'dCMP binding to RNase A is a classic example used for ITC tutorials.

Experimental Protocol: ITC

1. Sample Preparation:

  • Prepare a solution of the purified target protein in a suitable buffer.

  • Prepare a solution of this compound in the same buffer to avoid heats of dilution.

  • Degas both solutions to prevent air bubbles.

2. ITC Experiment:

  • Fill the sample cell of the calorimeter with the protein solution.

  • Load the injection syringe with the this compound solution.

  • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • The instrument measures the heat change associated with each injection.

3. Data Analysis:

  • Integrate the heat pulses to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

  • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding kinetics of a ligand to an immobilized target, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[14][15]

Comparative Data: Kinetic and Affinity Constants

This table illustrates the data generated from an SPR experiment.

AnalyteLigandka (1/Ms)kd (1/s)KD (nM)
This compound Target of InterestData not availableData not availableData not available
Small Molecule XCarbonic Anhydrase II1.5 x 10⁵7.5 x 10⁻³50

Note: Data for Small Molecule X is representative.

Experimental Protocol: SPR

1. Chip Preparation:

  • Immobilize the purified target protein onto a suitable sensor chip surface.

  • Block any remaining active sites on the surface to prevent non-specific binding.

2. Binding Measurement:

  • Flow a running buffer over the sensor surface to establish a stable baseline.

  • Inject a series of concentrations of this compound (the analyte) over the surface and monitor the change in the SPR signal (association phase).

  • Switch back to the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).

3. Data Analysis:

  • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model to determine the ka and kd.

  • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Conclusion

The biochemical assays outlined in this guide provide a robust framework for the comprehensive on-target validation of this compound. While direct experimental data for this specific compound is not yet widely published, the provided protocols and comparative data for related molecules offer a clear roadmap for researchers. A multi-assay approach, combining direct binding studies (Radioligand Binding, ITC, SPR), functional assays (Kinase Inhibition), and in-cell target engagement confirmation (CETSA), is essential to confidently elucidate the mechanism of action and build a strong foundation for further preclinical and clinical development.

References

A Comparative Efficacy Study of 8-Benzyloxyadenosine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 8-Benzyloxyadenosine analogs, a class of compounds showing promise in anticancer research. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to facilitate informed decisions in drug discovery and development.

Comparative Efficacy of N6-Benzyladenosine Analogs on Colorectal Cancer Cell Lines

The following table summarizes the antiproliferative effects of a series of N6-benzyladenosine analogs on human (HCT116 and DLD-1) and murine (MC38) colorectal cancer cell lines. The data, derived from a study by Ciaglia et al., illustrates the percentage of cell viability after 48 hours of treatment with a 10 µM concentration of each analog.[1][2] A lower percentage indicates higher efficacy.

CompoundHCT116 Cell Viability (%)DLD-1 Cell Viability (%)MC38 Cell Viability (%)
N6-benzyladenosine (2) 56.2 ± 4.543.2 ± 5.199.8 ± 0.2
2a 70.6 ± 5.070.1 ± 13.999.9 ± 0.03
2b 80.9 ± 7.778.1 ± 12.898.5 ± 1.2
2c 49.1 ± 4.037.1 ± 2.799.3 ± 0.5
2d 72.3 ± 14.196.9 ± 8.762.3 ± 7.3
2e 113.6 ± 3.595.1 ± 1.599.9 ± 0.1
2f 82.7 ± 9.4103.9 ± 4.398.5 ± 0.8
2g 89.3 ± 3.597.8 ± 5.899.1 ± 1.4

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the methodology used to assess the effect of N6-benzyladenosine analogs on the viability and proliferation of colorectal cancer cell lines.[2]

1. Cell Culture:

  • Human colorectal adenocarcinoma cell lines (HCT116 and DLD-1) and a murine colon adenocarcinoma cell line (MC38) are cultured in appropriate media supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment with Analogs:

  • Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well.

  • After 24 hours, the cells are treated with the N6-benzyladenosine analogs at a concentration of 10 µM.

3. MTT Assay:

  • Following a 48-hour incubation period with the compounds, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

4. Data Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathway and Mechanism of Action

Studies have indicated that the antitumor activity of certain N6-benzyladenosine analogs, such as compound 2f, is linked to the inhibition of Farnesyl Pyrophosphate Synthase (FPPS).[1][3][4] FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. The inhibition of FPPS leads to a reduction in the prenylation of small GTPases like Ras and Rap-1A.[1][3] Prenylation is a critical post-translational modification that anchors these proteins to the cell membrane, enabling their participation in signal transduction pathways that control cell proliferation and survival. By inhibiting this process, these analogs can disrupt oncogenic signaling.

Caption: Proposed mechanism of action for antiproliferative this compound analogs.

Experimental Workflow

The general workflow for evaluating the efficacy of this compound analogs involves a series of in vitro experiments to determine their impact on cancer cell lines.

Experimental_Workflow start Start: Synthesize Analogs cell_culture 1. Cancer Cell Line Culture (e.g., HCT116, DLD-1) start->cell_culture treatment 2. Treatment with Analogs (Varying Concentrations) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay data_analysis 4. Data Analysis (Determine IC50 values) viability_assay->data_analysis mechanism_study 5. Mechanistic Studies (e.g., FPPS Inhibition Assay, Western Blot for Prenylation) data_analysis->mechanism_study end End: Identify Lead Compounds mechanism_study->end

References

Cross-Validation of In Vitro and In Vivo Findings for 8-Benzyloxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Benzyloxyadenosine, a promising adenosine (B11128) analog, by cross-validating its potential in vitro and in vivo anticancer activities. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from the closely related and well-studied compound, 8-chloroadenosine (B1666358) (8-Cl-Ado), as a primary surrogate for comparative purposes. This approach allows for an objective evaluation of the potential efficacy of 8-substituted adenosine analogs in cancer therapy.

Comparative Analysis of 8-Substituted Adenosine Analogs

Substitutions at the 8-position of the adenosine molecule have been a key area of interest in the development of novel therapeutics, particularly in oncology. These modifications can significantly alter the compound's interaction with adenosine receptors and other cellular targets, leading to a range of biological effects. While direct comparative data for this compound is scarce, the extensive research on 8-chloroadenosine provides a valuable benchmark for predicting its potential activity.

In Vitro Efficacy

The in vitro anticancer activity of 8-substituted adenosine analogs is typically evaluated by their ability to inhibit the growth of cancer cell lines. Key parameters measured include the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Growth Inhibition of Colorectal Cancer Cells by 8-chloroadenosine

Cell LineTreatment Duration (hours)Growth Inhibition (%)
HCT1167289
HCT116-E6 (p53-depleted)7274
80S14 (p21WAF1/Cip1-null)7279

Data presented is for 8-chloroadenosine as a surrogate for this compound.[1][2]

These findings suggest that the growth inhibitory effects of 8-chloroadenosine on colorectal cancer cells are significant and largely independent of p53 and p21 status, indicating a potentially broad therapeutic window.[1][2] It is hypothesized that this compound would exhibit a similar profile of potent in vitro anti-proliferative activity.

In Vivo Efficacy

In vivo studies are crucial for validating the therapeutic potential observed in vitro. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-tumor efficacy of drug candidates.

Table 2: In Vivo Tumor Growth Suppression by 8-chloroadenosine in a Colorectal Cancer Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Suppression (%)
8-chloroadenosinei.p. twice weekly for 4 weeks50
Vehicle Controli.p. twice weekly for 4 weeks0

Data presented is for 8-chloroadenosine as a surrogate for this compound.[1][2]

The in vivo data for 8-chloroadenosine demonstrates its ability to significantly suppress tumor growth in a preclinical model, further supporting the potential of 8-substituted adenosine analogs as anticancer agents.[1][2]

Mechanism of Action and Signaling Pathways

The anticancer effects of 8-substituted adenosine analogs like 8-chloroadenosine are believed to be multifactorial, involving the induction of cell cycle arrest and apoptosis.[1][3] These compounds can interfere with cellular processes essential for cancer cell survival and proliferation.

The proposed mechanism of action for 8-chloroadenosine involves its conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), which can then be incorporated into RNA, leading to the inhibition of RNA synthesis.[4] This disruption of a fundamental cellular process can trigger a cascade of events culminating in cell death.

This compound This compound Intracellular Conversion Intracellular Conversion This compound->Intracellular Conversion Active Metabolite Active Metabolite Intracellular Conversion->Active Metabolite Inhibition of RNA Synthesis Inhibition of RNA Synthesis Active Metabolite->Inhibition of RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest Inhibition of RNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis cluster_0 In Vitro Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (72h) Incubate (72h) Treat with Compound->Incubate (72h) Add Viability Reagent Add Viability Reagent Incubate (72h)->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 Inject Cancer Cells Inject Cancer Cells Allow Tumor Growth Allow Tumor Growth Inject Cancer Cells->Allow Tumor Growth Randomize Mice Randomize Mice Allow Tumor Growth->Randomize Mice Treat (Compound vs. Vehicle) Treat (Compound vs. Vehicle) Randomize Mice->Treat (Compound vs. Vehicle) Measure Tumor Volume Measure Tumor Volume Treat (Compound vs. Vehicle)->Measure Tumor Volume Analyze Tumor Growth Inhibition Analyze Tumor Growth Inhibition Measure Tumor Volume->Analyze Tumor Growth Inhibition

References

Benchmarking the Potency of 8-Benzyloxyadenosine Against Known Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for objectively comparing the potency of the adenosine (B11128) analogue, 8-Benzyloxyadenosine, against established reference compounds. Due to the limited availability of public data on this compound, this document outlines the necessary experimental protocols and presents data for well-characterized adenosine receptor agonists, NECA and CGS 21680, to serve as a benchmark for future studies.

Introduction to Adenosine Receptor Signaling

Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are critical targets in drug discovery for various conditions, including cardiovascular, inflammatory, and neurological disorders.

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production.[5][6] This modulation of cAMP levels triggers downstream signaling cascades, primarily through Protein Kinase A (PKA), influencing a wide range of cellular functions.[5][7]

Comparative Potency of Reference Compounds

To effectively benchmark this compound, its binding affinity (Ki) and functional potency (EC50) across the different adenosine receptor subtypes should be compared to established non-selective and selective agonists. 5'-N-Ethylcarboxamidoadenosine (NECA) is a high-affinity, non-selective agonist, while CGS 21680 is a potent and selective agonist for the A2A receptor subtype.[8]

Below is a summary of the reported potency values for these reference compounds. Once experimentally determined, the corresponding values for this compound can be integrated for a direct comparison.

Table 1: Binding Affinity (Ki) of Reference Compounds at Human Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
NECA14206.2
CGS 21680~290~22-27>10,000

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and cell line used.

Table 2: Functional Potency (EC50) of Reference Compounds at Human Adenosine Receptors

CompoundA2A Receptor EC50 (nM)A2B Receptor EC50 (µM)
NECA-2.4
CGS 21680~110-

Note: EC50 values are highly dependent on the specific functional assay and cell system employed.

Experimental Protocols

To ensure a robust and reproducible comparison, standardized experimental protocols should be employed. The following are detailed methodologies for determining the binding affinity and functional potency of adenosine receptor agonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

  • Membrane Preparations: Membranes from cell lines stably expressing a single subtype of the human adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A subtype-selective radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3).

  • Test Compound: this compound.

  • Reference Compounds: NECA, CGS 21680.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., theophylline (B1681296) or a saturating concentration of the unlabeled reference agonist).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a multi-well plate, combine the receptor-expressing membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound (this compound) or reference compound.

  • Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

cAMP Accumulation Assay for Determining Functional Potency (EC50)

This functional assay measures the ability of an agonist to stimulate or inhibit adenylyl cyclase, resulting in a change in intracellular cAMP levels.

Materials:

  • Cell Lines: Whole cells expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Reference Compounds: NECA, CGS 21680.

  • Stimulation Buffer: A physiological buffer such as HBSS or DMEM.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • Adenylyl Cyclase Activator (for Gi-coupled receptors): Forskolin (B1673556).

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing a PDE inhibitor for a defined period.

  • Compound Addition:

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the test or reference agonist.

    • For Gi-coupled receptors (A1, A3): Add varying concentrations of the test or reference agonist in the presence of a fixed concentration of forskolin to stimulate basal cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using the selected detection method.

  • Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the agonist. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

Visualizing Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Adenosine_Signaling_Pathways cluster_A1 A1 Receptor (Gi-coupled) cluster_A2A A2A Receptor (Gs-coupled) A1_Agonist This compound (or other A1 Agonist) A1R A1 Receptor A1_Agonist->A1R Gi Gi Protein A1R->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Cellular_Response_A1 Cellular Response (e.g., ↓ Neurotransmission) PKA_inhibit->Cellular_Response_A1 A2A_Agonist This compound (or other A2A Agonist) A2AR A2A Receptor A2A_Agonist->A2AR Gs Gs Protein A2AR->Gs Activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate Cellular_Response_A2A Cellular Response (e.g., Vasodilation) PKA_stimulate->Cellular_Response_A2A Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki) cluster_functional cAMP Functional Assay (EC50) B1 Prepare Receptor Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 End Compare Potency Data B5->End F1 Plate Cells F2 Pre-incubate with PDE Inhibitor F1->F2 F3 Add Test Compound (+/– Forskolin) F2->F3 F4 Lyse Cells & Measure cAMP F3->F4 F5 Calculate EC50 and Emax F4->F5 F5->End Start Start Benchmarking Start->B1 Start->F1

References

"guidelines for the independent replication of studies involving 8-Benzyloxyadenosine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent replication of studies involving 8-Benzyloxyadenosine, a purine (B94841) analog with potential therapeutic applications. Due to the limited availability of direct research on this compound, this document leverages data and protocols from studies on structurally similar adenosine (B11128) analogs, namely N6-benzyladenosine and 8-chloroadenosine (B1666358). This comparative approach offers a robust starting point for designing and interpreting replication studies, while underscoring the necessity for independent validation of this compound's specific biological activities.

Comparative Analysis of Adenosine Analogs

To facilitate the design of replication studies, the following table summarizes the known mechanisms of action and reported cytotoxic activities of N6-benzyladenosine and 8-chloroadenosine in various cancer cell lines. This data can be used as a benchmark when evaluating the performance of this compound.

Table 1: Comparative Performance of N6-benzyladenosine and 8-chloroadenosine

CompoundMechanism of ActionCell LineIC50 ValueReference
N6-benzyladenosine Induces apoptosis and G0/G1 cell cycle arrest; inhibits farnesyl pyrophosphate synthase (FPPS).[1][2]T24 (Bladder Carcinoma)Not specified (activity observed at 10 µM)[2]
U87MG (Glioma)Not specified (activity observed at 0.3-20 µM)[1]
HOS (Osteosarcoma)8.0 µM (as a FeCl3 complex)[3]
K562 (Myelogenous Leukemia)9.0 µM (as a FeCl3 complex)[3]
MCF7 (Breast Adenocarcinoma)16.0 µM (as a FeCl3 complex)[3]
8-chloroadenosine Depletes ATP, activates AMPK, induces autophagic cell death, and inhibits RNA synthesis.[3][4]MCF-7 (Breast Cancer)Not specified (activity observed at 10 µM)[4]
BT-474 (Breast Cancer)Not specified (activity observed at 10 µM)[4]
T47D, SK-BR-3, ZR-75-1 (Breast Cancer)Not specified (ATP depletion at 10 µM)[4]
HCT116 (Colorectal Cancer)Growth inhibition of 89% at 72h[5][6]
HCT116-E6 (p53-depleted)Growth inhibition of 74% at 72h[5][6]
80S14 (p21WAF1/Cip1-null)Growth inhibition of 79% at 72h[5][6]

Experimental Protocols for Replication

Successful independent replication hinges on meticulous adherence to established experimental protocols. The following sections detail standardized methods for key in vitro assays.

Cell Viability and Proliferation Assays (MTT/CCK-8)

These assays are fundamental for assessing the cytotoxic and anti-proliferative effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (and analog controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. Subsequently, add solubilization solution.

    • CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Components

Western blotting is crucial for investigating the molecular mechanisms underlying the effects of this compound. Based on the known pathways affected by its analogs, key proteins to investigate include those involved in apoptosis (e.g., Caspase-3, PARP), cell cycle regulation (e.g., Cyclins, CDKs), and energy sensing (e.g., AMPK, mTOR).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks for the replication studies.

G Experimental Workflow for Independent Replication cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action cluster_3 Data Analysis & Comparison A Synthesize or Procure This compound B Characterize Compound (Purity, Identity) A->B C Prepare Stock Solutions B->C D Cell Viability/Proliferation (MTT/CCK-8) C->D E Apoptosis Assay (e.g., Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Western Blot Analysis (Signaling Proteins) F->G H Gene Expression Analysis (qPCR/RNA-seq) G->H I Calculate IC50 Values H->I J Compare with Published Data for Analogs I->J K Statistical Analysis J->K L Publish Findings K->L

Caption: A generalized workflow for the independent replication of studies on this compound.

G Hypothesized Signaling Pathways for this compound (based on analogs) cluster_0 Cellular Entry & Metabolism cluster_1 Potential Downstream Effects This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolism to Active Form Metabolism to Active Form Cellular Uptake->Metabolism to Active Form Inhibition of FPPS Inhibition of FPPS Metabolism to Active Form->Inhibition of FPPS ATP Depletion ATP Depletion Metabolism to Active Form->ATP Depletion RNA Synthesis Inhibition RNA Synthesis Inhibition Metabolism to Active Form->RNA Synthesis Inhibition Apoptosis Apoptosis Inhibition of FPPS->Apoptosis AMPK Activation AMPK Activation ATP Depletion->AMPK Activation Cell Cycle Arrest Cell Cycle Arrest RNA Synthesis Inhibition->Cell Cycle Arrest Autophagy Autophagy AMPK Activation->Autophagy

Caption: Hypothesized signaling pathways based on known mechanisms of N6-benzyladenosine and 8-chloroadenosine.

G Logical Framework for Comparative Analysis A Experimental Data for This compound D Compare IC50 Values A->D E Compare Effects on Signaling Pathways A->E F Compare Effects on Cell Cycle & Apoptosis A->F B Published Data for N6-benzyladenosine B->D C Published Data for 8-chloroadenosine C->D C->E C->F G Identify Similarities & Differences D->G E->G F->G H Validate or Refine Hypothesized Mechanism for This compound G->H

Caption: A logical framework for comparing experimental results of this compound with its analogs.

References

"a head-to-head comparison of 8-Benzyloxyadenosine with genetic knockdown approaches"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Modulating Cellular Signaling

In the realm of cellular and molecular biology, the precise modulation of specific protein function is paramount to elucidating complex signaling pathways and developing targeted therapeutics. This guide provides a head-to-head comparison of two distinct approaches for inhibiting protein activity: the pharmacological use of 8-Benzyloxyadenosine and its analogs, and the application of genetic knockdown technologies such as siRNA, shRNA, and CRISPR-Cas9. We will delve into their mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for their application, offering a comprehensive resource for researchers navigating the choice between chemical and genetic perturbation.

Introduction to the Contenders

This compound: The Pharmacological Modulator

This compound is a synthetic adenosine (B11128) analog. Like other adenosine analogs, such as the more extensively studied 8-Chloro-adenosine (8-Cl-Ado), it functions as a small molecule inhibitor.[1][2][3] These molecules typically exert their effects by binding to and modulating the activity of specific proteins, often competing with endogenous ligands. 8-Cl-adenosine, for instance, is known to be metabolized intracellularly to 8-chloro-adenosine triphosphate (8-Cl-ATP), which can act as an ATP analog and interfere with RNA synthesis.[4] Furthermore, these analogs have been shown to impact cellular signaling pathways, including the Protein Kinase A (PKA) pathway, and induce processes like apoptosis and autophagy in cancer cells.[2][5][6]

Genetic Knockdown: The Gene Silencers

Quantitative Data Presentation

Direct comparative studies using this compound and genetic knockdown in the same system are scarce in the published literature. However, we can compile and compare available quantitative data for the well-studied analog 8-Cl-adenosine and for genetic knockdown of one of its potential targets, the regulatory subunit of PKA (PRKAR1A).

Table 1: Pharmacological Inhibition with 8-Cl-adenosine

Cell LineCancer TypeIC50 (µM)Observed EffectsReference
HCT116Colorectal Cancer~1Inhibition of anchorage-independent growth[1]
HCT116-E6Colorectal Cancer~2.5Inhibition of anchorage-independent growth[1]
80S14Colorectal Cancer~1Inhibition of anchorage-independent growth[1]
MDA-MB-231Breast Cancer0.52Growth inhibition, G1 arrest, apoptosis[5]
SK-BR-3Breast Cancer1.4Growth inhibition, G1 arrest, apoptosis[5]
B16Melanoma~4.7 (in fresh serum)Inhibition of proliferation[3]
FLCFriend Leukemia~12 (in fresh serum)Inhibition of proliferation[3]

Table 2: Genetic Knockdown of PRKAR1A (PKA regulatory subunit Iα)

Cell LineKnockdown MethodKnockdown EfficiencyObserved EffectsReference
HEK293siRNA~80% reduction in mRNA and proteinIncreased forskolin-stimulated global PKA activity[11]
Mouse Embryonic Fibroblasts (MEFs)siRNANot specifiedProtection against ER stress-induced apoptosis[12]
Mouse Embryonic Fibroblasts (MEFs)Cre-Lox (Knockout)Complete knockoutProtection against ER stress-induced apoptosis[12]
Mouse Liver (in vivo)siRNADose-dependent reduction in mRNAActivation of PKA and liver gluconeogenesis[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Adenosine Analogs

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Analog This compound (or 8-Cl-adenosine) Transporter Nucleoside Transporter Adenosine_Analog->Transporter Intracellular_Analog Intracellular Adenosine Analog Transporter->Intracellular_Analog Metabolism Metabolism to 8-Cl-ATP Intracellular_Analog->Metabolism PKA_complex PKA Holoenzyme (R2C2) Intracellular_Analog->PKA_complex Modulation? ADAR1 ADAR1 Intracellular_Analog->ADAR1 Downregulation Autophagy Autophagy Intracellular_Analog->Autophagy RNA_synthesis RNA Synthesis Metabolism->RNA_synthesis Inhibition R_subunit Regulatory Subunit (e.g., PRKAR1A) PKA_complex->R_subunit C_subunit Catalytic Subunit (Active PKA) PKA_complex->C_subunit cAMP cAMP cAMP->PKA_complex Apoptosis Apoptosis C_subunit->Apoptosis Downstream_Targets Downstream Targets C_subunit->Downstream_Targets Phosphorylation

Caption: Putative signaling pathways affected by adenosine analogs.

Experimental Workflow for Pharmacological Inhibition

Start Start: Cell Culture Treatment Treat cells with This compound (or 8-Cl-adenosine) Start->Treatment Incubation Incubate for desired time Treatment->Incubation Endpoint_Assay Perform Endpoint Assays (e.g., Viability, Apoptosis, Western Blot) Incubation->Endpoint_Assay Data_Analysis Data Analysis (e.g., IC50 calculation) Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for pharmacological inhibition studies.

Experimental Workflow for Genetic Knockdown (siRNA)

Start Start: Cell Culture siRNA_Design Design/Select siRNA targeting gene of interest Start->siRNA_Design Transfection Transfect cells with siRNA using a transfection reagent siRNA_Design->Transfection Incubation Incubate for 48-72 hours to allow for knockdown Transfection->Incubation Validation Validate Knockdown (qPCR, Western Blot) Incubation->Validation Phenotypic_Assay Perform Phenotypic Assays Validation->Phenotypic_Assay End End Phenotypic_Assay->End

Caption: Workflow for siRNA-mediated genetic knockdown.

Experimental Protocols

Protocol for 8-Cl-adenosine Treatment and Viability Assay

Materials:

  • 8-Chloro-adenosine (8-Cl-Ado) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • Cell line of interest

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of 8-Cl-Ado in cell culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 8-Cl-Ado or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using appropriate software.[14][15][16]

Protocol for siRNA-mediated Knockdown of PRKAR1A

Materials:

  • siRNA targeting PRKAR1A and a non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent or similar

  • Opti-MEM™ I Reduced Serum Medium

  • Cell line of interest

  • 6-well cell culture plates

  • Reagents for RNA extraction and qPCR (for knockdown validation)

  • Reagents for protein extraction and Western blotting (for knockdown validation)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM™ medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[17]

  • Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the cells in fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for mRNA and protein knockdown.

  • Validation of Knockdown:

    • qPCR: Harvest RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR using primers specific for PRKAR1A and a housekeeping gene to determine the relative mRNA expression levels.

    • Western Blot: Lyse the cells to extract total protein, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PRKAR1A and a loading control (e.g., β-actin) to assess protein levels.[11]

  • Phenotypic Analysis: Once knockdown is confirmed, the cells can be used for downstream functional assays.

Head-to-Head Comparison: A Summary

FeatureThis compound (Pharmacological)Genetic Knockdown (siRNA, CRISPR)
Mechanism of Action Reversible (typically) binding to target protein(s), competitive or allosteric inhibition. Can have multiple targets.Degradation of target mRNA (siRNA/shRNA) or permanent disruption of the target gene (CRISPR), leading to reduced or no protein expression.
Speed of Onset Rapid, often within minutes to hours.Slower, requires time for mRNA/protein turnover (24-72 hours for siRNA) or gene editing and subsequent depletion of existing protein.
Duration of Effect Transient, depends on the compound's half-life and cellular metabolism. Requires continuous presence for sustained inhibition.Can be transient (siRNA) or stable and heritable (shRNA, CRISPR).
Specificity Can have off-target effects by binding to unintended proteins with similar binding pockets.[18]Can have off-target effects due to sequence similarity with other mRNAs (siRNA/shRNA) or genomic locations (CRISPR).[19][20][21]
Dose-Dependence Effect is dose-dependent, allowing for the study of graded inhibition.Can be dose-dependent to some extent (e.g., amount of siRNA), but often aims for maximal knockdown.
Ease of Use Relatively simple to apply to cell cultures by adding to the medium.Requires transfection or transduction procedures, which can be technically more challenging and may induce cellular stress.
Applications In vitro and in vivo studies, potential for therapeutic development.Primarily for in vitro and in vivo research to validate gene function. Therapeutic applications are emerging.
Reversibility Generally reversible upon removal of the compound.siRNA effects are transient and reversible. CRISPR-mediated knockout is permanent and irreversible.[7]

Conclusion

Both this compound and genetic knockdown approaches are powerful tools for dissecting cellular signaling pathways. The choice between them depends on the specific research question, the desired speed and duration of the effect, and the technical capabilities of the laboratory.

Pharmacological inhibitors like this compound offer a rapid and reversible means to modulate protein function, allowing for the study of dose-dependent effects. However, the potential for off-target effects necessitates careful validation.

Genetic knockdown, on the other hand, provides a high degree of target specificity at the genetic level, with the potential for long-term or permanent gene silencing. While the onset of the effect is slower, and off-target effects are also a consideration, these methods are invaluable for validating the role of a specific gene product.

Ultimately, a comprehensive understanding of a biological process is often best achieved by employing both chemical and genetic perturbation strategies in a complementary fashion. This dual approach can help to validate on-target effects, uncover potential off-target liabilities of small molecules, and provide a more complete picture of the intricate signaling networks that govern cellular function.

References

"assessing the selectivity profile of 8-Benzyloxyadenosine across a panel of receptors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of adenosine (B11128) receptor modulation, the exploration of variously substituted nucleoside analogs is crucial for the development of targeted therapeutics. Among these, 8-substituted adenosine derivatives have garnered significant interest due to their potential for enhanced selectivity and potency. This guide provides a comparative assessment of 8-Benzyloxyadenosine's selectivity profile against a panel of receptors, placed in context with established adenosine receptor ligands. The objective is to offer a clear, data-driven comparison to aid researchers in their drug discovery and development endeavors.

Comparative Selectivity Profile

While comprehensive, publicly available data on the selectivity of this compound across a wide panel of receptors is limited, we can infer its likely profile based on the structure-activity relationships of related 8-substituted adenosine analogs. For a robust comparison, we present the binding affinities of well-characterized adenosine receptor ligands: the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), the A2A selective agonist CGS-21680, and the non-selective antagonist Xanthine Amine Congener (XAC).

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Compound Type
This compound A1, A2A, A2B, A3Data Not AvailableAdenosine Analog
NECAA114Non-selective Agonist
A2A20
A36.2
CGS-21680A1290A2A-selective Agonist
A2A27
A2B67
A388,800
XACA1 (rat)15Non-selective Antagonist
A2A (human platelets)25
A2A (rat PC12 cells)83

Note: The binding affinity values for the comparator compounds are collated from various sources and should be considered as representative. Experimental conditions can influence these values.

Experimental Methodologies

The determination of a compound's selectivity profile relies on standardized and reproducible experimental protocols. The two primary assays employed are radioligand binding assays and functional assays.

Radioligand Binding Assays

This method directly measures the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells stably transfected with the human adenosine receptor subtypes) are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]CCPA for A1, [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture with Receptor Expression prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to Isolate Membranes prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Determine IC50 assay3->analysis1 analysis2 Calculate Ki using Cheng-Prusoff Equation analysis1->analysis2

Experimental Workflow for Radioligand Binding Assay

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For adenosine receptors, which are G-protein coupled receptors (GPCRs), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a common readout.

Objective: To determine the concentration of an agonist that produces 50% of the maximal response (EC50) or the concentration of an antagonist that inhibits 50% of the agonist response (IC50).

General Protocol (for Gs-coupled receptors like A2A and A2B):

  • Cell Seeding: Cells expressing the target receptor are seeded in a multi-well plate.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compound (agonist). For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of a known agonist.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 values.

Signaling Pathways of Adenosine Receptors

The selectivity of a compound for different adenosine receptor subtypes is critical due to their distinct downstream signaling effects. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

G cluster_A1A3 A1 / A3 Receptor Signaling cluster_A2A2B A2A / A2B Receptor Signaling A1A3 A1 / A3 Receptor Gi Gi/o Protein A1A3->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A2B A2A / A2B Receptor Gs Gs Protein A2A2B->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc Ligand Adenosine Analog (e.g., this compound) Ligand->A1A3 Agonist Binding Ligand->A2A2B Agonist Binding

Adenosine Receptor Signaling Pathways

Conclusion

Safety Operating Guide

Navigating the Disposal of 8-Benzyloxyadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the proper disposal of 8-Benzyloxyadenosine, a nucleoside analog used in various research applications.

Immediate Safety and Handling Precautions

Before addressing disposal, it is crucial to handle this compound with appropriate care. As a nucleoside analog, it should be presumed to have biological activity and potential toxicity.[1][2]

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

Quantitative Data

While a complete, experimentally verified dataset for this compound is not available, the following table summarizes predicted physicochemical properties. It is crucial to note that these are computational predictions and should be used for guidance with caution.

PropertyPredicted Value
Molecular Formula C₁₇H₁₉N₅O₅
Molecular Weight 373.36 g/mol
Boiling Point 727.3 ± 70.0 °C
Density 1.70 ± 0.1 g/cm³
pKa (acid dissociation constant) 12.94 ± 0.70

Source: Predicted data from chemical property databases.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must comply with all federal, state, and local regulations. The primary and most critical step is to consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.

1. Waste Segregation:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as gloves, weigh boats, and pipette tips.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

  • Sharps Waste:

    • Needles or other sharp instruments contaminated with this compound.

2. Waste Containerization:

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

  • Never mix incompatible waste streams in the same container.

3. Disposal of Different Waste Streams:

  • Pure Compound and Contaminated Solids:

    • Carefully transfer the solid waste into a designated hazardous waste container.

    • Seal the container and ensure it is properly labeled.

    • Store the container in a designated satellite accumulation area until it is collected by your institution's EH&S department.

  • Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container.

    • Do not dispose of these solutions down the drain unless explicitly approved by your institution's EH&S department.

    • Seal and label the container for collection.

  • Contaminated Labware:

    • Glassware: Triple-rinse glassware with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, the glassware can typically be washed and reused.

    • Disposables: Place contaminated disposable labware in the solid hazardous waste container.

  • Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Experimental Workflow and Disposal Decision Making

The following diagram illustrates a general workflow for experiments involving this compound and the subsequent waste disposal process.

cluster_experiment Experimental Protocol cluster_waste Waste Generation and Segregation cluster_disposal Disposal Pathway exp_start Start Experiment with This compound weigh Weighing and Solution Preparation exp_start->weigh reaction Experimental Use (e.g., cell culture, synthesis) weigh->reaction exp_end Experiment Complete reaction->exp_end solid_waste Solid Waste Generated (Gloves, Tips, Excess Powder) exp_end->solid_waste Segregate Waste liquid_waste Liquid Waste Generated (Solutions, Rinsate) exp_end->liquid_waste Segregate Waste sharps_waste Sharps Waste Generated (Needles) exp_end->sharps_waste Segregate Waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps contact_ehs Contact Institutional EH&S for Waste Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs

General workflow for handling and disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team and EH&S department.

    • Do not attempt to clean up a major spill unless you are trained to do so.

By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Personal protective equipment for handling 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Benzyloxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a nucleoside analog. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure to this compound, which is classified as a skin, eye, and potential respiratory irritant. The required PPE is summarized in the table below.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin and Body Protection 100% cotton lab coat, long pants, and closed-toe shoes.A fully buttoned lab coat is necessary to protect the body and clothing from contamination.
Hand Protection Chemical-resistant nitrile gloves.While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to a range of chemicals.[1] A minimum thickness of 4-6 mil is recommended for incidental contact, with thicker gloves (8-15 mil) for tasks with a higher risk of exposure.[1] Always inspect gloves for tears or punctures before use and dispose of them in a designated waste container immediately after handling the compound or if contamination is suspected. Wash hands thoroughly after glove removal.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder outside of a chemical fume hood or in areas with inadequate ventilation to prevent inhalation of airborne particles.
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing any contaminated clothing and shoes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Weighing and Dissolving this compound Powder
  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Assemble all required equipment: analytical balance, weigh boat or paper, spatula, and a pre-labeled container for the solution.

  • Weighing :

    • Place a weigh boat or creased weighing paper on the analytical balance and tare to zero.

    • Inside the chemical fume hood, carefully transfer the desired amount of this compound powder from its stock container to the weigh boat using a clean spatula.

    • Close the stock container immediately after use.

    • Record the exact weight of the compound.

  • Dissolving :

    • Carefully transfer the weighed powder into the pre-labeled container.

    • Using a funnel, add the appropriate solvent to the container.

    • Seal the container and mix by vortexing or sonicating until the solid is completely dissolved.

  • Cleanup :

    • Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) and wipe with disposable towels.

    • Dispose of the weigh boat/paper and any contaminated materials in the designated chemical waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, etc.), and labware (pipette tips, tubes), must be treated as chemical waste.

    • Segregate waste into solid and liquid containers. This compound is a non-halogenated aromatic compound.

  • Solid Waste Disposal :

    • Collect all solid waste, such as contaminated gloves, weigh boats, and paper towels, in a clearly labeled, leak-proof container designated for non-halogenated solid chemical waste.

  • Liquid Waste Disposal :

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container for non-halogenated liquid chemical waste.

  • Labeling and Storage :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant").

    • Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area (Chemical Fume Hood) A->B C Weigh this compound B->C D Dissolve in Solvent C->D E Decontaminate Surfaces and Equipment D->E F Segregate Waste E->F G Label and Store Waste Correctly F->G H Contact EHS for Pickup G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyloxyadenosine
Reactant of Route 2
Reactant of Route 2
8-Benzyloxyadenosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。